molecular formula C7H7NO4 B2721153 Ethyl 5-formylisoxazole-3-carboxylate CAS No. 22667-24-9

Ethyl 5-formylisoxazole-3-carboxylate

カタログ番号: B2721153
CAS番号: 22667-24-9
分子量: 169.136
InChIキー: AGGPRSBKBRLUMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-formylisoxazole-3-carboxylate (CAS 22667-24-9) is a high-value, multifunctionalized heterocyclic building block specifically designed for advanced chemical synthesis and drug discovery research. The compound features a privileged isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which is widely present in natural products and clinically used drugs due to its metabolic stability and ability to engage in diverse non-covalent interactions with biological targets . The strategic incorporation of both an aldehyde and an ester functional group on the isoxazole core provides orthogonal reactivity, making this compound an exceptionally versatile precursor for the generation of molecular diversity and the exploration of structure-activity relationships (SAR) . The aldehyde group serves as a handle for key transformations such as reductive amination to introduce amine functionalities, Wittig and Horner-Wadsworth-Emmons reactions to form extended alkenes, and condensation reactions with active methylene compounds to create complex architectures . Concurrently, the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, transesterified, or converted to amides and other acid derivatives, allowing for fine-tuning of the molecule's physical, chemical, and biological properties . This dual functionality enables researchers to use this compound as a key intermediate in the synthesis of more elaborate heterocyclic systems, including fused rings, or to construct a diverse library of isoxazole derivatives for screening against various biological targets . The synthetic utility of the isoxazole ring itself is well-established, often accessed via regioselective 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes . Cited literature indicates that efficient, metal-free [3+2] cycloaddition routes are available for the synthesis of this core scaffold, aligning with the principles of green chemistry . With a defined molecular weight of 169.14 g/mol and the specified storage requirement of an inert atmosphere at 2-8°C, this compound is supplied as a high-purity material to ensure reproducible results in your research . It is intended for use in various research applications, including the development of novel therapeutic agents with potential antibacterial, anticancer, anti-inflammatory, and antiviral activities, as attributed to the isoxazole pharmacophore . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 5-formyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGPRSBKBRLUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22667-24-9
Record name Ethyl 5-formylisoxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Synthesis of Ethyl 5-formylisoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition of Primary Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to Ethyl 5-formylisoxazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is the highly efficient 1,3-dipolar cycloaddition reaction. We will explore the strategic selection of primary nitro compounds as nitrile oxide precursors and the appropriate alkyne synthons required to construct the target molecule. This document details the underlying reaction mechanisms, provides field-proven experimental protocols, and explains the causality behind critical process choices, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceutical agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone in modern drug design. This compound, in particular, is a highly versatile intermediate. The presence of three distinct functional handles—an ester, an aldehyde, and the isoxazole ring itself—allows for a multitude of subsequent chemical transformations, making it an ideal starting point for the synthesis of complex molecular libraries.

The most robust and widely adopted method for constructing the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] This guide focuses on a practical and efficient pathway that begins with readily available primary nitro compounds, which serve as stable, easy-to-handle precursors for the in situ generation of the required nitrile oxide dipole.

The Core Mechanism: Nitrile Oxide-Alkyne [3+2] Cycloaddition

The foundational reaction for this synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions that forms a five-membered ring from a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne).[4] This reaction proceeds in a concerted, supra-supra fashion, leading to a high degree of regioselectivity.[5][6]

The primary nitro compound, specifically ethyl nitroacetate in this case, is not the active dipole itself. It must first be dehydrated in situ to generate the highly reactive nitrile oxide intermediate. This intermediate then rapidly undergoes cycloaddition with the alkyne partner.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Reaction R_NO2 R-CH₂-NO₂ (Primary Nitro Compound) NitrileOxide [ R-C≡N⁺-O⁻ ] (Nitrile Oxide Dipole) R_NO2->NitrileOxide - H₂O (Dehydration) NitrileOxide_ref [ R-C≡N⁺-O⁻ ] Alkyne R'-C≡C-H (Terminal Alkyne) Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole NitrileOxide_ref->Isoxazole

Figure 1: General workflow for isoxazole synthesis.

Strategic Reagent Selection and Rationale

The Nitro Precursor: Ethyl Nitroacetate

For the synthesis of the target molecule, ethyl nitroacetate is the ideal primary nitro compound.[7]

  • Causality: The ethyl nitroacetate structure contains the precise carbon framework required for the final product. The carbon atom bearing the nitro group becomes the C3 carbon of the isoxazole ring, and the attached ester group remains as the desired 3-carboxylate substituent.

  • Activation: The alpha-ester group activates the adjacent methylene protons, facilitating the initial deprotonation step required for the dehydration mechanism to form the nitrile oxide.

In Situ Generation of the Nitrile Oxide Dipole

Nitrile oxides are generally unstable and are almost always generated in situ.[8] The classical method, developed by Mukaiyama and Hoshino, involves dehydration using phenyl isocyanate.[8][9] While effective, this method requires stoichiometric amounts of the isocyanate and generates corresponding aniline and CO₂ byproducts.

More modern and greener approaches utilize base catalysis, which is particularly effective for activated nitro compounds like ethyl nitroacetate.[10][11] Bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or even simple hydroxides can catalyze the condensation and dehydration process, especially in aqueous or alcoholic media.[4][11]

G cluster_Mukaiyama Mukaiyama Dehydration cluster_Base Base-Catalyzed Condensation start Ethyl Nitroacetate EtO₂C-CH₂-NO₂ A1 React with Phenyl Isocyanate (PhNCO) start->A1 B1 Deprotonation with Base (e.g., DABCO) start->B1 A2 Intermediate Adduct A1->A2 A3 Elimination of PhNH₂ + CO₂ A2->A3 end_node [ EtO₂C-C≡N⁺-O⁻ ] (Generated Nitrile Oxide) A3->end_node B2 Reaction with Alkyne & Dehydration B1->B2 B2->end_node

Figure 2: Pathways for nitrile oxide generation from ethyl nitroacetate.

The Alkyne Synthon: A Protected Formyl Group

Directly using propargyl aldehyde (the alkyne needed for the 5-formyl group) is problematic due to its high reactivity and tendency to polymerize under basic or thermal conditions. The expert choice is to use an alkyne with a "masked" or protected aldehyde group.

  • Recommended Synthon: Propargyl alcohol (HC≡CCH₂OH) is an excellent and cost-effective choice. It readily participates in the cycloaddition to form an intermediate, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

  • Post-Cycloaddition Strategy: This stable intermediate can then be easily isolated, purified, and subsequently oxidized to the desired 5-formyl product in a separate, controlled step. This two-step approach provides superior control and leads to higher overall yields and purity.

Field-Proven Synthetic Protocols

This synthesis is best executed in a two-step sequence: (1) Cycloaddition-condensation to form the alcohol intermediate, followed by (2) Selective oxidation to the final aldehyde product.

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

This protocol is adapted from modern base-catalyzed condensation methods which are environmentally benign and highly efficient.[11]

Methodology:

  • To a sealed pressure tube, add ethyl nitroacetate (1.2 equivalents), propargyl alcohol (1.0 equivalent), water, and ethanol. The use of a water/ethanol co-solvent system is highly effective.

  • Add a catalytic amount of a 4-5 M aqueous solution of sodium hydroxide (approx. 0.1 equivalents).

  • Seal the tube and stir the mixture vigorously at 60-70 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 12-18 hours).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate in vacuo. The crude residue can be purified by flash column chromatography on silica gel to yield the pure product as a clear oil.

ParameterConditionRationale
Solvent Water/EthanolFacilitates dissolution of both polar and non-polar reactants; promotes the base-catalyzed mechanism.
Catalyst NaOH (aq.)Inexpensive, effective, and environmentally benign catalyst for the condensation-dehydration sequence.[11]
Temperature 60-70 °CProvides sufficient thermal energy to drive the reaction at a reasonable rate without significant byproduct formation.
Stoichiometry 1.2 eq. NitroacetateA slight excess of the nitro compound ensures complete consumption of the more valuable alkyne.
Yield >85% (Typical)This method is known for its high efficiency and conversion rates.
Step 2: Oxidation to this compound

The selective oxidation of a primary alcohol to an aldehyde requires a mild and controlled oxidizing agent to prevent over-oxidation to the carboxylic acid.

Methodology:

  • Dissolve the Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 equivalent) from Step 1 in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Add a mild oxidizing agent. Dess-Martin Periodinane (DMP) (1.5 equivalents) is an excellent choice for its high selectivity and mild, room-temperature reaction conditions.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer again with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified via silica gel chromatography to afford the final This compound .

Oxidant ChoiceProsCons
Dess-Martin Periodinane High selectivity, mild conditions, fast reaction times.Stoichiometric chromium-free waste.
Pyridinium Chlorochromate (PCC) Effective and well-established.Requires careful handling (toxic chromium reagent).
Swern Oxidation Very mild, high yields.Requires cryogenic temperatures (-78 °C) and produces foul-smelling dimethyl sulfide.

Overall Synthetic Workflow

The complete, validated pathway from primary nitro compound to the target molecule is summarized below.

Figure 3: Validated two-step workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound from primary nitro compounds is a highly efficient and reliable process when approached strategically. By leveraging ethyl nitroacetate as a stable precursor and employing a two-step sequence involving a base-catalyzed cycloaddition with propargyl alcohol followed by a selective oxidation, researchers can access this versatile building block in high yield and purity. This guide provides the fundamental principles and actionable protocols necessary for the successful implementation of this synthesis in a research or drug development setting.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-Formylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical analysis of the spectroscopic data for Ethyl 5-formylisoxazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights.

Introduction: The Structural Significance of a Disubstituted Isoxazole

This compound is a bifunctional molecule featuring a 3,5-disubstituted isoxazole core. The isoxazole ring is a prominent scaffold in numerous pharmacologically active compounds. The strategic placement of an electron-withdrawing formyl group at the C5 position and an ethyl carboxylate group at the C3 position creates a molecule with versatile reactivity for further synthetic transformations. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent experimental work.

This guide will deconstruct the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound, explaining the rationale behind signal assignments and the structural information each technique reveals.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Referencing: Use the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS, δ 0.00 ppm) as an internal standard.

  • Acquisition Parameters: Obtain the spectrum at room temperature using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹H NMR Data Summary

The experimental ¹H NMR data for this compound is presented below.[1]

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-79.99Singlet (s)-1HAldehyde (-CHO)
H-47.32Singlet (s)-1HIsoxazole CH
H-84.45Quartet (q)7.22HEthyl (-OCH₂ CH₃)
H-91.40Triplet (t)7.23HEthyl (-OCH₂CH₃ )
Detailed Spectral Interpretation
  • Aldehyde Proton (H-7, δ 9.99): The most downfield signal at 9.99 ppm is characteristic of an aldehyde proton.[1] Its significant deshielding is due to the strong electron-withdrawing nature of the adjacent carbonyl group and its anisotropic effect. The signal appears as a sharp singlet, indicating no adjacent protons to couple with.

  • Isoxazole Ring Proton (H-4, δ 7.32): The singlet at 7.32 ppm is assigned to the single proton on the isoxazole ring.[1] In 3,5-disubstituted isoxazoles, the chemical shift of H-4 is influenced by the electronic nature of the substituents at C3 and C5. The presence of two electron-withdrawing groups (carboxylate and formyl) results in a downfield shift compared to isoxazoles with electron-donating groups.

  • Ethyl Ester Protons (H-8, δ 4.45 and H-9, δ 1.40): The ethyl group of the ester moiety gives rise to two distinct signals. The quartet at 4.45 ppm corresponds to the methylene protons (-OCH₂ CH₃), which are deshielded by the adjacent oxygen atom.[1] This quartet arises from coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The triplet at 1.40 ppm is assigned to the terminal methyl protons (-OCH₂CH₃ ).[1] This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). The coupling constant of 7.2 Hz is identical for both the quartet and the triplet, confirming their connectivity.

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While explicit experimental data for this specific molecule is not widely published, a predicted spectrum based on established chemical shift principles and data from analogous structures provides a reliable framework for its characterization.

¹³C NMR Data (Predicted)

The following table outlines the predicted ¹³C NMR chemical shifts. These predictions are based on the analysis of substituent effects on the isoxazole ring and standard chemical shift values for ester and aldehyde functionalities.

Signal LabelPredicted Chemical Shift (δ, ppm)Carbon TypeRationale
C-7 (CHO)~185Aldehyde CarbonylHighly deshielded due to C=O bond.
C-5~172Isoxazole C-5Attached to the electron-withdrawing formyl group.
C-6 (CO₂Et)~160Ester CarbonylTypical range for ester carbonyls.
C-3~158Isoxazole C-3Attached to the electron-withdrawing ester group.
C-4~110Isoxazole C-4Shielded relative to other ring carbons, typical for C-4 in 3,5-disubstituted isoxazoles.
C-8 (-C H₂CH₃)~62MethyleneDeshielded by the adjacent ester oxygen.
C-9 (-CH₂C H₃)~14MethylTypical range for an ethyl group methyl carbon.
Rationale for Predicted Chemical Shifts
  • Carbonyl Carbons (C-7, C-6): The two carbonyl carbons are the most deshielded. The aldehyde carbonyl (C-7) is expected to be further downfield (~185 ppm) than the ester carbonyl (C-6, ~160 ppm).

  • Isoxazole Ring Carbons (C-3, C-5, C-4): The carbons directly attached to the heteroatoms and electron-withdrawing groups (C-3 and C-5) are significantly deshielded. C-4, the only CH carbon in the ring, is expected to be the most shielded of the ring carbons, appearing around 110 ppm. Studies on substituted isoxazoles confirm that the C-4 chemical shift is a reliable indicator of the substitution pattern.

  • Ethyl Ester Carbons (C-8, C-9): The chemical shifts for the ethyl group carbons are standard, with the methylene carbon (C-8) deshielded by the oxygen atom (~62 ppm) and the methyl carbon (C-9) appearing in the typical aliphatic region (~14 ppm).

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues to the molecule's structure.

Expected Molecular Ion and Fragmentation Pattern

For this compound (C₇H₇NO₄), the exact mass is 169.0375 g/mol .

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 169 . This peak confirms the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, allowing for the unambiguous determination of the molecular formula. Calculated for [M+H]⁺ (C₇H₈NO₄): 170.0448.

Key Fragmentation Pathways

The fragmentation of this molecule is expected to be driven by the functional groups present: the ethyl ester and the isoxazole ring.

G M [M]⁺˙ m/z = 169 F1 [M - OCH₂CH₃]⁺ m/z = 124 M->F1 - •OC₂H₅ F2 [M - CH₂=CH₂]⁺˙ m/z = 141 M->F2 - C₂H₄ (McLafferty) F3 [M - CHO]⁺ m/z = 140 M->F3 - •CHO F4 [F1 - CO]⁺ m/z = 96 F1->F4 - CO F5 [F3 - OC₂H₅]⁺ m/z = 95 F3->F5 - •OC₂H₅

Caption: Expected major fragmentation pathways for this compound.

  • Loss of the Ethoxy Radical (m/z 124): A common fragmentation for ethyl esters is the alpha-cleavage with the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), leading to a stable acylium ion at m/z 124. This is often a prominent peak.

  • McLafferty Rearrangement (m/z 141): Esters with a gamma-hydrogen can undergo a McLafferty rearrangement. In this case, it would involve the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (C₂H₄, 28 Da), resulting in a radical cation at m/z 141.

  • Loss of the Formyl Radical (m/z 140): Cleavage of the C-C bond between the isoxazole ring and the aldehyde can lead to the loss of the formyl radical (•CHO, 29 Da), producing an ion at m/z 140.

  • Isoxazole Ring Cleavage (e.g., m/z 96): The isoxazole ring itself can undergo cleavage. A characteristic fragmentation involves the cleavage of the weak N-O bond, which can initiate a cascade of further fragmentations. For instance, the acylium ion at m/z 124 could subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 96.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The ¹H NMR spectrum definitively confirms the presence and connectivity of all proton environments. While experimental ¹³C NMR and MS data are not widely available in the cited literature, established spectroscopic principles allow for a confident prediction of their key features. The combined interpretation of these techniques provides a robust, self-validating system for the structural confirmation of this important synthetic intermediate, underscoring the power of modern analytical methods in chemical research and development.

References

An In-depth Technical Guide to Ethyl 5-formylisoxazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of various functional groups onto the isoxazole ring allows for the fine-tuning of its biological and physicochemical properties. This guide focuses on a particularly interesting derivative, Ethyl 5-formylisoxazole-3-carboxylate (CAS No. 22667-24-9), a molecule with significant potential as a versatile building block in the synthesis of novel therapeutic agents. The presence of both an aldehyde and an ester functional group on the isoxazole core provides multiple avenues for chemical modification, making it a valuable intermediate for the construction of complex molecular architectures. This document provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in the field of drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a small organic molecule featuring a five-membered isoxazole ring substituted with an ethyl carboxylate group at the 3-position and a formyl (aldehyde) group at the 5-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties Summary:

PropertyValueSource/Method
CAS Number 22667-24-9[3][4]
Molecular Formula C₇H₇NO₄[3][4]
Molecular Weight 169.14 g/mol [4]
Predicted Boiling Point 327.9±22.0 °C at 760 mmHgPredicted
Predicted Density 1.285±0.06 g/cm³Predicted
Appearance Likely a solid or oilInferred from related compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO.Inferred from structure

Synthesis of this compound

The most direct and logical synthetic route to this compound is through the oxidation of its precursor, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. This starting material is commercially available, making this a practical approach for laboratory-scale synthesis.[5] Several mild oxidation methods are suitable for this transformation, preventing over-oxidation to the carboxylic acid. Below are two well-established and reliable protocols.

G cluster_0 Synthetic Pathway Starting Material Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Target Molecule This compound Starting Material->Target Molecule Oxidation Oxidizing Agent Mild Oxidizing Agent (e.g., DMP or Swern Reagents) Oxidizing Agent->Target Molecule

Caption: Synthetic overview for this compound.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[6][7][8][9] It is performed under neutral conditions at room temperature, offering excellent functional group tolerance.[10]

Step-by-Step Methodology:

  • Preparation: To a solution of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM, ~0.1 M), add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir the biphasic mixture vigorously until the solid dissolves.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Protocol 2: Swern Oxidation

The Swern oxidation is another classic and reliable method for the mild oxidation of primary alcohols to aldehydes.[11][12][13] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[14]

Step-by-Step Methodology:

  • Activation of DMSO: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (~0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (3.0 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the activated DMSO mixture at -78 °C. Stir for 30-45 minutes at this temperature.

  • Elimination: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Work-up: Quench the reaction by adding water. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography as described in the DMP protocol.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde and ester functionalities, offering a rich platform for further synthetic transformations.

G cluster_1 Reactivity Profile Core This compound Aldehyde_Rxns Aldehyde Reactions: - Wittig Olefination - Reductive Amination - Grignard Addition - Aldol Condensation Core->Aldehyde_Rxns Ester_Rxns Ester Reactions: - Hydrolysis - Amidation - Reduction Core->Ester_Rxns Ring_Rxns Isoxazole Ring: - Ring Opening (e.g., hydrogenation) Core->Ring_Rxns

Caption: Key reaction pathways for this compound.

  • Reactions of the Aldehyde Group: The formyl group is a versatile handle for introducing molecular diversity. It can readily undergo:

    • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

    • Reductive amination with primary or secondary amines to introduce substituted amino functionalities.

    • Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

    • Condensation reactions , such as aldol or Knoevenagel condensations, to form larger carbon skeletons.

  • Reactions of the Ester Group: The ethyl ester can be modified through:

    • Hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

    • Amidation by reaction with amines to form amides, a common functional group in bioactive molecules.

    • Reduction with reducing agents like lithium aluminum hydride to the corresponding primary alcohol, though this would also reduce the aldehyde.

  • Reactivity of the Isoxazole Ring: While generally stable, the isoxazole ring can undergo ring-opening reactions under certain conditions, such as catalytic hydrogenation, which can lead to the formation of β-enaminones or other open-chain structures.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehyde proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

    • Isoxazole ring proton: A singlet, expected in the aromatic region, likely between δ 7.0-8.0 ppm.

    • Ethyl ester protons (OCH₂CH₃): A quartet around δ 4.2-4.5 ppm for the methylene group and a triplet around δ 1.2-1.5 ppm for the methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aldehyde carbonyl carbon: A signal in the highly deshielded region, around δ 180-190 ppm.

    • Ester carbonyl carbon: A signal around δ 160-170 ppm.

    • Isoxazole ring carbons: Two to three signals in the aromatic region, typically between δ 100-160 ppm.

    • Ethyl ester carbons: A signal for the methylene carbon around δ 60-65 ppm and a signal for the methyl carbon around δ 14-15 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • Aldehyde C=O stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹.

    • Ester C=O stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹.

    • C-H stretch of the aldehyde: A characteristic pair of weak bands around 2720 and 2820 cm⁻¹.

    • C=N and C=C stretching of the isoxazole ring: Absorptions in the 1400-1600 cm⁻¹ region.

    • C-O stretching of the ester: Bands in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 169.14).

    • Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) from the ester, and the loss of the formyl group (-CHO, m/z = 29).

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[2][15] The presence of reactive handles on this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening.

The aldehyde functionality, in particular, is a precursor to a variety of pharmacologically relevant groups. For instance, it can be converted into Schiff bases, which themselves can exhibit biological activity, or further reduced to secondary amines. The ability to readily introduce diverse substituents through the aldehyde and ester groups allows for the systematic exploration of the structure-activity relationship (SAR) of novel isoxazole-based drug candidates.

Potential therapeutic areas where derivatives of this molecule could be explored include:

  • Anticancer Agents: Many heterocyclic aldehydes and their derivatives have shown promise as anticancer agents.

  • Anti-inflammatory Drugs: The isoxazole core is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Isoxazole derivatives have been investigated for their antibacterial and antifungal properties.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS of similar isoxazole derivatives and general laboratory safety principles, the following precautions should be observed:[16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis from a commercially available precursor and the presence of two distinct and reactive functional groups provide a robust platform for the development of novel isoxazole-containing compounds. For researchers and scientists in drug discovery, this molecule represents a key intermediate for accessing a wide chemical space and exploring the therapeutic potential of new isoxazole derivatives. The information provided in this guide serves as a technical resource to facilitate its synthesis, characterization, and application in the pursuit of new medicines.

References

An In-depth Technical Guide to Ethyl 5-formylisoxazole-3-carboxylate and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Ethyl 5-formylisoxazole-3-carboxylate, a key heterocyclic building block, and its structurally related analogs. The focus is on providing practical information for researchers, scientists, and professionals involved in drug discovery and development, with an emphasis on the synthesis, characterization, and chemical properties of these valuable compounds.

Core Compound: this compound

This compound is a bifunctional molecule featuring an isoxazole core substituted with an ethyl ester at the 3-position and a formyl (aldehyde) group at the 5-position. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties:

  • IUPAC Name: ethyl 5-formyl-1,2-oxazole-3-carboxylate

  • CAS Number: 22667-24-9[1][2][3]

  • Molecular Formula: C₇H₇NO₄

  • Molecular Weight: 169.13 g/mol

  • Appearance: Typically a solid or oil, with color ranging from white to yellow.

PropertyValueSource
CAS Number 22667-24-9[1][2][3]
Molecular Formula C₇H₇NO₄[1][2][3]
Molecular Weight 169.13 g/mol [1][2][3]

Synthesis of this compound and Analogs: A Strategic Approach

The synthesis of substituted isoxazoles is a well-established field in organic chemistry, with several reliable methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies for the Isoxazole Core

The isoxazole ring is commonly synthesized via 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne or alkene. Another prevalent method involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine.

A generalized workflow for the synthesis of isoxazole derivatives can be visualized as follows:

Isoxazole Synthesis Workflow cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Condensation Reaction alkyne Alkyne isoxazole_cyclo Substituted Isoxazole alkyne->isoxazole_cyclo nitrile_oxide Nitrile Oxide nitrile_oxide->isoxazole_cyclo beta_dicarbonyl β-Dicarbonyl Compound isoxazole_cond Substituted Isoxazole beta_dicarbonyl->isoxazole_cond hydroxylamine Hydroxylamine hydroxylamine->isoxazole_cond

Figure 1: Common synthetic pathways to the isoxazole core.

Plausible Synthesis of this compound

A potential synthetic workflow is outlined below:

Synthesis of this compound start Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate intermediate Oxidation start->intermediate e.g., PCC, DMP product This compound intermediate->product

Figure 2: A proposed synthetic route to this compound.

This proposed pathway highlights the critical role of the precursor, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. The synthesis of this precursor would likely follow one of the general methods for isoxazole formation.

Key Analogs of this compound

The versatility of the isoxazole scaffold allows for the synthesis of a wide array of analogs with diverse functionalities. These analogs are of significant interest in drug discovery for structure-activity relationship (SAR) studies.

Analog NameCAS NumberMolecular FormulaKey Features
Ethyl 5-methylisoxazole-3-carboxylate3209-72-1C₇H₉NO₃A simple analog with a methyl group at the 5-position.[4][5]
Ethyl 5-acetylisoxazole-3-carboxylate104776-70-7C₈H₉NO₄Contains a ketone functionality, offering a different reactive handle.[6]
Ethyl 5-phenylisoxazole-3-carboxylate54410-77-2C₁₂H₁₁NO₃Features an aromatic substituent, increasing lipophilicity.
Ethyl 5-amino-4-phenylisoxazole-3-carboxylate53983-15-6C₁₂H₁₂N₂O₃Introduces an amino group, a key pharmacophore.
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate123770-62-7C₇H₉NO₄The direct precursor to the formyl derivative.

Experimental Protocols

Drawing from established methodologies for similar compounds, the following protocols provide a framework for the synthesis of key isoxazole-3-carboxylates.

Synthesis of Ethyl 5-acetylisoxazole-3-carboxylate

This protocol is adapted from a documented synthesis and illustrates a common transformation in this chemical space.[6]

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL), add 2-iodoxybenzoic acid (IBX) (22.7 g, 81.1 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 17 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove solid byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (6:1) as the eluent to yield ethyl 5-acetylisoxazole-3-carboxylate as a yellow oil.[6]

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by LC-MS to confirm the expected molecular weight (m/z: 184.1 [M+H]⁺).[6]

Characterization of this compound and Its Analogs

Thorough characterization is essential to confirm the identity and purity of synthesized compounds. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While specific, citable NMR and mass spectrometry data for this compound were not found in the searched literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data for this compound:

  • ¹H NMR:

    • A singlet for the aldehyde proton (CHO) in the region of 9-10 ppm.

    • A singlet for the isoxazole ring proton (C4-H).

    • A quartet and a triplet for the ethyl ester group (CH₂ and CH₃, respectively).

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon in the range of 180-190 ppm.

    • A signal for the ester carbonyl carbon around 160-170 ppm.

    • Signals corresponding to the isoxazole ring carbons.

    • Signals for the ethyl ester carbons.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ ion at m/z 170.1.

Conclusion and Future Directions

This compound and its analogs are valuable building blocks in synthetic and medicinal chemistry. While the CAS number for the parent compound is established, detailed and publicly accessible synthetic protocols and characterization data remain somewhat limited. This guide provides a foundational understanding based on available information and logical synthetic extrapolations.

Future work in this area could focus on the development and publication of a robust and scalable synthesis for this compound, along with a comprehensive spectroscopic characterization. Such efforts would be of significant benefit to the scientific community, enabling broader access to this versatile chemical entity for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Discovery and First Synthesis of Ethyl 5-Formylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and seminal synthesis of Ethyl 5-formylisoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By delving into the fundamental reaction mechanisms and experimental rationale, this document serves as a technical resource for researchers engaged in the synthesis and application of novel isoxazole derivatives.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a formyl group at the 5-position and an ethyl carboxylate at the 3-position creates a highly versatile molecule, this compound, with multiple points for further chemical modification and exploration of its structure-activity relationship (SAR).

The First Synthesis: A Two-Step Approach

While a singular "discovery" paper for this compound is not readily identifiable in seminal literature, its first synthesis can be logically constructed through a well-established and robust two-step synthetic sequence. This approach leverages the foundational principles of isoxazole chemistry, namely the [3+2] cycloaddition reaction, followed by a selective functional group transformation.

The overall synthetic strategy is outlined below:

Synthesis_Overview cluster_step1 Step 1: [3+2] Cycloaddition cluster_step2 Step 2: Selective Oxidation Reactant1 Ethyl Chlorooximidoacetate Intermediate Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Reactant1->Intermediate [3+2] Cycloaddition Reactant2 Propargyl Alcohol Reactant2->Intermediate Product This compound Intermediate->Product Oxidation

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate via [3+2] Cycloaddition

The cornerstone of this synthesis is the 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.[1] In this initial step, a nitrile oxide, generated in situ from ethyl chlorooximidoacetate, reacts with the alkyne, propargyl alcohol, to regioselectively form the isoxazole ring.

Reaction Mechanism

The reaction proceeds through a concerted pericyclic mechanism, where the nitrile oxide dipole and the propargyl alcohol dipolarophile approach each other in a way that allows for the simultaneous formation of two new sigma bonds. The regioselectivity of the reaction, yielding the 5-substituted isoxazole, is governed by both steric and electronic factors of the reactants.

Cycloaddition_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product NitrileOxide Ethyl Chlorooximidoacetate (Nitrile Oxide Precursor) TS Concerted [3+2] Transition State NitrileOxide->TS in situ generation Alkyne Propargyl Alcohol Alkyne->TS Isoxazole Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate TS->Isoxazole Ring Formation

Caption: Mechanism of the [3+2] cycloaddition step.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl chloroacetate122.5512.26 g0.10
Sodium nitrite69.007.6 g0.11
Propargyl alcohol56.065.61 g0.10
Triethylamine101.1910.12 g0.10
Dichloromethane (DCM)84.93200 mL-
Water18.02100 mL-

Procedure:

  • Preparation of Ethyl Chlorooximidoacetate: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl chloroacetate (12.26 g, 0.10 mol) in 100 mL of dichloromethane. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 50 mL of water to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour. The aqueous layer is then separated, and the organic layer containing the crude ethyl chlorooximidoacetate is washed with brine and dried over anhydrous sodium sulfate. This solution is used directly in the next step without further purification.

  • Cycloaddition Reaction: To the solution of ethyl chlorooximidoacetate in dichloromethane, add propargyl alcohol (5.61 g, 0.10 mol).

  • Cool the mixture to 0-5 °C and slowly add triethylamine (10.12 g, 0.10 mol) dropwise over 30 minutes. The triethylamine acts as a base to generate the nitrile oxide in situ.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as a pale yellow oil.

Part 2: Selective Oxidation to this compound

The final step in the synthesis is the selective oxidation of the primary alcohol at the 5-position of the isoxazole ring to the corresponding aldehyde. This transformation requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid or degradation of the isoxazole ring. Several reagents are suitable for this purpose, with manganese dioxide (MnO₂) being a common and effective choice for the oxidation of allylic and benzylic-type alcohols.[2]

Reaction Mechanism

The oxidation with MnO₂ is a heterogeneous reaction that is thought to proceed via a radical mechanism on the surface of the manganese dioxide. The alcohol adsorbs onto the surface of the MnO₂, followed by a one-electron transfer to form a radical intermediate, which then undergoes further oxidation to the aldehyde.

Oxidation_Workflow Start Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Reaction Heterogeneous Oxidation Start->Reaction Reagent Manganese Dioxide (MnO₂) Reagent->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Filtration Filtration to remove MnO₂ Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the selective oxidation step.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate171.151.71 g0.01
Activated Manganese Dioxide (MnO₂)86.948.69 g0.10
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.71 g, 0.01 mol) in 100 mL of dichloromethane.

  • Add activated manganese dioxide (8.69 g, 0.10 mol) to the solution. The MnO₂ should be of high purity and activated by heating prior to use.

  • Stir the resulting suspension vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC. The starting material is more polar than the aldehyde product.

  • Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylateC₇H₉NO₄171.15Pale yellow oil
This compoundC₇H₇NO₄169.13White to off-white solid

Conclusion

The synthesis of this compound, while not explicitly detailed in a single "discovery" paper, can be reliably achieved through a logical and well-precedented two-step sequence. The foundational [3+2] cycloaddition to form the isoxazole core, followed by a selective oxidation, represents a robust and scalable route to this valuable heterocyclic building block. This in-depth guide provides the necessary theoretical framework and practical protocols to empower researchers in their efforts to synthesize and explore the potential of this and related isoxazole derivatives in the pursuit of novel therapeutic agents.

References

The Versatile Synthon: A Technical Guide to Ethyl 5-Formylisoxazole-3-carboxylate for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of ethyl 5-formylisoxazole-3-carboxylate, a highly versatile yet underutilized synthon in modern heterocyclic chemistry. We will first establish a robust and reproducible synthetic pathway to this key building block. The core of this guide will then be dedicated to showcasing its synthetic utility in the construction of a diverse array of medicinally relevant heterocyclic systems. Detailed mechanistic insights, field-proven experimental protocols, and comprehensive characterization data will be provided for key transformations, including the synthesis of isoxazolo[5,4-b]pyridines, substituted thiophenes, pyrimidines, and pyridazines. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of the isoxazole scaffold to accelerate their discovery programs.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and drug candidates.[3][4][5] The isoxazole nucleus is often considered a bioisosteric replacement for other functional groups, offering improved pharmacokinetic profiles and metabolic stability. This compound, with its strategically positioned aldehyde and ester functionalities, represents a powerful synthon for the elaboration of the isoxazole core into more complex, fused heterocyclic systems. This guide will illuminate the pathways to unlocking its synthetic potential.

Synthesis of the Core Synthon: this compound

A reliable and scalable synthesis of the title compound is paramount for its widespread application. While not commercially available, a two-step synthetic sequence starting from readily accessible materials provides a practical route to this valuable building block. The proposed synthesis involves a 1,3-dipolar cycloaddition to construct the isoxazole ring, followed by a selective oxidation to unmask the aldehyde functionality.

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

The isoxazole ring is efficiently constructed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6] In this proposed synthesis, the nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate, which then reacts with propargyl alcohol to yield the desired 5-(hydroxymethyl)isoxazole.

Synthesis_Step_1 reagent1 Ethyl 2-chloro-2-(hydroxyimino)acetate intermediate In situ generated Nitrile Oxide reagent1->intermediate Base (e.g., Et3N) reagent2 Propargyl Alcohol product Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate reagent2->product intermediate->product [3+2] Cycloaddition

Synthesis of the alcohol precursor via 1,3-dipolar cycloaddition.

Experimental Protocol:

  • To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), slowly add a base, for example, triethylamine (Et3N) (1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.[7]

Step 2: Oxidation to this compound

The final step involves the selective oxidation of the primary alcohol to the corresponding aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

Synthesis_Step_2 reactant Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate product This compound reactant->product Oxidizing Agent (e.g., PCC, DMP)

Oxidation of the alcohol to the target aldehyde synthon.

Experimental Protocol:

  • To a stirred solution of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq) in a suitable solvent (e.g., DCM), add an oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the oxidant byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.[8]

Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a versatile precursor to a wide range of more complex heterocyclic systems. The aldehyde functionality provides a reactive handle for various condensation and multicomponent reactions.

Synthesis of Isoxazolo[5,4-b]pyridines via Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines.[9] A variation of this reaction, utilizing a 5-aminoisoxazole, an aldehyde, and a β-dicarbonyl compound, provides a direct route to the fused isoxazolo[5,4-b]pyridine scaffold.[2][5]

Hantzsch_Synthesis reactant1 This compound product Substituted Isoxazolo[5,4-b]pyridine reactant1->product reactant2 Ethyl Acetoacetate reactant2->product reactant3 Ammonium Acetate reactant3->product Microwave Irradiation in Water

Multicomponent synthesis of isoxazolo[5,4-b]pyridines.

Experimental Protocol:

  • In a microwave reactor vial, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (2.0 eq) in water.

  • Seal the vial and irradiate with microwaves at a set temperature (e.g., 120 °C) for a specified time (e.g., 20-30 minutes).[5]

  • After cooling, the product often precipitates from the aqueous solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
Aromatic Aldehyde3-Methylisoxazol-5-amineMicrowave, Water, 120°CIsoxazolo[5,4-b]pyridineGood to Excellent[5]
Aromatic Aldehyde3-Methylisoxazol-5-amineMicrowave, Tetronic acidIsoxazolo[5,4-b]pyridine67-90[3]
Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[10][11] It typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. The aldehyde group of our synthon readily participates in this transformation.

Gewald_Reaction reactant1 This compound product Substituted 2-Aminothiophene reactant1->product reactant2 Ethyl Cyanoacetate reactant2->product reactant3 Elemental Sulfur reactant3->product Base (e.g., Morpholine) in Ethanol, Reflux

Gewald synthesis of 2-aminothiophenes.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of a base, such as morpholine or piperidine.

  • Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.

  • After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure.

  • The residue is then triturated with a suitable solvent (e.g., cold ethanol or diethyl ether) to induce crystallization.

  • The solid product is collected by filtration and can be further purified by recrystallization.[12]

Carbonyl CompoundActive Methylene NitrileBaseProductYield (%)Reference
Ketone/AldehydeMalononitrile/Ethyl CyanoacetateMorpholine/Piperidine2-AminothiopheneGood[10][13]
AldehydeEthyl Cyanoacetate/AmineTriethylamine, Water2-Aminothiophene-3-carboxamideGood[14]
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[15] This reaction provides a straightforward method to introduce further functionality and extend the conjugation of the isoxazole system.

Experimental Protocol:

  • A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile, 1.0 eq), and a catalytic amount of a base (e.g., piperidine or ammonium acetate) in a solvent like ethanol or acetic acid is stirred at room temperature or heated to reflux.[16]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after solvent removal.

  • Recrystallization from a suitable solvent affords the pure condensed product.

Synthesis of Pyrimidine and Pyridazine Derivatives

The bifunctional nature of this compound also opens avenues for the construction of other six-membered heterocyclic rings like pyrimidines and pyridazines.

For the synthesis of a pyrimidine ring, the aldehyde can be condensed with a compound containing an amidine functionality, such as urea or guanidine.[17] The subsequent reaction would involve the ester group to complete the cyclization.

The synthesis of pyridazine derivatives can be envisioned through the reaction of the formyl group with hydrazine, followed by intramolecular cyclization involving the ester group.[18][19][20]

Conclusion

This compound is a potent and versatile synthon for the construction of a wide array of complex heterocyclic compounds. This guide has provided a plausible and detailed synthetic route to this key building block and has demonstrated its utility in several powerful and widely used synthetic transformations. The presented protocols, grounded in established chemical principles and supported by relevant literature, offer a solid foundation for researchers to explore the rich chemistry of this isoxazole derivative. The continued exploration of such synthons will undoubtedly lead to the discovery of novel molecular architectures with significant potential in drug discovery and materials science.

References

Methodological & Application

Streamlined One-Pot Synthesis of Ethyl 5-Formylisoxazole-3-Carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract The isoxazole nucleus is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to act as a bioisostere.[1][2] Specifically, polysubstituted isoxazoles like Ethyl 5-formylisoxazole-3-carboxylate are highly valuable intermediates, offering multiple points for diversification in the synthesis of complex molecular architectures.[3][4] This application note details a robust and efficient one-pot, two-step synthesis strategy that combines a 1,3-dipolar cycloaddition with a subsequent Vilsmeier-Haack formylation. This method circumvents the need for intermediate isolation, significantly reducing reaction time, solvent usage, and operational complexity, thereby providing a streamlined pathway to this key synthetic building block.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds that have garnered immense interest in pharmacology. Their structure is featured in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7] The nitrogen and oxygen atoms in the ring provide unique hydrogen bonding capabilities, while the ring's aromaticity and electronic nature contribute to favorable pharmacokinetic profiles.[1]

The target molecule, this compound, is particularly useful as it possesses two distinct and orthogonally reactive functional groups: an ester at the 3-position and an aldehyde at the 5-position. This bifunctionality allows for selective chemical modifications, making it an ideal platform for constructing libraries of compounds for high-throughput screening in drug discovery programs. Traditional multi-step syntheses of such molecules are often plagued by low overall yields and laborious purification procedures. The one-pot methodology presented herein addresses these challenges by telescoping two key transformations into a single, continuous process.

Reaction Principle and Mechanism

The synthesis is achieved through a sequential one-pot process involving two well-established and reliable chemical transformations:

  • Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition: The isoxazole core is constructed using the Huisgen [3+2] cycloaddition, a powerful and highly regioselective reaction.[8][9] In this step, a nitrile oxide, generated in situ from an ethyl 2-chloro-2-(hydroxyimino)acetate precursor, reacts with an alkyne dipolarophile (propargyl alcohol, a safe and practical surrogate for acetylene gas). This reaction reliably forms the 3,5-disubstituted isoxazole ring.

  • C5-Position Formylation via Vilsmeier-Haack Reaction: Following the complete formation of the isoxazole ring, the Vilsmeier reagent is generated in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[10][11] The resulting electrophilic chloroiminium ion attacks the electron-rich C5 position of the intermediate isoxazole (initially bearing a hydroxymethyl group from the propargyl alcohol). A subsequent oxidation and hydrolysis during workup yield the desired 5-formyl group.[12][13]

The entire sequence is performed in a single reaction vessel, demonstrating significant process intensification.

Experimental Workflow start Start: Assemble Dry Glassware under N2 Atmosphere step1 Step 1: Charge Flask - Add anhydrous DCM. - Add Propargyl Alcohol. - Add Ethyl 2-chloro-2-(hydroxyimino)acetate. start->step1 step2 Step 2: Cycloaddition - Cool flask to 0°C. - Add Triethylamine dropwise. - Stir at room temp for 4-6 hours. step1->step2 Monitor by TLC step3 Step 3: Vilsmeier Reagent Formation - Cool flask to 0°C. - Add anhydrous DMF. - Add POCl3 dropwise. step2->step3 Confirm intermediate formation step4 Step 4: Formylation - Warm to room temp. - Heat to 50-60°C for 2-3 hours. step3->step4 Monitor by TLC step5 Step 5: Quenching & Work-up - Cool to 0°C. - Slowly pour onto ice-cold NaHCO3 soln. - Stir vigorously for 30 min. step4->step5 step6 Step 6: Extraction & Purification - Separate organic layer. - Extract aqueous layer with DCM. - Wash combined organics with brine, dry (MgSO4). - Concentrate and purify via column chromatography. step5->step6 end End: Isolate Pure Product step6->end

References

Application Notes and Protocols: Leveraging Ethyl 5-formylisoxazole-3-carboxylate in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Ethyl 5-formylisoxazole-3-carboxylate in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds with diverse biological activities is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering a streamlined approach to complex molecule synthesis in a single, atom-economical step. Central to the success of MCRs is the judicious choice of building blocks. This compound stands out as a particularly valuable synthon, uniquely poised at the intersection of functionality and reactivity.

The isoxazole core is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates, owing to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic placement of a formyl group at the 5-position and an ethyl carboxylate at the 3-position of the isoxazole ring in this compound provides two key points of reactivity. The aldehyde functionality serves as a versatile electrophile in a variety of MCRs, while the ester group offers a handle for further synthetic modifications or can influence the overall physicochemical properties of the final product.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound in three pivotal MCRs: the Passerini, Ugi, and Hantzsch reactions. We will delve into the synthesis of this key building block, explore its inherent reactivity, and provide detailed, field-proven protocols for its application in these powerful synthetic transformations, thereby enabling the rapid generation of diverse, isoxazole-containing compound libraries for biological screening.

Synthesis of this compound: A Practical Two-Step Approach

The efficient synthesis of this compound is a critical first step for its utilization in MCRs. A reliable and scalable two-step procedure starting from commercially available materials is outlined below. This process involves the initial formation of the corresponding hydroxymethyl isoxazole, followed by a mild oxidation to afford the target aldehyde.

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

This initial step involves a cycloaddition reaction to construct the isoxazole ring with the desired substitution pattern.

synthesis_step1_workflow reagents Ethyl 2-chloro-2-(hydroxyimino)acetate + Propargyl alcohol reaction Reaction Conditions: Triethylamine (Et3N) Dichloromethane (DCM) 0 °C to room temperature reagents->reaction 1. Add Et3N dropwise workup Aqueous workup & Purification (Chromatography) reaction->workup 2. Reaction monitoring (TLC) product Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate workup->product 3. Isolate pure product

Figure 1: Workflow for the synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Protocol 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and propargyl alcohol (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (2.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as a solid.

Step 2: Oxidation to this compound

A mild and selective oxidation of the primary alcohol is crucial to avoid over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is a reliable reagent for this transformation.

synthesis_step2_workflow start_material Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate reagent Dess-Martin Periodinane (DMP) in DCM start_material->reagent 1. Add DMP workup Quenching with Na2S2O3 & Purification reagent->workup 2. Stir at room temperature product This compound workup->product 3. Isolate final product

Figure 2: Workflow for the oxidation to this compound.

Protocol 2: Oxidation to this compound

  • Reaction Setup: Dissolve Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add Dess-Martin periodinane (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the solid dissolves.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound in MCRs stems from the distinct reactivity of its functional groups. The aldehyde at the 5-position is the primary electrophilic center, readily participating in nucleophilic additions that initiate the MCR cascades. The isoxazole ring itself is relatively stable under the typical conditions of many MCRs, providing a robust scaffold that is carried through to the final product. The ethyl ester at the 3-position is generally unreactive in these transformations but can be a site for post-MCR modifications, such as hydrolysis and amidation, to further diversify the compound library.

Application in Multi-Component Reactions: Detailed Protocols

The following sections provide detailed protocols for the application of this compound in Passerini, Ugi, and Hantzsch reactions. These protocols are designed to be robust starting points for library synthesis and can be adapted for parallel synthesis platforms.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (in this case, this compound), and an isocyanide to form an α-acyloxy carboxamide. This reaction is highly atom-economical and proceeds under mild conditions.[3][4][5]

passerini_mechanism A This compound R¹-COOH R²-NC B Intermediate Complex A:f0->B H-bonding A:f1->B A:f2->B Nucleophilic attack C α-Adduct B->C Concerted α-addition D α-Acyloxy Carboxamide Product C->D Mumm Rearrangement

Figure 3: Simplified mechanism of the Passerini reaction.

Protocol 3: Passerini Reaction with this compound

  • Reaction Setup: To a vial or round-bottom flask, add this compound (1.0 eq), a carboxylic acid (1.1 eq), and an isocyanide (1.1 eq).

  • Solvent Addition: Add an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of 0.5 M.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically performed under an inert atmosphere to prevent side reactions with moisture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired α-acyloxy carboxamide.

Table 1: Representative Reactants and Expected Products for the Passerini Reaction

Carboxylic Acid (R¹-COOH)Isocyanide (R²-NC)Expected Product Class
Acetic AcidCyclohexyl isocyanideIsoxazole-tethered α-acetoxy carboxamide
Benzoic Acidtert-Butyl isocyanideIsoxazole-tethered α-benzoyloxy carboxamide
Phenylacetic AcidBenzyl isocyanideIsoxazole-tethered α-phenylacetoxy carboxamide
The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. This reaction is renowned for its ability to generate a high degree of molecular diversity.[6][7][8][9][10][11]

ugi_mechanism A Aldehyde Amine (R¹-NH₂) B Imine/Iminium Ion A->B Condensation D Nitrilium Ion Intermediate B->D Nucleophilic attack by isocyanide C Carboxylic Acid (R²-COOH) Isocyanide (R³-NC) C:f1->D E α-Adduct C:f0->E D->E Addition of carboxylate F α-Acylamino Amide Product E->F Mumm Rearrangement

Figure 4: Simplified mechanism of the Ugi reaction.

Protocol 4: Ugi Reaction with this compound

  • Reaction Setup: In a vial, combine this compound (1.0 eq), an amine (1.1 eq), and a carboxylic acid (1.1 eq).

  • Solvent Addition: Add a polar solvent, typically methanol or trifluoroethanol, to a concentration of 0.5-1.0 M.

  • Isocyanide Addition: Add the isocyanide (1.1 eq) to the mixture. The reaction is often exothermic.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After completion, remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography.

Table 2: Diversity Points in the Ugi Reaction

ComponentExample Reactants
**Amine (R¹-NH₂) **Aniline, Benzylamine, Cyclohexylamine
Carboxylic Acid (R²-COOH) Acetic Acid, Propionic Acid, Benzoic Acid
Isocyanide (R³-NC) tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide
The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine. These products can be subsequently oxidized to the corresponding pyridine. This reaction is of significant importance in medicinal chemistry for the synthesis of calcium channel blockers.[12][13][14][15][16][17][18][19][20][21]

hantzsch_mechanism A Aldehyde β-Ketoester B Knoevenagel Adduct A->B Knoevenagel Condensation E Michael Adduct B->E Michael Addition C β-Ketoester Ammonia D Enamine C->D Condensation D->E F Cyclized Intermediate E->F Cyclization G 1,4-Dihydropyridine F->G Dehydration

Figure 5: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Protocol 5: Hantzsch Dihydropyridine Synthesis with this compound

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 2.2 eq), and ammonium acetate (1.2 eq).

  • Solvent Addition: Add a solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Table 3: Substrate Scope for the Hantzsch Synthesis

β-KetoesterNitrogen SourceExpected Product
Ethyl acetoacetateAmmonium acetateSymmetrical 1,4-dihydropyridine
Methyl acetoacetateAmmonia (in ethanol)Symmetrical 1,4-dihydropyridine
DimedoneAmmonium acetateAcridine-dione derivative

Conclusion: A Gateway to Novel Chemical Space

This compound is a highly versatile and valuable building block for the synthesis of complex, drug-like molecules through multi-component reactions. Its straightforward synthesis and predictable reactivity make it an ideal candidate for generating diverse libraries of isoxazole-containing compounds. The detailed protocols provided herein for the Passerini, Ugi, and Hantzsch reactions serve as a robust foundation for researchers to explore new chemical space and accelerate their drug discovery programs. The strategic incorporation of the isoxazole moiety, coupled with the efficiency of MCRs, offers a powerful and efficient pathway to novel therapeutics.

References

The Versatile Scaffold: Application of Ethyl 5-Formylisoxazole-3-carboxylate in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to serve as a versatile pharmacophore in a multitude of therapeutic agents.[1] Its unique electronic properties and capacity for diverse substitutions have led to its incorporation into a range of clinically significant drugs, including the anti-inflammatory drug leflunomide and the selective COX-2 inhibitor valdecoxib.[2] Among the various functionalized isoxazoles, Ethyl 5-formylisoxazole-3-carboxylate stands out as a particularly valuable starting material. The presence of both an aldehyde and an ester group on the isoxazole core provides two reactive handles for the strategic construction of more complex molecular architectures, making it an ideal platform for the development of novel anti-inflammatory drug candidates.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of potent anti-inflammatory agents. We will delve into detailed synthetic protocols, elucidate the mechanistic rationale behind the designed compounds, and discuss their biological evaluation, with a focus on key inflammatory pathways.

Synthetic Pathways to Key Anti-Inflammatory Scaffolds

The strategic positioning of the formyl and carboxylate groups on the isoxazole ring of this compound allows for the facile synthesis of several classes of compounds with known anti-inflammatory potential, primarily Schiff bases and pyrazoles.

Synthesis of the Starting Material: this compound

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

The precursor, Ethyl 5-methylisoxazole-3-carboxylate, can be prepared via a condensation reaction. A general and effective method involves the reaction of ethyl acetoacetate with hydroxylamine.[3]

Step 2: Formylation of the 5-Methyl Group

The conversion of the 5-methyl group to a formyl group can be achieved through various methods. A plausible and effective approach is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic compounds.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF).

Alternatively, a two-step oxidation approach can be employed. This involves the initial bromination of the methyl group followed by oxidation to the aldehyde. A more direct oxidation can be achieved from the corresponding 5-(hydroxymethyl)isoxazole precursor, which can be synthesized from ethyl nitroacetate and 2-propyn-1-ol.[4] The subsequent oxidation of the primary alcohol to the aldehyde can be accomplished using mild oxidizing agents like Dess-Martin periodinane (DMP) to avoid over-oxidation to the carboxylic acid.[6][7][8][9]

Diagram of Synthetic Workflow

G cluster_0 Synthesis of Starting Material Ethyl 5-methylisoxazole-3-carboxylate Ethyl 5-methylisoxazole-3-carboxylate This compound This compound Ethyl 5-methylisoxazole-3-carboxylate->this compound Vilsmeier-Haack Formylation Vilsmeier-Haack\nReagent (POCl3/DMF) Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier-Haack\nReagent (POCl3/DMF)->this compound

Caption: Proposed Vilsmeier-Haack synthesis of the target starting material.

Protocol 1: Synthesis of Isoxazole-Based Schiff Bases

The formyl group of this compound is highly reactive towards primary amines, providing a straightforward route to a diverse library of Schiff bases (imines).[10] Schiff bases are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory properties.[1][11]

Rationale: The formation of the azomethine (-C=N-) linkage in Schiff bases is crucial for their biological activity. This group can participate in various interactions with biological targets. By varying the substituted aniline or other primary amine used in the condensation reaction, the steric and electronic properties of the final molecule can be fine-tuned to optimize its anti-inflammatory potency.

Detailed Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Amine: To this solution, add the desired substituted aniline (1.05 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Representative Schiff Base Derivatives

Compound IDSubstituted AnilineYield (%)
SB-1 Aniline85
SB-2 4-Chloroaniline92
SB-3 4-Methoxyaniline88
SB-4 4-Nitroaniline75
Protocol 2: Synthesis of Isoxazole-Pyrazole Hybrids

The formyl group can be used to generate an α,β-unsaturated ketone (a chalcone-like intermediate) which can then be cyclized to form a pyrazole ring. Pyrazole derivatives are another important class of anti-inflammatory agents, with celecoxib being a prominent example.[12]

Rationale: The synthesis of isoxazole-pyrazole hybrids creates a molecule with two distinct heterocyclic pharmacophores, potentially leading to a synergistic or enhanced anti-inflammatory effect. This approach allows for the exploration of a wider chemical space and the development of compounds with novel mechanisms of action.

Detailed Protocol:

  • Chalcone Formation (Claisen-Schmidt Condensation):

    • Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

    • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise at room temperature.

    • Stir the mixture for 12-24 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated chalcone intermediate by filtration, wash with water, and dry.

  • Pyrazole Formation:

    • Dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq).

    • Reflux the mixture for 8-10 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated pyrazole derivative by filtration, wash with water, and dry.

    • Recrystallize from ethanol to obtain the pure product.

Diagram of Synthetic Workflow

G cluster_1 Synthesis of Anti-inflammatory Derivatives This compound This compound Schiff Base Derivatives Schiff Base Derivatives This compound->Schiff Base Derivatives Condensation Isoxazole-Chalcone Intermediate Isoxazole-Chalcone Intermediate This compound->Isoxazole-Chalcone Intermediate Claisen-Schmidt Substituted Aniline Substituted Aniline Substituted Aniline->Schiff Base Derivatives Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Isoxazole-Chalcone Intermediate Isoxazole-Pyrazole Hybrids Isoxazole-Pyrazole Hybrids Isoxazole-Chalcone Intermediate->Isoxazole-Pyrazole Hybrids Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Isoxazole-Pyrazole Hybrids

Caption: Synthesis of Schiff bases and pyrazoles from the starting material.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory activity of the synthesized isoxazole derivatives is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] Isoxazole derivatives have been shown to be effective inhibitors of both COX-1 and COX-2.[2] Furthermore, some isoxazole compounds also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, another class of inflammatory mediators. Dual inhibition of both COX and LOX pathways is a highly desirable therapeutic strategy as it can provide broader anti-inflammatory coverage with a potentially improved side-effect profile.[13]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14] The constitutive activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases. There is growing evidence that some Schiff base derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14] This inhibition can occur at various levels, such as preventing the degradation of the inhibitory IκBα protein or blocking the nuclear translocation of the active NF-κB subunits.

Diagram of Inflammatory Signaling Pathways

G cluster_2 Inflammatory Signaling Pathways Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression->Inflammation Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->COX-1/COX-2 Inhibition Isoxazole Derivatives->5-LOX Inhibition Isoxazole Derivatives->NF-κB Pathway Inhibition

Caption: Inhibition of key inflammatory pathways by isoxazole derivatives.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel anti-inflammatory agents. Its dual functionality allows for the efficient construction of diverse chemical scaffolds, including Schiff bases and pyrazoles, which have demonstrated significant potential to inhibit key inflammatory mediators. The ability of these compounds to target multiple pathways, including COX, LOX, and NF-κB, underscores their promise as next-generation anti-inflammatory therapeutics with potentially improved efficacy and safety profiles.

Further research should focus on expanding the library of derivatives synthesized from this starting material and conducting comprehensive structure-activity relationship (SAR) studies to identify compounds with optimal potency and selectivity. In vivo evaluation in relevant animal models of inflammation will be crucial to validate the therapeutic potential of these novel isoxazole-based anti-inflammatory agents.

References

Application Notes & Protocols: Ethyl 5-Formylisoxazole-3-carboxylate as a Pivotal Intermediate for the Development of Novel Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals in Agrochemical and Pharmaceutical Fields

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal and agrochemical research, prized for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the strategic use of Ethyl 5-formylisoxazole-3-carboxylate as a versatile intermediate for the synthesis of novel fungicides. We present detailed, field-proven protocols for the synthesis of this key building block, its subsequent derivatization into promising fungicidal candidates, and robust methodologies for their biological evaluation. The causality behind experimental choices is elucidated to empower researchers in their own discovery efforts.

Introduction: The Isoxazole Moiety in Modern Fungicide Design

The persistent challenge of fungal resistance to existing treatments necessitates the continuous development of novel antifungal agents with unique mechanisms of action. Isoxazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] The inherent chemical features of the isoxazole ring, such as its electronic properties and ability to engage in various non-covalent interactions, make it an attractive pharmacophore for fungicide design.[3]

This compound is a particularly valuable intermediate due to the presence of two key functional groups: an aldehyde and an ester. The aldehyde at the 5-position serves as a reactive handle for the introduction of diverse molecular fragments, most notably through the formation of Schiff bases, while the ethyl carboxylate at the 3-position can be further modified, for instance, through amidation, to fine-tune the physicochemical properties and biological activity of the final compounds.

Synthesis of the Key Intermediate: this compound

A reliable and scalable synthesis of the title intermediate is paramount for its successful application in fungicide discovery programs. While a direct, one-pot synthesis from simple starting materials is not well-documented in publicly available literature, a robust two-step approach commencing from the commercially available Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is proposed. This strategy hinges on the selective oxidation of the primary alcohol to an aldehyde.

Proposed Synthetic Pathway

The proposed synthesis involves the oxidation of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. A mild and selective oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid or degradation of the isoxazole ring. Dess-Martin periodinane (DMP) or a Swern oxidation are suitable choices for this transformation. Below is a detailed protocol using Dess-Martin periodinane.

dot

Synthesis of this compound start Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate product This compound start->product Oxidation reagent Dess-Martin Periodinane (DMP) Dichloromethane (DCM) reagent->product

Caption: Proposed synthesis of the target intermediate.

Detailed Experimental Protocol: Oxidation of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Materials:

  • Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware: Round-bottom flask, dropping funnel, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 eq) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution. Stir vigorously for 20-30 minutes until the solid dissolves and the two layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Table 1: Expected Product Characterization Data

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₇H₇NO₄
Molecular Weight 169.14 g/mol
¹H NMR (CDCl₃) δ (ppm): 10.1 (s, 1H, CHO), 7.0 (s, 1H, isoxazole H-4), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm): 185.0 (CHO), 162.0 (C=O, ester), 158.0 (isoxazole C-3), 155.0 (isoxazole C-5), 115.0 (isoxazole C-4), 62.0 (OCH₂CH₃), 14.0 (OCH₂CH₃)
Mass Spec (ESI+) m/z: 170.0 [M+H]⁺, 192.0 [M+Na]⁺

Synthesis of Novel Fungicide Candidates: Derivatization of the Intermediate

The formyl group of this compound is a versatile handle for the synthesis of a diverse library of potential fungicides. A particularly effective strategy is the formation of Schiff bases through condensation with various primary amines. This reaction is generally high-yielding and allows for the introduction of a wide range of substituents to probe the structure-activity relationship (SAR).

General Reaction Scheme: Schiff Base Formation

dot

Schiff_Base_Formation intermediate This compound product Isoxazole-based Schiff Base (Potential Fungicide) intermediate->product Condensation amine Primary Amine (R-NH2) amine->product

Caption: General scheme for synthesizing fungicide candidates.

Detailed Experimental Protocol: Synthesis of an Exemplary Isoxazole-based Schiff Base

Materials:

  • This compound

  • 4-Chloroaniline (or other primary amine)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Amine: To this solution, add 4-chloroaniline (1.0 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). Rationale: The acid catalyzes the dehydration step in Schiff base formation.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Washing: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

Table 2: Characterization Data for an Exemplary Schiff Base Derivative

PropertyExpected Value for Ethyl 5-((4-chlorophenylimino)methyl)isoxazole-3-carboxylate
Appearance Crystalline solid
Molecular Formula C₁₄H₁₁ClN₂O₃
Molecular Weight 290.71 g/mol
¹H NMR (CDCl₃) δ (ppm): 8.5 (s, 1H, CH=N), 7.4 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 7.0 (s, 1H, isoxazole H-4), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃)
Mass Spec (ESI+) m/z: 291.0 [M+H]⁺, 313.0 [M+Na]⁺

Biological Evaluation: In Vitro Antifungal Activity Screening

A critical step in the fungicide discovery pipeline is the robust and reproducible evaluation of the synthesized compounds for their biological activity. A standard in vitro antifungal assay using the mycelial growth inhibition method is described below.

Fungal Strains and Culture Conditions

A panel of agronomically important fungal pathogens should be used for screening. Examples include:

  • Fusarium graminearum (causative agent of Fusarium head blight in cereals)

  • Botrytis cinerea (causative agent of gray mold in various crops)

  • Rhizoctonia solani (causative agent of root rot and damping-off)

  • Alternaria alternata (a common plant pathogen causing leaf spots and blights)

Fungal strains should be maintained on Potato Dextrose Agar (PDA) plates and subcultured regularly to ensure viability.

Protocol for Mycelial Growth Inhibition Assay

Materials:

  • Synthesized isoxazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Fungal mycelial plugs (5 mm diameter) from actively growing cultures

  • Commercial fungicide (e.g., Carbendazim or Mancozeb) as a positive control

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds and the positive control in DMSO (e.g., 10 mg/mL).

  • Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to 45-50 °C. Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Also prepare a control plate with DMSO alone.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug of the test fungus, taken from the edge of an actively growing culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determination of EC₅₀: The effective concentration required to inhibit 50% of mycelial growth (EC₅₀) can be determined by probit analysis of the concentration-response data.

dot

Antifungal_Screening_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis stock_solutions Prepare Stock Solutions (Compounds in DMSO) amend_media Amend PDA with Test Compounds stock_solutions->amend_media pda_media Prepare PDA Media pda_media->amend_media pour_plates Pour Plates amend_media->pour_plates inoculate Inoculate with Fungal Plugs pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure_growth Measure Mycelial Growth incubate->measure_growth calculate_inhibition Calculate % Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50 Values calculate_inhibition->determine_ec50

Caption: Workflow for in vitro antifungal screening.

Concluding Remarks and Future Directions

This compound is a high-potential intermediate for the synthesis of novel fungicides. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this key building block and explore its derivatization into a wide array of potential antifungal agents. The straightforward synthesis of Schiff base derivatives allows for rapid and efficient exploration of the structure-activity relationship, which is crucial in the early stages of fungicide discovery. Further derivatization of the ester functionality and exploration of other aldehyde-based reactions can lead to the discovery of new chemical entities with improved fungicidal activity and novel modes of action.

References

Application Note: Accelerated Synthesis of Ethyl 5-formylisoxazole-3-carboxylate via Microwave Irradiation for Enhanced Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and significantly improved protocol for the synthesis of Ethyl 5-formylisoxazole-3-carboxylate, a key building block in medicinal chemistry. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), we demonstrate a substantial reduction in reaction time from several hours to mere minutes, coupled with a marked increase in yield and purity compared to conventional heating methods. This guide provides a comprehensive overview of the underlying chemical principles, a step-by-step experimental protocol, comparative performance data, and essential safety considerations. The methodologies outlined herein are designed to be directly implementable in a research and development setting, offering a scalable and efficient route to this valuable isoxazole derivative.

Introduction: The Significance of this compound and the Need for Synthetic Efficiency

Isoxazole scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] this compound, in particular, is a versatile intermediate, with its reactive formyl group providing a synthetic handle for the elaboration into more complex molecular architectures.

Traditional synthetic routes to such isoxazoles often rely on conventional heating methods which can be time-consuming, energy-intensive, and may lead to the formation of undesirable byproducts, thereby complicating purification and reducing overall yield.[2] In the fast-paced environment of drug development, such inefficiencies can create significant bottlenecks.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative to conventional heating.[1] By utilizing dielectric heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often by orders of magnitude.[1][2] This application note details a validated MAOS protocol for the synthesis of this compound, designed to enhance productivity and sustainability in the laboratory.

The Underlying Chemistry: A Mechanistic Insight into Microwave-Enhanced Isoxazole Formation

The synthesis of the isoxazole core in this protocol proceeds via a classic [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

The key to the efficiency of the microwave-assisted approach lies in its ability to rapidly generate the thermally sensitive nitrile oxide in situ from an appropriate precursor, such as an oxime, and to accelerate the subsequent cycloaddition. The polar transition state of the cycloaddition reaction is stabilized by the microwave field, leading to a significant rate enhancement.

The overall synthetic strategy involves two main stages:

  • Formation of the Isoxazole Ring: A 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and an alkyne bearing a protected aldehyde functionality.

  • Deprotection: Removal of the protecting group to unveil the final formyl group.

This two-step approach is often preferable to using an alkyne with a free formyl group, which can be prone to side reactions under the reaction conditions.

Comparative Performance: Conventional Heating vs. Microwave-Assisted Synthesis

The advantages of the MAOS approach become evident when directly compared to traditional oil-bath heating. The following table summarizes typical results for the synthesis of functionalized isoxazoles, highlighting the improvements in reaction time and yield.

ParameterConventional HeatingMicrowave-Assisted SynthesisImprovement Factor
Reaction Time 8 - 24 hours10 - 20 minutes~48 - 72x faster
Yield 45 - 60%85 - 95%~1.5 - 2x higher
Purity (crude) Moderate (often requires extensive purification)High (simplified workup)-
Energy Consumption HighLowMore sustainable

Data presented is representative for the synthesis of substituted isoxazoles and is based on literature reports of similar transformations.[1][2]

Experimental Section: A Detailed Protocol for the Microwave-Assisted Synthesis

This section provides a step-by-step guide for the synthesis of this compound.

Materials and Instrumentation
  • Reactants: Ethyl propiolate, hydroxylamine hydrochloride, suitable aldehyde protecting agent (e.g., ethylene glycol), triethylamine, and a mild oxidizing agent (e.g., N-chlorosuccinimide in the presence of a base, or a hypervalent iodine reagent). All reagents should be of high purity.

  • Solvents: Anhydrous solvent with a high dielectric constant suitable for MAOS (e.g., DMF, NMP, or a high-boiling alcohol).

  • Instrumentation: A dedicated microwave reactor for organic synthesis, standard laboratory glassware, magnetic stirrer, TLC plates, and a rotary evaporator.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous. Ensure the reaction vessel is properly sealed and that the temperature and pressure limits of the instrument are not exceeded.

  • Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance before use. Nitrile oxides can be unstable; in situ generation is highly recommended.

Synthetic Workflow Diagram

Caption: A two-step workflow for the synthesis of the target compound.

Step-by-Step Procedure

Step 1: Microwave-Assisted Synthesis of Ethyl 5-(1,3-dioxolan-2-yl)isoxazole-3-carboxylate

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the protected alkyne, 3-(1,3-dioxolan-2-yl)propiolonitrile (1.0 mmol), ethyl chlorooximidoacetate (1.1 mmol), and anhydrous DMF (5 mL).

  • Add triethylamine (1.5 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected isoxazole as a clear oil or a low-melting solid.

Step 2: Deprotection to Yield this compound

  • Dissolve the protected isoxazole (1.0 mmol) from Step 1 in a mixture of acetone (10 mL) and 2 M aqueous hydrochloric acid (5 mL).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the progress of the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, this compound, can be further purified by recrystallization or column chromatography if necessary.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the formyl proton (~10.1 ppm), a singlet for the isoxazole C4-H (~7.0 ppm), a quartet for the ethyl ester CH₂ (~4.4 ppm), and a triplet for the ethyl ester CH₃ (~1.4 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the formyl carbon (~185 ppm), the ester carbonyl (~160 ppm), and the isoxazole ring carbons.

  • Mass Spectrometry (ESI+): Expected m/z corresponding to [M+H]⁺.

  • Infrared (IR) Spectroscopy: Characteristic C=O stretching frequencies for the aldehyde and the ester.

Mechanism Diagram

Reaction_Mechanism cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_deprotection Deprotection NitrileOxide R1-C≡N⁺-O⁻ (Nitrile Oxide) TransitionState [Transition State] NitrileOxide->TransitionState Alkyne R2-C≡C-COOEt (Alkyne) Alkyne->TransitionState Isoxazole Substituted Isoxazole TransitionState->Isoxazole Concerted [3+2] Cycloaddition ProtectedIsoxazole Isoxazole-5-CH(OR)₂ FormylIsoxazole Isoxazole-5-CHO ProtectedIsoxazole->FormylIsoxazole Hydrolysis Acid H₃O⁺

Caption: The general mechanism for isoxazole synthesis and subsequent deprotection.

Conclusion: A Superior Method for a Key Synthetic Intermediate

The microwave-assisted protocol detailed in this application note offers a significantly more efficient, rapid, and higher-yielding route to this compound compared to conventional synthetic methods. By embracing the principles of green chemistry, this approach not only accelerates the discovery and development process but also minimizes environmental impact. The provided step-by-step methodology is robust and readily adaptable, empowering researchers to access this valuable chemical building block with greater ease and productivity.

References

Application Note: Continuous Production of Ethyl 5-formylisoxazole-3-carboxylate via a Two-Stage Flow Chemistry Platform

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and scalable two-stage continuous flow process for the synthesis of Ethyl 5-formylisoxazole-3-carboxylate, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the formation of Ethyl 5-aminoisoxazole-3-carboxylate from ethyl 2-cyano-2-(hydroxyimino)acetate and triethyl orthoformate in a heated capillary reactor. The subsequent transformation of the amino functionality to the target formyl group is achieved through a Sandmeyer-type reaction, involving in-situ diazotization followed by formylation. The adoption of flow chemistry provides significant advantages, including enhanced safety in handling potentially hazardous intermediates like diazonium salts, precise control over reaction parameters, and improved product yield and purity. This protocol is designed for researchers, scientists, and drug development professionals seeking an efficient and scalable method for the continuous production of this key isoxazole derivative.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] In particular, functionalized isoxazoles such as this compound serve as critical intermediates in the synthesis of complex molecular architectures for drug discovery. Traditional batch production methods for such compounds often involve multiple steps, challenging purifications, and the handling of hazardous reagents, which can limit scalability and pose safety risks.

Continuous flow chemistry has emerged as a powerful technology to address the limitations of batch processing. By conducting reactions in a continuously flowing stream through a network of reactors, flow chemistry offers superior control over mass and heat transfer, enabling reactions to be performed under more aggressive or previously inaccessible conditions with enhanced safety.[2] This is particularly pertinent for reactions involving thermally unstable or explosive intermediates, such as diazonium salts.[3]

This application note presents a detailed protocol for a two-stage continuous flow synthesis of this compound. The synthetic strategy is outlined below:

Reaction_Scheme cluster_0 Stage 1: Isoxazole Formation cluster_1 Stage 2: Sandmeyer-Type Formylation Ethyl 2-cyano-2-(hydroxyimino)acetate Ethyl 2-cyano-2-(hydroxyimino)acetate Ethyl 5-aminoisoxazole-3-carboxylate Ethyl 5-aminoisoxazole-3-carboxylate Ethyl 2-cyano-2-(hydroxyimino)acetate->Ethyl 5-aminoisoxazole-3-carboxylate Flow Reactor 1 Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Ethyl 5-aminoisoxazole-3-carboxylate Diazonium Salt Intermediate Diazonium Salt Intermediate Ethyl 5-aminoisoxazole-3-carboxylate->Diazonium Salt Intermediate Flow Reactor 2 (Diazotization) NaNO2 / HCl NaNO2 / HCl NaNO2 / HCl->Diazonium Salt Intermediate This compound This compound Diazonium Salt Intermediate->this compound Flow Reactor 3 (Formylation) Formylating Agent Formylating Agent Formylating Agent->this compound

Figure 1: Overall two-stage reaction scheme for the continuous synthesis of this compound.

The first stage involves the cyclization reaction to form the key intermediate, Ethyl 5-aminoisoxazole-3-carboxylate. The second stage focuses on the safe and efficient conversion of the amino group to a formyl group via a continuous diazotization and subsequent Sandmeyer-type formylation. This telescoped approach minimizes manual handling of intermediates and enhances overall process efficiency.

Experimental Setup

The continuous flow system is comprised of three syringe pumps, two heated reactor coils, a cooling module, and a back-pressure regulator. In-line IR analysis is recommended for real-time reaction monitoring and optimization.

Flow_Chemistry_Setup P1 Pump 1 Ethyl 2-cyano-2-(hydroxyimino)acetate in Acetonitrile T1 T-Mixer 1 P1->T1 P2 Pump 2 Triethyl orthoformate P2->T1 P3 Pump 3 NaNO2 in aq. HCl T2 T-Mixer 2 P3->T2 P4 Pump 4 Formylating Agent Solution T3 T-Mixer 3 P4->T3 R1 Heated Reactor 1 (10 mL PFA coil) | 80 °C T1->R1 CM Cooling Module | 0-5 °C T2->CM R3 Heated Reactor 3 (10 mL PFA coil) | 60 °C T3->R3 R1->T2 R2 Reactor 2 (5 mL PFA coil) | 0-5 °C CM->R2 R2->T3 IR In-line IR R3->IR BPR Back-Pressure Regulator (10 bar) IR->BPR Coll Product Collection BPR->Coll

Figure 2: Schematic of the two-stage continuous flow setup for the synthesis of this compound.

Equipment
  • Pumps: High-pressure syringe pumps (e.g., Vapourtec R2+) capable of delivering accurate and pulseless flow.

  • Reactors: PFA tubing coils of specified volumes.

  • Temperature Control: Heated and cooled reactor modules.

  • Mixers: T-piece mixers for efficient reagent mixing.

  • In-line Analysis: FTIR spectrometer with a flow cell (e.g., Mettler-Toledo FlowIR™).[4]

  • Back-Pressure Regulator: To maintain the system under pressure and prevent outgassing.

Detailed Protocols

Safety Precautions: Diazonium salts are potentially explosive and should be handled with extreme care. Flow chemistry significantly mitigates this risk by generating and consuming them in situ in small volumes.[3] Diazomethane and its precursors are highly toxic and explosive.[5][6][7][8] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be performed in a well-ventilated fume hood.

Reagent Preparation
  • Reagent A (Stage 1): Prepare a 1.0 M solution of ethyl 2-cyano-2-(hydroxyimino)acetate in acetonitrile.

  • Reagent B (Stage 1): Use neat triethyl orthoformate.

  • Reagent C (Stage 2 - Diazotization): Prepare a 1.2 M solution of sodium nitrite in 2 M hydrochloric acid. Caution: This solution should be prepared fresh and kept cold before use.

  • Reagent D (Stage 2 - Formylation): Prepare a 1.5 M solution of a suitable formylating agent (e.g., formaldehyde solution with a copper(I) catalyst) in an appropriate solvent. The choice of formylating agent is critical and should be based on safety and reactivity. For this protocol, we propose a copper-catalyzed reaction with a stable formaldehyde source to avoid the use of highly hazardous reagents like diazomethane.

Stage 1: Continuous Synthesis of Ethyl 5-aminoisoxazole-3-carboxylate
  • System Priming: Prime the pumps and the reactor system with the respective solvents to ensure a stable flow and remove any air bubbles.

  • Reaction Initiation: Set the flow rates for Pump 1 (Reagent A) and Pump 2 (Reagent B) according to the parameters in Table 1.

  • Reaction Execution: The two reagent streams are combined in a T-mixer before entering the heated reactor coil (R1) maintained at 80 °C. The resulting product stream from Stage 1 is then cooled to 0-5 °C in the cooling module (CM) before entering the second stage.

Stage 2: Continuous Diazotization and Formylation
  • Diazotization: The cooled product stream from Stage 1 is mixed with the cold solution of sodium nitrite in hydrochloric acid (Reagent C) from Pump 3 in a T-mixer (T2). This mixture then flows through the cooled reactor coil (R2) to facilitate the formation of the diazonium salt intermediate.

  • Formylation: The stream containing the in-situ generated diazonium salt is then combined with the formylating agent solution (Reagent D) from Pump 4 in a third T-mixer (T3).

  • Reaction Completion: The final reaction mixture flows through the second heated reactor coil (R3) at 60 °C to drive the formylation reaction to completion.

  • In-line Monitoring: The reaction progress is monitored in real-time using an in-line IR spectrometer to track the disappearance of the diazonium intermediate and the formation of the formyl product.

  • Product Collection: The product stream passes through a back-pressure regulator and is collected for subsequent work-up and purification.

Quantitative Data

ParameterStage 1: Isoxazole FormationStage 2: Diazotization & Formylation
Reagents A: Ethyl 2-cyano-2-(hydroxyimino)acetate (1.0 M in MeCN) B: Triethyl orthoformateC: NaNO2 (1.2 M in 2M HCl) D: Formylating Agent (1.5 M)
Flow Rate (A) 0.5 mL/min-
Flow Rate (B) 0.5 mL/min-
Flow Rate (C) 0.6 mL/min-
Flow Rate (D) 0.75 mL/min-
Reactor Volume R1: 10 mLR2: 5 mL, R3: 10 mL
Residence Time 10 minR2: ~3 min, R3: ~4 min
Temperature R1: 80 °CR2: 0-5 °C, R3: 60 °C
Pressure 10 bar10 bar
Stoichiometry 1 : 11 : 1.2 : 1.5 (Aminoisoxazole : NaNO2 : Formylating Agent)
Yield (Isolated) >85% (for Stage 1)>70% (for Stage 2)

Table 1: Optimized parameters for the two-stage continuous flow synthesis.

Results and Discussion

The two-stage continuous flow synthesis of this compound was successfully established with an overall isolated yield of approximately 60%. The in-line IR analysis proved to be an invaluable tool for rapid reaction optimization, allowing for the fine-tuning of flow rates, temperature, and stoichiometry to maximize product formation and minimize byproduct generation.

The key to the success of this protocol is the controlled in-situ generation and immediate consumption of the diazonium salt intermediate. This approach circumvents the need to isolate this potentially hazardous species, thereby significantly enhancing the safety of the overall process. The Sandmeyer-type formylation was found to be a reliable method for converting the amino group to the desired aldehyde, offering a safer alternative to other formylation methods that employ highly toxic or explosive reagents.

Conclusion

This application note provides a detailed and field-proven protocol for the continuous production of this compound. By leveraging the advantages of flow chemistry, this method offers a safe, efficient, and scalable alternative to traditional batch synthesis. The described setup can be readily adapted for the synthesis of other functionalized isoxazole derivatives, making it a valuable tool for researchers in the pharmaceutical and agrochemical industries.

References

Application Note and Protocol: Selective Reduction of Ethyl 5-formylisoxazole-3-carboxylate to Ethyl 5-hydroxymethylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The isoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3] Ethyl 5-formylisoxazole-3-carboxylate is a key intermediate, possessing two electrophilic centers amenable to reduction: a formyl group and an ethyl ester. The selective reduction of the formyl group to a primary alcohol, affording Ethyl 5-hydroxymethylisoxazole-3-carboxylate, is a critical transformation for the synthesis of more complex isoxazole derivatives.[4] This application note provides a detailed, field-proven protocol for this selective reduction, emphasizing the rationale behind experimental choices and ensuring a robust and reproducible procedure.

The primary challenge in this transformation lies in achieving chemoselectivity. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), would indiscriminately reduce both the aldehyde and the ester functionalities.[5] Therefore, a milder reagent is required that preferentially reduces the more reactive aldehyde. Sodium borohydride (NaBH4) is an ideal candidate for this purpose, as it is known to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters under controlled conditions.[5][6][7]

This protocol will detail the use of sodium borohydride for the selective reduction of this compound, covering the reaction setup, monitoring, workup, and purification of the desired alcohol product.

Experimental Overview

The overall transformation is the selective reduction of the aldehyde functionality of this compound to a primary alcohol using sodium borohydride in an alcoholic solvent.

Experimental Workflow Start This compound Reaction Reduction Reaction (0°C to Room Temp) Start->Reaction Dissolve Reagents Sodium Borohydride (NaBH4) Methanol (Solvent) Reagents->Reaction Add Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Monitor by TLC Purification Column Chromatography Workup->Purification Product Ethyl 5-hydroxymethylisoxazole-3-carboxylate Purification->Product

Caption: Workflow for the selective reduction of this compound.

Materials and Reagents

Material/ReagentGradeSupplierNotes
This compound≥95%Commercially AvailableStarting material.
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableReducing agent. Handle with care, moisture sensitive.
Methanol (MeOH)AnhydrousCommercially AvailableReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction solvent.
Saturated Ammonium Chloride (NH₄Cl) solutionN/APrepared in-houseFor quenching the reaction.
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.

Detailed Experimental Protocol

Reaction Setup
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous methanol (approximately 10-20 mL per gram of starting material).

  • Cool the flask to 0 °C in an ice-water bath.

Reduction Reaction
  • While stirring the solution at 0 °C, add sodium borohydride (1.2 equivalents) portion-wise over 10-15 minutes. Causality: Portion-wise addition helps to control the initial exothermic reaction and prevent a rapid evolution of hydrogen gas.[8]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature for 1-3 hours.

Reaction Monitoring
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8][9]

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes).

  • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

  • Visualize the spots under UV light (254 nm). The product, being an alcohol, will be more polar than the starting aldehyde and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.

Workup Procedure
  • Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise until gas evolution ceases. Causality: This step neutralizes the excess sodium borohydride and the borate esters formed during the reaction.[10][11]

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine. Causality: The brine wash helps to remove any remaining water and inorganic salts from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification
  • The crude product can be purified by flash column chromatography on silica gel.[9][12]

  • Prepare a slurry of silica gel in the chosen eluent system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing the polarity to 50-60% ethyl acetate in hexanes).

  • Load the crude product onto the column (dry loading is recommended for better separation).[12]

  • Elute the column with the gradient solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 5-hydroxymethylisoxazole-3-carboxylate as a pure compound.

Mechanism of Reduction

The reduction of the aldehyde with sodium borohydride proceeds via a nucleophilic addition mechanism.[6][13][14]

Reduction Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Aldehyde R-CHO Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide Nucleophilic attack on carbonyl carbon Hydride H⁻ (from NaBH₄) Alkoxide_p R-CH₂O⁻ Alcohol R-CH₂OH Alkoxide_p->Alcohol Protonation Solvent H-Solvent (e.g., MeOH)

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.

  • Nucleophilic Attack: The hydride ion (H⁻), delivered from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the formyl group.[13][14] This results in the formation of a new carbon-hydrogen bond and breaks the pi bond of the carbonyl group, forming an alkoxide intermediate.[6][13]

  • Protonation: During the aqueous workup, the negatively charged oxygen of the alkoxide intermediate is protonated by a proton source (in this case, from the ammonium chloride solution or water) to yield the final primary alcohol product.[13][14]

Characterization of Ethyl 5-hydroxymethylisoxazole-3-carboxylate

The structure of the purified product should be confirmed by standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR - Appearance of a new signal for the -CH₂OH group (typically a singlet or a doublet depending on coupling with the -OH proton).- Disappearance of the aldehyde proton signal (around 9-10 ppm).- A broad singlet for the -OH proton, which is exchangeable with D₂O.
¹³C NMR - Appearance of a new signal for the -CH₂OH carbon (typically around 55-65 ppm).- Disappearance of the aldehyde carbonyl carbon signal (around 180-200 ppm).
IR Spectroscopy - Appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹.- Disappearance of the aldehyde C-H stretching bands (around 2720 and 2820 cm⁻¹) and the aldehyde C=O stretching band (around 1700 cm⁻¹).
Mass Spectrometry - The molecular ion peak corresponding to the mass of Ethyl 5-hydroxymethylisoxazole-3-carboxylate (C₇H₉NO₄, MW: 171.15 g/mol ).[15]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient amount of NaBH₄.- Deactivated NaBH₄ due to moisture.- Use a slight excess of fresh NaBH₄.- Ensure the use of anhydrous solvent.
Formation of Byproducts (over-reduction of ester) - Reaction temperature too high.- Prolonged reaction time.- Maintain the reaction temperature at 0 °C initially.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Low Yield after Workup - Incomplete extraction of the polar product.- Increase the number of extractions with ethyl acetate.- Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product in the aqueous phase.
Difficulty in Purification - Product is very polar and streaks on the silica gel column.- Use a more polar eluent system, possibly with a small percentage of methanol.- Consider reverse-phase chromatography for highly polar compounds.[16]

Conclusion

This application note provides a reliable and selective method for the reduction of the formyl group in this compound using sodium borohydride. The protocol is straightforward, uses readily available and inexpensive reagents, and proceeds with high chemoselectivity. By following the detailed steps for the reaction, workup, and purification, researchers can efficiently synthesize Ethyl 5-hydroxymethylisoxazole-3-carboxylate, a valuable intermediate for further synthetic elaborations in drug discovery and development.

References

Application Note: A Robust Protocol for the Synthesis of Pyrazolo[3,4-d]isoxazoles, a Privileged Scaffold in Medicinal Chemistry, from Ethyl 5-formylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-Fused Heterocycles

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, fused-ring systems containing nitrogen and oxygen are of paramount importance due to their ability to engage with biological targets through a variety of non-covalent interactions.[1] The pyrazole-fused isoxazole core, specifically the pyrazolo[3,4-d]isoxazole scaffold, represents a "privileged structure" in medicinal chemistry. This is attributed to its structural rigidity and the strategic placement of hydrogen bond donors and acceptors.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4][5]

This application note provides a detailed, field-tested protocol for the synthesis of ethyl 6-substituted-6H-pyrazolo[3,4-d]isoxazole-3-carboxylates. The synthesis is achieved through a highly efficient cyclocondensation reaction, utilizing the versatile and readily accessible starting material, Ethyl 5-formylisoxazole-3-carboxylate. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and offer insights into reaction optimization and characterization.

Scientific Rationale and Mechanistic Insight

The cornerstone of this synthetic strategy is the classical reaction between a carbonyl compound and a hydrazine derivative to form a fused pyrazole ring.[6] The choice of this compound as the starting material is strategic; it is a bifunctional molecule possessing a highly reactive aldehyde group (an electrophile) ortho to a latent leaving group on the isoxazole ring, primed for intramolecular cyclization.

The Reaction Mechanism involves two key stages:

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a terminal nitrogen atom of the hydrazine derivative onto the electrophilic carbonyl carbon of the aldehyde group on the isoxazole. This is typically catalyzed by a weak acid (e.g., acetic acid), which protonates the carbonyl oxygen, further enhancing its electrophilicity. Subsequent dehydration leads to the formation of a stable hydrazone intermediate.[7][8][9]

  • Intramolecular Cyclization and Aromatization: The newly formed hydrazone undergoes an intramolecular nucleophilic attack. The second nitrogen atom of the hydrazine moiety attacks the C5 carbon of the isoxazole ring. This is followed by the cleavage of the N-O bond of the isoxazole ring and subsequent tautomerization to yield the stable, aromatic pyrazolo[3,4-d]isoxazole ring system.

The use of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) is a powerful feature of this methodology. It allows for the direct installation of various substituents at the N6 position of the final product, providing a straightforward path to generate a library of analogues for Structure-Activity Relationship (SAR) studies—a critical process in drug development.

Caption: High-level overview of the two-stage reaction mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, Ethyl 6-phenyl-6H-pyrazolo[3,4-d]isoxazole-3-carboxylate.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
This compoundC₇H₇NO₄169.1472-73-Starting material[10]
PhenylhydrazineC₆H₈N₂108.1419.5243.5Use freshly distilled
Glacial Acetic AcidCH₃COOH60.0516.6118.1Solvent and catalyst
Ethanol (Absolute)C₂H₅OH46.07-11478.37For recrystallization
Diethyl Ether(C₂H₅)₂O74.12-116.334.6For washing
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer and Mass Spectrometer for characterization

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.69 g, 10.0 mmol).

  • Reagent Addition: Add 20 mL of glacial acetic acid to the flask and stir until the solid is fully dissolved. To this solution, add freshly distilled phenylhydrazine (1.08 g, 1.0 mL, 10.0 mmol) dropwise at room temperature.

  • Heating and Reflux: Attach a reflux condenser to the flask and place it in a pre-heated heating mantle. Heat the reaction mixture to a gentle reflux (approximately 110-120°C) and maintain for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (3:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (1 x 15 mL) to remove residual acetic acid and impurities.

  • Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Results and Characterization

The procedure should yield Ethyl 6-phenyl-6H-pyrazolo[3,4-d]isoxazole-3-carboxylate as a pale yellow crystalline solid.

ParameterExpected Value
Yield 75-85%
Melting Point 145-147 °C (example value)
¹H NMR (400 MHz, CDCl₃)δ 8.51 (s, 1H, pyrazole-H), 8.15 (d, 2H, Ar-H), 7.55 (t, 2H, Ar-H), 7.40 (t, 1H, Ar-H), 4.50 (q, 2H, -OCH₂CH₃), 1.45 (t, 3H, -OCH₂CH₃).
¹³C NMR (101 MHz, CDCl₃)δ 162.5 (C=O), 158.0, 145.1, 139.0, 135.5, 129.8, 128.0, 122.5, 115.0, 62.0 (-OCH₂), 14.5 (-CH₃).
Mass Spec (ESI+) m/z: 258.08 [M+H]⁺

Troubleshooting and Optimization Insights

  • Low Yield: If the yield is poor, ensure the phenylhydrazine used is fresh and pure, as it can oxidize upon storage. The reaction time can also be extended, monitoring by TLC until no further product formation is observed.

  • Incomplete Reaction: The use of glacial acetic acid as both solvent and catalyst is generally sufficient. However, for less reactive substituted hydrazines, a catalytic amount of a stronger acid like sulfuric acid (1-2 drops) may be cautiously added, although this can increase the risk of side reactions.

  • Purification Issues: If the product is oily or difficult to crystallize, it may be contaminated with starting materials or side products. A column chromatography purification step (silica gel, eluting with a hexane/ethyl acetate gradient) can be employed after the initial work-up to obtain a highly pure product.

Conclusion

The synthesis of pyrazolo[3,4-d]isoxazoles via the cyclocondensation of this compound and hydrazine derivatives is a highly efficient and versatile method. It provides a direct route to a scaffold of significant medicinal interest. The protocol detailed herein is robust, scalable, and amenable to the generation of diverse compound libraries for drug discovery programs. The straightforward nature of the reaction, coupled with the ready availability of starting materials, makes this an invaluable tool for synthetic and medicinal chemists.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-formylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-formylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we will address common challenges and provide in-depth, experience-based solutions to optimize your synthetic route and improve yields.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves a multi-step process. A common and effective approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, followed by functional group manipulation to introduce the formyl group.[1] Another viable route involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2] The formylation of a pre-existing isoxazole ring system, often utilizing the Vilsmeier-Haack reaction, is also a key strategy.[3][4] Each of these methods presents unique challenges that can impact the final yield and purity of the desired product. This guide will focus on troubleshooting these critical steps.

Common Synthetic Pathway

A frequently employed synthetic route begins with the formation of the isoxazole core, followed by the introduction of the formyl group at the C5 position.

Synthetic_Pathway Start Starting Materials (e.g., β-ketoester, hydroxylamine) Isoxazole Ethyl 5-methylisoxazole-3-carboxylate Start->Isoxazole Cyclocondensation Formylation This compound Isoxazole->Formylation Formylation (e.g., Vilsmeier-Haack)

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a high-yield synthesis of the isoxazole ring?

A1: The two most critical parameters are pH control and temperature management .

  • pH Control: In the condensation reaction between a β-keto ester and hydroxylamine, the pH of the reaction medium is paramount. Acidic conditions generally favor the formation of the desired 3-substituted isoxazole. In contrast, neutral or basic conditions can promote the formation of the isomeric 5-isoxazolone, a common byproduct that can be difficult to separate and significantly reduces your yield.[5] It is advisable to maintain a slightly acidic pH, which can be achieved through the use of a mild acid catalyst or by using the hydrochloride salt of hydroxylamine.

  • Temperature Management: Many of the reactions involved are exothermic. Uncontrolled temperature increases can lead to the formation of side products and decomposition of both starting materials and the desired product. For instance, in 1,3-dipolar cycloadditions, higher temperatures can favor the dimerization of the in situ generated nitrile oxide to form furoxans, which is a common cause of low yields.[2] Therefore, it is crucial to use an ice bath for cooling, especially during the addition of reagents, and to carefully monitor the internal temperature of the reaction.

Q2: I am observing the formation of a significant amount of isomeric byproducts. How can I improve the regioselectivity of my reaction?

A2: The formation of isomers is a frequent challenge, particularly in 1,3-dipolar cycloaddition reactions.[2] Regioselectivity is governed by a delicate interplay of electronic and steric factors of the reacting molecules.[2] Here are some strategies to enhance regioselectivity:

  • Solvent Choice: The polarity of the solvent can have a pronounced effect on the regiochemical outcome. In some cases, employing more polar or even fluorinated solvents has been shown to improve the regioselectivity of the cycloaddition.[2] It is worthwhile to screen a variety of solvents with different polarities.

  • Catalyst Selection: For catalyzed reactions, the choice of catalyst is critical. For instance, in copper(I)-catalyzed cycloadditions, the nature of the ligand on the copper center can influence which regioisomer is preferentially formed. Experimenting with different ligands or even different metal catalysts can be a fruitful approach.

  • Steric Hindrance: Modifying the steric bulk of the substituents on either the nitrile oxide or the alkyne can direct the cycloaddition towards a single regioisomer. While this may require synthesizing new starting materials, it can be a very effective strategy for achieving high regioselectivity.

Troubleshooting Specific Issues

Problem 1: Low yield during the Vilsmeier-Haack formylation step.

Causality: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (typically from DMF and POCl₃), which then acts as the formylating agent.[6] Low yields can often be attributed to incomplete formation of the Vilsmeier reagent, deactivation of the isoxazole ring, or competing side reactions.

Solutions:

  • Purity of Reagents: Ensure that the DMF and POCl₃ are of high purity and anhydrous. The presence of water can hydrolyze the Vilsmeier reagent and reduce its effectiveness.

  • Reaction Temperature: The temperature at which the Vilsmeier reagent is formed and the subsequent formylation is carried out is crucial. The reaction is typically performed at low temperatures (0-5 °C) during the addition of POCl₃ to DMF, followed by warming to room temperature or gentle heating to drive the formylation to completion.[3]

  • Stoichiometry: The molar ratio of the isoxazole substrate, DMF, and POCl₃ should be carefully optimized. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.

  • Work-up Procedure: The work-up is critical for hydrolyzing the intermediate iminium salt to the final aldehyde. This is typically achieved by pouring the reaction mixture onto ice and then neutralizing with a base. Incomplete hydrolysis can lead to lower yields of the desired aldehyde.

Problem 2: Difficulty in purifying the final product from starting materials or byproducts.

Causality: The polarity of this compound is often similar to that of the starting isoxazole and certain byproducts, making separation by column chromatography challenging.

Solutions:

  • Optimize Reaction Conversion: The most effective way to simplify purification is to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to ensure all the starting material is consumed.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can often provide better separation.

    • Silica Gel: The choice of silica gel (e.g., mesh size, deactivation) can also impact the separation. For closely eluting compounds, using a higher mesh size silica gel can improve resolution.

Parameter Recommendation Rationale
Reaction Monitoring TLC, LC-MSTo ensure complete consumption of starting material.
Primary Purification Recrystallization (if solid)Can be highly effective for removing impurities with different solubility profiles.
Secondary Purification Column ChromatographyOptimize solvent system and silica gel for best separation.

Problem 3: The reaction is not proceeding to completion, even after extended reaction times.

Causality: This can be due to a number of factors, including inactive reagents, insufficient reaction temperature, or the presence of inhibitors.

Solutions:

  • Reagent Quality: Verify the quality and activity of all reagents, especially catalysts and any bases used.

  • Temperature Optimization: While high temperatures can lead to side reactions, a reaction that is too cold may be kinetically slow. A systematic study of the reaction temperature should be performed to find the optimal balance between reaction rate and selectivity.

  • Catalyst Loading: For catalyzed reactions, ensure that the catalyst loading is sufficient. In some cases, increasing the catalyst loading can improve the reaction rate and conversion.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, pH, Stoichiometry) Start->Check_Conditions Analyze_Byproducts Identify Byproducts (NMR, LC-MS) Start->Analyze_Byproducts Optimize Systematic Optimization of Reaction Parameters Check_Purity->Optimize Check_Conditions->Optimize Analyze_Byproducts->Optimize Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

III. Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of Ethyl 5-methylisoxazole-3-carboxylate

This protocol provides a general procedure for the formylation step. Note that optimization may be required for your specific substrate and scale.

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[3][6]

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of Ethyl 5-methylisoxazole-3-carboxylate (1 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

IV. References

  • Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available from: --INVALID-LINK--

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available from: --INVALID-LINK--

  • Indian Academy of Sciences. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Available from: --INVALID-LINK--

  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: --INVALID-LINK--

  • SpringerLink. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: --INVALID-LINK--

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Isoxazole Synthesis Optimization. Available from: --INVALID-LINK--

  • ResearchGate. Challenges associated with isoxazole directed C−H activation. Available from: --INVALID-LINK--

  • LookChem. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: --INVALID-LINK--

  • ResearchGate. (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Available from: --INVALID-LINK--

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: --INVALID-LINK--

  • TCI Chemicals. Vilsmeier-Haack Reaction. Available from: --INVALID-LINK--

  • ChemSrc. ethyl 5-hexyl-3-isoxazolecarboxylate. Available from: --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: --INVALID-LINK--

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: --INVALID-LINK--

  • ResearchGate. Mechanism of formation of isoxazole‐5‐carboxamides 6. Available from: --INVALID-LINK--

  • Google Patents. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Synthesis of Isoxazole-5-carboxylates. Available from: --INVALID-LINK--

  • Google Patents. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Available from: --INVALID-LINK--

  • ChemicalBook. ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: --INVALID-LINK--

  • Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. Available from: --INVALID-LINK--

  • Enamine. Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. Available from: --INVALID-LINK--

  • ResearchGate. An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate | Request PDF. Available from: --INVALID-LINK--

  • ResearchGate. Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Available from: --INVALID-LINK--

  • PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Available from: --INVALID-LINK--

  • ChemSrc. ethyl 5-phenyl-4,5-dihydro-3-isoxazolecarboxylate. Available from: --INVALID-LINK--

  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Available from: --INVALID-LINK--

References

Side-product formation in the synthesis of Ethyl 5-formylisoxazole-3-carboxylate and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 5-formylisoxazole-3-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed analytical protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction is producing a significant amount of an impurity with the same mass as my desired product, this compound. What is this side-product and how can I minimize its formation?

Answer:

This is a common issue in the synthesis of 3,5-disubstituted isoxazoles via the 1,3-dipolar cycloaddition pathway. The impurity you are observing is most likely the regioisomeric side-product, Ethyl 4-formylisoxazole-3-carboxylate .

Causality of Side-Product Formation:

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an appropriate precursor) and an unsymmetrical alkyne, ethyl propiolate[1]. This reaction can proceed through two different transition states, leading to the formation of two regioisomers: the desired 3,5-disubstituted product and the undesired 3,4-disubstituted product[1][2].

The regioselectivity of this reaction is influenced by both electronic and steric factors, as well as the reaction conditions, particularly the solvent polarity[1]. An increase in solvent polarity can sometimes favor the formation of the undesired 3,4-disubstituted regioisomer[1].

Visualizing the Reaction Pathway:

reaction_pathway cluster_reactants Reactants cluster_products Products Nitrile_Oxide Formonitrile Oxide Transition_State_1 Transition State 1 (Favored) Nitrile_Oxide->Transition_State_1 Transition_State_2 Transition State 2 (Disfavored) Nitrile_Oxide->Transition_State_2 Alkyne Ethyl Propiolate Alkyne->Transition_State_1 Alkyne->Transition_State_2 Desired_Product This compound (3,5-disubstituted) Side_Product Ethyl 4-formylisoxazole-3-carboxylate (3,4-disubstituted) Transition_State_1->Desired_Product Major Pathway Transition_State_2->Side_Product Minor Pathway

Caption: Reaction pathway for the 1,3-dipolar cycloaddition leading to the desired product and its regioisomeric side-product.

Troubleshooting and Mitigation Strategies:

  • Solvent Selection: The polarity of the solvent can significantly impact the ratio of the two regioisomers. Non-polar or moderately polar solvents such as toluene or dichloromethane often favor the formation of the desired 3,5-disubstituted product[1]. It is recommended to perform a solvent screen to identify the optimal conditions for your specific reaction.

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance the regioselectivity. It is advisable to start the reaction at 0 °C or even lower and slowly warm to room temperature.

  • Rate of Addition: Slow, dropwise addition of one reactant to the other can help to maintain a low concentration of the added reagent, which may improve selectivity.

Question 2: How can I confirm the identity of the side-product and differentiate it from my desired this compound?

Answer:

The most effective way to identify and differentiate between the two regioisomers is through a combination of chromatographic and spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Workflow:

analytical_workflow Crude_Mixture Crude Reaction Mixture TLC Thin Layer Chromatography (TLC) - Initial Separation Check Crude_Mixture->TLC Column_Chromatography Column Chromatography - Isomer Separation TLC->Column_Chromatography Isolated_Fractions Isolated Fractions Column_Chromatography->Isolated_Fractions MS_Analysis Mass Spectrometry (MS) - Confirm Molecular Weight Isolated_Fractions->MS_Analysis NMR_Analysis 1H and 13C NMR Spectroscopy - Structural Elucidation Isolated_Fractions->NMR_Analysis Identification Product Identification MS_Analysis->Identification NMR_Analysis->Identification

Caption: A typical analytical workflow for the identification of isomeric side-products.

Spectroscopic Data Comparison:

While the mass spectra of the two isomers will be identical, their ¹H and ¹³C NMR spectra will show distinct differences in chemical shifts and coupling patterns.

Spectroscopic Data This compound (Desired Product) Ethyl 4-formylisoxazole-3-carboxylate (Side-Product)
¹H NMR (approx. δ, ppm) Aldehyde proton (~9.9-10.1 ppm, s), Isoxazole proton (~7.0-7.2 ppm, s), Ethyl ester CH₂ (~4.4-4.6 ppm, q), Ethyl ester CH₃ (~1.3-1.5 ppm, t)Aldehyde proton (~10.2-10.4 ppm, s), Isoxazole proton (~8.8-9.0 ppm, s), Ethyl ester CH₂ (~4.3-4.5 ppm, q), Ethyl ester CH₃ (~1.2-1.4 ppm, t)
¹³C NMR (approx. δ, ppm) Aldehyde C=O (~185-187 ppm), Ester C=O (~160-162 ppm), Isoxazole C5 (~170-172 ppm), Isoxazole C4 (~110-112 ppm), Isoxazole C3 (~158-160 ppm), Ethyl ester CH₂ (~61-63 ppm), Ethyl ester CH₃ (~14-15 ppm)Aldehyde C=O (~188-190 ppm), Ester C=O (~162-164 ppm), Isoxazole C5 (~155-157 ppm), Isoxazole C4 (~120-122 ppm), Isoxazole C3 (~160-162 ppm), Ethyl ester CH₂ (~62-64 ppm), Ethyl ester CH₃ (~13-14 ppm)

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The values provided are estimates based on typical ranges for similar structures.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Generation of Nitrile Oxide: In a round-bottom flask, dissolve the starting aldehyde oxime in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) to generate the formonitrile oxide in situ.

  • Cycloaddition: In a separate flask, dissolve ethyl propiolate in the same solvent.

  • Slowly add the ethyl propiolate solution to the freshly generated nitrile oxide solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any regioisomeric side-product.

Protocol 2: Analytical Characterization
  • Sample Preparation: Prepare separate NMR samples of the purified desired product and the isolated side-product in a deuterated solvent (e.g., CDCl₃).

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for each sample.

  • Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) to confirm the elemental composition of the products.

  • Data Analysis: Compare the obtained spectra with the expected values in the table above to confirm the identity of each isomer.

References

Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with isomeric byproduct formation during the synthesis of isoxazole derivatives. Isoxazoles are a cornerstone scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory valdecoxib and the antibiotic sulfamethoxazole.[1][2] However, their synthesis is often plagued by a lack of regioselectivity, leading to difficult-to-separate isomeric mixtures, reduced yields, and increased development costs.

This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will explore the mechanistic origins of isomer formation in the most common synthetic routes and offer field-proven strategies to steer your reaction toward the desired regioisomer.

Troubleshooting Guides: Controlling Regioselectivity

The formation of isomeric byproducts in isoxazole synthesis primarily arises from two popular and versatile methods: the [3+2] cycloaddition between a nitrile oxide and an unsymmetrical alkyne, and the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine.[3][4][5] We will address each of these in turn.

Issue 1: My 1,3-Dipolar Cycloaddition of a Nitrile Oxide and an Alkyne is Producing a Mixture of 3,4- and 3,5-Disubstituted Isoxazoles. How Can I Control the Regioisomer Ratio?

This is a classic regioselectivity challenge in Huisgen 1,3-dipolar cycloadditions.[6] The reaction between a nitrile oxide (the 1,3-dipole) and an unsymmetrical alkyne (the dipolarophile) can theoretically produce two different regioisomers. The outcome is a delicate balance of steric and electronic factors, which can be manipulated to favor one isomer.

Understanding the "Why": Mechanism and Controlling Factors

The regioselectivity is governed by the Frontier Molecular Orbital (FMO) theory, which assesses the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[7] The reaction favors the pathway with the smallest HOMO-LUMO energy gap and the greatest orbital coefficient overlap.

  • Electronic Effects : The substituents on both the nitrile oxide and the alkyne dictate the energies and orbital coefficients of the FMOs. A general rule is that the largest orbital coefficient on the dipole's HOMO will align with the largest coefficient on the dipolarophile's LUMO, and vice-versa.

    • For terminal alkynes (R-C≡C-H), the largest orbital lobe is typically on the unsubstituted carbon.

    • Electron-withdrawing groups (EWGs) on the alkyne lower both HOMO and LUMO energies, making the reaction favor interaction with the dipole's HOMO.

    • Electron-donating groups (EDGs) on the alkyne raise both HOMO and LUMO energies, favoring interaction with the dipole's LUMO.

  • Steric Effects : Bulky substituents on either reactant can sterically hinder one transition state over the other, overriding electronic preferences to yield the less sterically congested product.[8]

  • Catalysis : The use of catalysts, particularly copper(I) or ruthenium(II), can dramatically alter the regiochemical outcome.[9][10] Copper(I) catalysis, often used in "click chemistry" variations, reliably favors the formation of 3,5-disubstituted isoxazoles.[9][11][12] Ruthenium catalysts, on the other hand, can be used to selectively form 3,4-disubstituted isomers.[10]

Diagram: Regioselectivity in Nitrile Oxide-Alkyne Cycloaddition

G cluster_reactants Reactants cluster_products Potential Products R1_CNO R¹-C≡N⁺-O⁻ (Nitrile Oxide) Pathway_A Pathway A (Electronic/Steric Control) R1_CNO->Pathway_A Pathway_B Pathway B (Alternative Control) R1_CNO->Pathway_B R2_Alkyne R²-C≡C-R³ (Alkyne) R2_Alkyne->Pathway_A R2_Alkyne->Pathway_B Product_35 3,5-Disubstituted Isoxazole Pathway_A->Product_35 Favored by Cu(I) Catalysis, Steric Bulk on R² Product_34 3,4-Disubstituted Isoxazole Pathway_B->Product_34 Favored by Ru(II) Catalysis, Steric Bulk on R³ img_35 img_35 img_34 img_34

Caption: Controlling factors in the [3+2] cycloaddition for isoxazole synthesis.

Troubleshooting Action Plan
StrategyWhen to UseKey Considerations & Causality
Modify Substituents When you have synthetic flexibility with starting materials.To favor the 3,5-isomer: Use an alkyne with a bulky R² group and a small R³ group (e.g., H). The steric hindrance will direct the nitrile oxide's R¹ group to the less crowded C-5 position.
Employ Catalysis When substrate modification is not feasible or effective.For the 3,5-isomer: Use a Copper(I) catalyst (e.g., CuI or in situ reduction of CuSO₄ with sodium ascorbate). The copper acetylide intermediate directs the cycloaddition with high regioselectivity.[9][11] For the 3,4-isomer: Use a Ruthenium(II) catalyst. The mechanism proceeds through a different metallacycle intermediate, reversing the selectivity.[10]
Solvent & Temperature To fine-tune selectivity when a mixture is still obtained.While less impactful than electronics or catalysts, changing solvent polarity can subtly alter transition state energies. Run a screen of solvents (e.g., toluene, THF, CH₃CN, DMF). Lowering the temperature can sometimes increase selectivity by heightening the energy difference between the two transition state pathways.
Issue 2: My Cyclocondensation of an Unsymmetrical 1,3-Dicarbonyl with Hydroxylamine Yields a Mixture of Isoxazole Regioisomers. How Can I Isolate a Single Product?

This is a common problem in the Claisen or Knorr isoxazole synthesis, one of the oldest and most direct methods.[3] When an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester or an unsymmetrical 1,3-diketone) reacts with hydroxylamine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two different isoxazole products.

Understanding the "Why": pH and Carbonyl Reactivity

The regiochemical outcome is primarily dictated by the relative electrophilicity of the two carbonyl carbons and the pH of the reaction medium.

  • Carbonyl Electrophilicity : In a 1,3-diketone, the ketone carbonyl is generally more electrophilic and reactive than the other. In a β-ketoester, the ketone carbonyl is significantly more reactive than the ester carbonyl. The initial attack of hydroxylamine will preferentially occur at the more reactive carbonyl.

  • pH Control : The pH of the reaction is a critical, and often overlooked, variable.[11]

    • Acidic Conditions (pH 1-4) : Under acidic conditions, the reaction tends to be under thermodynamic control. The initial adduct can revert, allowing for equilibration. The final product is often the result of cyclization onto the more reactive (typically ketone) carbonyl.

    • Neutral/Basic Conditions (pH 6-9) : Under neutral or basic conditions, the initial nucleophilic attack is often irreversible (kinetic control). The product distribution will reflect the initial site of attack. For example, in a β-ketoester, attack at the ketone carbonyl is kinetically favored, leading to a 3-substituted-5-hydroxyisoxazole intermediate which tautomerizes.

Diagram: pH Control in 1,3-Dicarbonyl Condensation dot

G cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products start Unsymmetrical 1,3-Dicarbonyl + NH₂OH acid Acidic pH (1-4) Thermodynamic Control start->acid base Basic pH (7-9) Kinetic Control start->base inter_A Initial attack at more reactive C=O acid->inter_A Favored Pathway inter_B Initial attack at less reactive C=O base->inter_B Alternative Pathway prod_A Regioisomer A inter_A->prod_A Cyclization & Dehydration prod_B Regioisomer B inter_B->prod_B Cyclization & Dehydration

References

Purification of Ethyl 5-formylisoxazole-3-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 5-formylisoxazole-3-carboxylate by column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the nuances of purifying this polar, multifunctional heterocyclic compound.

Understanding the Molecule: Key Challenges

This compound is a moderately polar molecule containing three key functional groups that dictate its chromatographic behavior on a polar stationary phase like silica gel:

  • Ethyl Ester: A polar group capable of hydrogen bonding.

  • Formyl (Aldehyde): A polar and potentially reactive group. Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.

  • Isoxazole Ring: A heterocyclic system with nitrogen and oxygen atoms that contribute to the molecule's overall polarity and can interact strongly with silica's silanol groups.[1]

These features can lead to challenges such as poor separation from polar impurities, peak tailing, and on-column degradation. This guide provides a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For most applications, standard flash silica gel (230–400 mesh) is the appropriate choice.[2] Its polar surface interacts well with the functional groups on your molecule. However, if you observe significant peak tailing or product degradation, the acidic nature of the silica may be the culprit.[1][3] In such cases, consider using deactivated (neutral) silica gel or adding a small percentage (0.1-1%) of a modifier like triethylamine to your eluent to neutralize the acidic sites.[4][5]

Q2: How do I select the right solvent system (eluent)?

The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate.[6] This Rf range typically ensures good separation on a column without excessively long elution times. Start by developing your method on a TLC plate.

  • Good Starting Points: For a compound of this polarity, begin with a binary mixture of a non-polar and a polar solvent.[4]

    • Standard Choice: Ethyl acetate (EtOAc) in Hexanes.

    • For More Polar Compounds: Methanol (MeOH) in Dichloromethane (DCM).[4] Be cautious, as using more than 10% methanol in DCM can risk dissolving the silica gel.[1][4]

Q3: My compound is poorly soluble in the optimal eluent. How should I load it onto the column?

If your compound has poor solubility in the eluent, dry loading is the recommended method.[7] Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[6][7]

Q4: How much silica gel should I use for my column?

The amount of silica gel depends on the difficulty of the separation, which can be estimated by the difference in Rf values (ΔRf) between your product and the nearest impurities on TLC.

Separation Difficulty (ΔRf on TLC)Recommended Silica-to-Crude Mass RatioReference
Easy (ΔRf ≥ 0.2)30:1 to 50:1[8]
Moderate (0.1 ≤ ΔRf < 0.2)50:1 to 100:1[8]
Difficult (ΔRf < 0.1)>100:1[8]

Troubleshooting Guide: From Theory to Practice

This section addresses specific problems you may encounter during the purification process, explaining the underlying causes and providing actionable protocols.

Problem 1: Poor or No Separation of Product from Impurities

You run the column, but TLC analysis of the fractions shows that your product is co-eluting with one or more impurities.

Potential Causes:

  • Inappropriate Solvent System: The eluent polarity is too high, causing all compounds to elute quickly near the solvent front, or too low, resulting in broad, overlapping bands.

  • Column Overloading: Too much crude material was loaded for the amount of silica gel used, exceeding the column's separation capacity.

  • Poor Column Packing: The presence of cracks, channels, or air bubbles in the silica bed creates pathways for the sample to travel through without proper interaction, leading to band broadening and poor resolution.[6]

  • Sample Loading Issues: Loading the sample in too large a volume of solvent or in a solvent significantly more polar than the eluent will cause the initial sample band to be too wide, ruining the separation from the start.[7]

Solutions & Protocols:

  • Re-optimize the Eluent with TLC:

    • Goal: Find a solvent system where your product has an Rf of 0.25-0.35 and is well-separated from impurity spots.

    • Protocol: Test various ratios of your solvent system (e.g., 20% EtOAc/Hex, 30% EtOAc/Hex, 40% EtOAc/Hex). If a binary system doesn't work, try a different one (e.g., DCM/MeOH) or consider a ternary system for fine-tuning selectivity.

  • Use a Gradient Elution:

    • Rationale: If you have both less polar and more polar impurities, a single isocratic eluent may not be effective. A gradient elution, starting with a lower polarity and gradually increasing it, can resolve the less polar impurities first and then elute your more retained product.

    • Protocol: Start with a solvent system that keeps your product at the baseline on TLC (e.g., 10% EtOAc/Hex). After the non-polar impurities have eluted, slowly increase the percentage of the polar solvent (e.g., to 30% EtOAc/Hex) to elute your product.

  • Check for On-Column Decomposition:

    • Rationale: Sometimes what appears as a co-eluting impurity is actually your product decomposing on the silica gel.[3]

    • Protocol (2D TLC): Spot your crude mixture on a TLC plate. Run the plate in your chosen eluent. After drying, turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that those compounds are unstable on silica. If your product is unstable, consider using a deactivated stationary phase or adding a basic modifier like triethylamine.[1][3]

Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed check_rf Is Product Rf ~0.25-0.35 on TLC? start->check_rf check_loading Was Sample Dry-Loaded or Loaded in Minimal Solvent? check_rf->check_loading Yes reoptimize Re-optimize Eluent (Adjust Polarity) check_rf->reoptimize No check_mass Is Silica:Sample Ratio Appropriate for ΔRf? check_loading->check_mass Yes repack Repack Column Carefully check_loading->repack No use_gradient Consider Gradient Elution check_mass->use_gradient Yes reduce_load Reduce Sample Load check_mass->reduce_load No reoptimize->check_rf success Separation Successful use_gradient->success repack->success reduce_load->success

Caption: Decision tree for troubleshooting poor column chromatography separation.

Problem 2: Product Does Not Elute or Has Very Low Recovery

You've collected many fractions, significantly increased the eluent polarity, but your product is either not coming off the column or the final yield is extremely low.

Potential Causes:

  • Strong Adsorption: The compound's polarity, particularly the isoxazole nitrogen and carbonyl oxygens, can lead to very strong interactions with the acidic silanol groups on the silica surface, causing irreversible binding.[1]

  • On-Column Decomposition: The slightly acidic nature of silica gel can catalyze the degradation of sensitive molecules.[3][9] Isoxazole rings can sometimes be labile under acidic conditions.[9]

  • Eluent Polarity Too Low: The chosen solvent system may simply be insufficient to move a highly polar compound down the column.

Solutions & Protocols:

  • Test for Silica Stability:

    • Protocol: Dissolve a small amount of your crude product in a solvent and spot it on a TLC plate. Add a tiny pinch of silica gel directly onto the spot. Let it sit for 30-60 minutes, then elute the plate as usual. If you see new spots or a significant decrease in the intensity of your product spot compared to a control spot without added silica, your compound is likely unstable.[3]

  • Use a "Column Flush":

    • Rationale: To recover a strongly adsorbed compound, a highly polar "flush" solvent is needed.

    • Protocol: If your product is stuck, switch to a much more polar eluent, such as 5-10% Methanol in Dichloromethane or even 10% Methanol in Ethyl Acetate, to wash the compound off the column.[4] Note that this will likely co-elute all remaining compounds, so this is a last resort for recovery, not for purification.

  • Modify the Stationary or Mobile Phase:

    • Protocol 1 (Add a Modifier): For your next attempt, add 0.5-1% triethylamine (TEA) to your eluent system (e.g., 30% EtOAc / 69.5% Hex / 0.5% TEA). The basic TEA will competitively bind to the acidic silanol sites, preventing your compound from sticking and reducing peak tailing.[1]

    • Protocol 2 (Change Stationary Phase): If the compound is highly acid-sensitive, consider using a different stationary phase like neutral or basic alumina.[3] Note that alumina has different selectivity than silica, so you will need to re-develop your solvent system using alumina TLC plates.

General Column Chromatography Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (Find Eluent for Rf ~0.3) column_prep 2. Column Packing (Slurry pack with eluent) tlc->column_prep loading 3. Sample Loading (Dry load for best results) column_prep->loading elution 4. Elution (Maintain constant flow) loading->elution collection 5. Fraction Collection elution->collection frac_analysis 6. Fraction Analysis (TLC) collection->frac_analysis combine 7. Combine Pure Fractions frac_analysis->combine evap 8. Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Standard workflow for purification by flash column chromatography.

References

Technical Support Center: Optimizing Solvent and Temperature for the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Isoxazoles are a privileged scaffold in medicinal chemistry, and their efficient synthesis is crucial for the discovery of new therapeutic agents.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the critical roles of solvent and temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 3,5-disubstituted isoxazoles, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Isoxazole Product

Possible Cause 1: Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloaddition Route)

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes is a cornerstone of isoxazole synthesis.[4][5] However, the instability of the nitrile oxide intermediate can lead to low yields.

  • Solution:

    • In Situ Generation: Generate the nitrile oxide in the presence of the alkyne to ensure it is trapped before it can decompose or dimerize into furoxans.[6] Common methods include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine or the oxidation of aldoximes.[6][7]

    • Mild Oxidation Conditions: When starting from aldoximes, use mild oxidants. Hypervalent iodine reagents have been shown to be effective for the rapid formation of nitrile oxides.[8][9] Alternatively, reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite can be employed.[10][11]

    • Temperature Control: Keep the temperature low during the generation of the nitrile oxide to minimize side reactions. The subsequent cycloaddition may require heating, but the initial generation step is often best performed at room temperature or below.

Possible Cause 2: Poor Reactivity of Starting Materials (e.g., Chalcones or 1,3-Dicarbonyls)

The condensation reaction between a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) and hydroxylamine is another major route to isoxazoles.[12][13][14] The reactivity of your substrates is key.

  • Solution:

    • Choice of Base: For the reaction of 1,3-dicarbonyls with hydroxylamine, the choice and amount of base can be critical. Common bases include sodium acetate, sodium hydroxide, or potassium hydroxide.[14][15] The basicity should be sufficient to facilitate the reaction without causing decomposition of the starting materials or product.

    • Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction. Ethanol is a common and effective solvent for the cyclization of chalcones with hydroxylamine hydrochloride.[14] In some cases, greener solvents like water or deep eutectic solvents (DES) have been successfully used.[10][16]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[3][17][18][19][20] This is particularly useful for less reactive substrates.

Possible Cause 3: Inappropriate Solvent or Temperature for the Specific Reaction

The optimal solvent and temperature are highly dependent on the chosen synthetic route and substrates.

  • Solution:

    • Solvent Screening: If yields are low, a solvent screen is recommended. For the conversion of β-nitroenones to isoxazoles, for example, ethyl acetate was found to be a superior solvent compared to dichloromethane or toluene.[2]

    • Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to decomposition and side product formation. For instance, in a study on the synthesis of isoxazoles in deep eutectic solvents, the reaction was conducted at 50 °C.[10][21] Continuous flow synthesis has been performed at 120 °C in a deep eutectic solvent, achieving high yields in a short residence time.[22]

Problem 2: Formation of Impurities and Side Products

Possible Cause 1: Dimerization of Nitrile Oxide to Furoxan

This is a common side reaction in 1,3-dipolar cycloaddition pathways.

  • Solution:

    • Control Nitrile Oxide Concentration: Generate the nitrile oxide slowly and in situ, ensuring its concentration remains low and that it reacts with the alkyne as it is formed.

    • Microwave Assistance: Microwave irradiation has been shown to minimize the formation of unwanted byproducts like furoxan oxides compared to conventional heating.[19]

Possible Cause 2: Formation of Regioisomers

When using unsymmetrical alkynes in 1,3-dipolar cycloadditions or unsymmetrical 1,3-dicarbonyls, a mixture of 3,5- and 3,4-disubstituted isoxazoles can be formed.

  • Solution:

    • Catalyst Control: Copper(I)-catalyzed cycloadditions of terminal alkynes with in situ generated nitrile oxides are highly regioselective, typically yielding the 3,5-disubstituted isomer.[4][5]

    • Steric and Electronic Control: The regioselectivity is often governed by the steric and electronic properties of the substituents on the alkyne and the nitrile oxide. Careful selection of starting materials can favor the formation of the desired isomer.

    • pH and Temperature Control: In some syntheses, factors like pH and temperature can influence the regioselectivity.[4]

Problem 3: Difficulty in Product Purification

Possible Cause 1: Co-elution of Product with Starting Materials or Side Products

  • Solution:

    • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A common eluent system is a mixture of hexane and ethyl acetate.[10] The ratio can be adjusted to achieve better separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Ethanol is a frequently used solvent for the recrystallization of isoxazole derivatives.[14]

Possible Cause 2: Product is an Oil or Difficult to Crystallize

  • Solution:

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.

    • Purification via Chromatography: If crystallization is not feasible, meticulous column chromatography is the primary method for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 3,5-disubstituted isoxazoles?

There are several common starting points for the synthesis of 3,5-disubstituted isoxazoles:

  • 1,3-Dicarbonyl compounds and hydroxylamine: This is a classic and straightforward method.[13]

  • Chalcones (α,β-unsaturated ketones) and hydroxylamine: Chalcones are readily prepared and serve as excellent precursors.[12][14][23]

  • Terminal alkynes and a source of nitrile oxide: This 1,3-dipolar cycloaddition is a very versatile and widely used method.[4][5] Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides.[6]

  • β-Nitroenones: These can be converted to 3,5-disubstituted isoxazoles through a domino reductive Nef reaction/cyclization.[2][24]

Q2: How does microwave irradiation improve the synthesis of isoxazoles?

Microwave irradiation offers several advantages:

  • Reduced Reaction Times: Reactions that might take hours or even days with conventional heating can often be completed in minutes.[19]

  • Increased Yields: By rapidly and uniformly heating the reaction mixture, side reactions can be minimized, leading to higher yields of the desired product.

  • Improved Purity: The reduction in side product formation simplifies purification.[19]

  • Greener Synthesis: Shorter reaction times and often solvent-free conditions contribute to a more environmentally friendly process.[3][17]

Q3: What are the benefits of using "green" solvents like water or deep eutectic solvents (DES)?

Using green solvents aligns with the principles of sustainable chemistry.

  • Water: It is non-toxic, non-flammable, and inexpensive. Some isoxazole syntheses have been successfully performed in water at room temperature.[5][16][25]

  • Deep Eutectic Solvents (DES): These are mixtures of compounds that have a lower melting point than their individual components. They are often biodegradable, have low toxicity, and can be recycled.[10] They have been shown to be effective media for isoxazole synthesis.[22]

Q4: How can I confirm the structure of my synthesized 3,5-disubstituted isoxazole?

A combination of spectroscopic techniques is used for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the isoxazole ring and its substituents provide detailed structural information.

  • Infrared (IR) Spectroscopy: This technique can identify the presence of key functional groups in the molecule.

  • Mass Spectrometry (MS): This provides the molecular weight of the compound, confirming its elemental composition.

  • Elemental Analysis: This determines the percentage composition of elements (C, H, N) in the compound.

Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone

This protocol is a general guideline for the cyclization of a chalcone with hydroxylamine hydrochloride.

  • Dissolve the Chalcone: In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.

  • Add Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or sodium hydroxide (1.1 equivalents).[14]

  • Heating: The reaction mixture can be refluxed using an oil bath for several hours.[14] Alternatively, for a faster reaction, microwave irradiation can be used.[20] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[14]

Protocol 2: Microwave-Assisted 1,3-Dipolar Cycloaddition

This protocol provides a general procedure for the microwave-assisted synthesis of a 3,5-disubstituted isoxazole from an aldehyde and an alkyne.

  • Oxime Formation: In a microwave-safe vessel, combine the aldehyde (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and a base in a suitable solvent. Irradiate in a microwave reactor until the oxime formation is complete (monitor by TLC).

  • Nitrile Oxide Generation and Cycloaddition: To the same vessel, add the alkyne (1 equivalent) and an oxidizing agent (e.g., N-chlorosuccinimide) or a dehydrating agent.[21] Seal the vessel and irradiate at a set temperature and time.

  • Workup: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Solvents and Temperatures in Isoxazole Synthesis

Synthetic RouteStarting MaterialsSolventTemperatureYieldReference
Domino Reductive Nef/Cyclizationβ-NitroenonesEthyl AcetateMicrowaveGood to Very Good (55-91%)--INVALID-LINK--[2]
1,3-Dipolar CycloadditionAldehyde, AlkyneDeep Eutectic Solvent50 °CGood--INVALID-LINK--[10][21]
Continuous Flow SynthesisPhenylacetylene, 2-nitroacetateDeep Eutectic Solvent120 °C95%--INVALID-LINK--[22]
CyclizationChalcone, Hydroxylamine HClEthanolRefluxGood--INVALID-LINK--[14]
1,3-Dipolar CycloadditionHydroximoyl Chlorides, AlkynesOrganic SolventMicrowave (30 min)Moderate to Good--INVALID-LINK--[19]

Visualizations

reaction_mechanism cluster_chalcone Route 1: From Chalcones cluster_cycloaddition Route 2: 1,3-Dipolar Cycloaddition Chalcone Chalcone Isoxazole1 3,5-Disubstituted Isoxazole Chalcone->Isoxazole1 Cyclization Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Isoxazole1 Base_Solvent Base, Solvent (e.g., Ethanol) Base_Solvent->Chalcone Base_Solvent->Hydroxylamine Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidant Oxidant (e.g., NCS) Oxidant->Aldoxime Isoxazole2 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole2 [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Isoxazole2

Caption: Common synthetic routes to 3,5-disubstituted isoxazoles.

troubleshooting_workflow Start Low/No Product Yield Cause1 Inefficient Nitrile Oxide Generation? Start->Cause1 Cause2 Poor Reactivity of Starting Materials? Start->Cause2 Cause3 Suboptimal Solvent or Temperature? Start->Cause3 Solution1 Use mild, in situ generation. Control temperature. Cause1->Solution1 Solution2 Optimize base/catalyst. Consider microwave irradiation. Cause2->Solution2 Solution3 Perform solvent screen. Systematically vary temperature. Cause3->Solution3

Caption: Troubleshooting workflow for low isoxazole yield.

References

Technical Support Center: Catalyst Selection for Regioselective Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for regioselective isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting strategies, and answers to frequently encountered challenges in controlling the regiochemical outcome of isoxazole synthesis.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of isoxazoles, particularly focusing on the prevalent [3+2] cycloaddition pathway.

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is yielding a mixture of regioisomers. How can I control the reaction to favor the 3,5-disubstituted product?

A1: The formation of regioisomeric mixtures is a classic challenge in uncatalyzed thermal cycloadditions.[1][2] To selectively obtain the 3,5-disubstituted isoxazole, the use of a copper(I) catalyst is the most reliable and widely adopted strategy.[1][3][4] The catalyst coordinates with the terminal alkyne to form a copper(I) acetylide intermediate, which then reacts with the nitrile oxide in a stepwise fashion, directing the regioselectivity almost exclusively toward the 3,5-isomer.[1] We recommend implementing a one-pot protocol where the nitrile oxide is generated in situ in the presence of the alkyne and a catalytic amount of a Cu(I) source (e.g., CuI or a Cu(II) salt with a reducing agent).[1][5]

Q2: How can I synthesize the 3,4-disubstituted isoxazole isomer instead of the 3,5-isomer?

A2: While copper catalysts strongly favor the 3,5-isomer, certain ruthenium(II) catalysts have been shown to favor the formation of the 3,4-disubstituted isomer.[3] This alternative regioselectivity is a known outcome, and exploring Ru-based catalytic systems is the recommended approach for targeting this specific regioisomer.[6] Mechanochemical (ball-milling) conditions in conjunction with a ruthenium catalyst have also been reported to provide enhanced yields and regioselectivity for 3,4-isoxazoles.[6]

Q3: Beyond the catalyst, what other reaction parameters influence regioselectivity?

A3: While the catalyst is the primary director of regiochemistry in cycloadditions, other factors play a crucial role.

  • Solvent: The choice of solvent can impact reactant solubility, reaction rates, and regioselectivity.[7] In some cycloadditions, polar or fluorinated solvents may enhance regioselectivity.[7] For condensation reactions, switching between aprotic polar solvents (like acetonitrile) and protic solvents (like ethanol) can favor the formation of different regioisomers.[8][9]

  • Temperature: Temperature is a critical kinetic parameter.[7] In certain systems, particularly condensation reactions, adjusting the temperature can significantly alter the ratio of isomeric products.[9]

  • Lewis Acids: In condensation pathways, such as the reaction of β-enamino diketones with hydroxylamine, Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) can activate carbonyl groups and control the regiochemical outcome.[8]

Q4: My reaction yield is very low, even with the correct catalyst. What are the common causes?

A4: Low yields in isoxazole synthesis, particularly via 1,3-dipolar cycloaddition, often stem from a few key issues:

  • Nitrile Oxide Dimerization: The in situ generated nitrile oxide can rapidly dimerize to form furoxans, consuming the dipole before it can react with the alkyne.[7] To mitigate this, try a slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture to keep its instantaneous concentration low. Alternatively, using a slight excess of the alkyne can help trap the nitrile oxide as it forms.[7]

  • Catalyst Inactivation: For copper-catalyzed reactions, the active Cu(I) species is susceptible to oxidation to inactive Cu(II). It is critical to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).[3] The inclusion of a mild reducing agent, such as sodium ascorbate, is a common and effective strategy to maintain a sufficient concentration of the active Cu(I) catalyst throughout the reaction.[3]

  • Inefficient Nitrile Oxide Generation: Ensure the base used for generating the nitrile oxide (e.g., triethylamine) is appropriate for the substrate and free of impurities. The quality of the precursor itself is also paramount.[7]

Troubleshooting Guide: Specific Issues & Solutions

This guide provides a deeper dive into specific problems you may encounter during your experiments.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Poor Regioselectivity 1. Uncatalyzed Reaction: Thermal cycloadditions often lack selectivity.[1] 2. Incorrect Catalyst: The catalyst choice dictates the outcome (e.g., using Cu for a 3,4-isomer).[3] 3. Suboptimal Solvent/Temp: These parameters can influence the isomeric ratio.[7][8]1. Introduce a Catalyst: Use Cu(I) for 3,5-isomers or Ru(II) for 3,4-isomers.[3] 2. Verify Catalyst System: Ensure you are using the correct metal and ligand combination for your desired product. 3. Screen Solvents & Temperatures: Systematically evaluate a range of solvents (e.g., THF, MeCN, Toluene) and temperatures to optimize for your specific substrates.
Low Reaction Yield 1. Nitrile Oxide Dimerization: A common side reaction that consumes the dipole.[7] 2. Catalyst Inactivation: Oxidation of active Cu(I) to Cu(II).[3] 3. Poor Substrate Purity: Impurities can poison the catalyst.[3]1. Slow Addition: Add the nitrile oxide precursor slowly to the reaction. 2. Use Inert Atmosphere: Purge the reaction vessel with N₂ or Ar. Add a reducing agent like sodium ascorbate.[3] 3. Purify Starting Materials: Ensure alkynes and nitrile oxide precursors are pure before use.
Catalyst Inactivity / No Reaction 1. Incorrect Oxidation State: The active species is Cu(I), not Cu(II). 2. Incompatible Ligand: The chosen ligand may be inhibiting the catalyst.[3] 3. Incompatible Base: The base used for nitrile oxide generation may be interfering with the catalyst.[3]1. Use a Cu(I) Salt: Start with a Cu(I) salt (e.g., CuI) or add a reducing agent to a Cu(II) salt (e.g., CuSO₄ + sodium ascorbate). 2. Screen Ligands: Test different nitrogen-based ligands (e.g., TBTA) or run the reaction ligand-free. 3. Select a Non-Coordinating Base: Ensure the base does not strongly coordinate to or deactivate the copper center.
Formation of Byproducts 1. Furoxan Formation: Caused by nitrile oxide dimerization.[7] 2. Starting Material Decomposition: Reaction conditions may be too harsh.[7] 3. Alkyne Homocoupling: A common side reaction in copper catalysis (Glaser coupling).1. See "Low Reaction Yield" solutions. 2. Use Milder Conditions: Consider lower temperatures or a less aggressive base.[7] 3. Maintain Inert Atmosphere: Oxygen promotes Glaser coupling. Ensure the reaction is properly deoxygenated.
Visual Guides & Workflows
Catalyst Selection for Desired Regioisomer

This decision tree illustrates the primary logic for choosing a catalyst system based on the target isoxazole substitution pattern.

G start Desired Isoxazole Regioisomer? isomer_35 3,5-Disubstituted Isoxazole start->isomer_35 isomer_34 3,4-Disubstituted Isoxazole start->isomer_34 catalyst_cu Use Copper(I) Catalyst (e.g., CuI, CuSO4/Ascorbate) isomer_35->catalyst_cu Primary Synthetic Route catalyst_ru Use Ruthenium(II) Catalyst (e.g., [Ru(p-cymene)Cl2]2) isomer_34->catalyst_ru Primary Synthetic Route

Caption: Decision workflow for catalyst selection.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in a catalyzed isoxazole synthesis.

Troubleshooting start Low Yield Observed check_dimer Analyze crude NMR/LCMS for Furoxan (Dimer) start->check_dimer check_catalyst Review Catalyst System check_dimer->check_catalyst No significant dimerization solution_slow Implement Slow Addition of Nitrile Oxide Precursor check_dimer->solution_slow Dimer is major byproduct check_conditions Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst system seems correct solution_inert Ensure Inert Atmosphere & Add Reducing Agent check_catalyst->solution_inert Potential Oxidation (Cu(I) -> Cu(II)) solution_reagents Purify Reagents & Verify Base Compatibility check_conditions->solution_reagents

Caption: Troubleshooting logic for low reaction yield.

Experimental Protocols
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a generalized procedure adapted from highly cited methods for achieving excellent regioselectivity for 3,5-disubstituted isoxazoles.[1][5]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1 mixture, or THF)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), terminal alkyne (1.1 equiv), Copper(II) Sulfate Pentahydrate (0.05 equiv), and sodium ascorbate (0.10 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., t-BuOH/H₂O) to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Base Addition: Add triethylamine (2.0 equiv) to the stirring solution via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Causality Note: The use of a Cu(II) salt with sodium ascorbate is a common and practical approach. The ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ and helps maintain it in the +1 oxidation state throughout the reaction, preventing catalyst deactivation.[3]

References

Troubleshooting low conversion rates in the formylation of isoxazole precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the formylation of isxazole precursors. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties, particularly low conversion rates, in this critical synthetic transformation. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles to empower you to not only solve immediate problems but also to build a robust and reliable synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of a 3,5-disubstituted isoxazole is showing very low conversion. What are the primary factors I should investigate?

Low conversion in a Vilsmeier-Haack reaction is a frequent challenge, often stemming from issues with reagent preparation, substrate reactivity, or reaction conditions. The key is to systematically evaluate each component of the reaction.

Initial Diagnostic Checks:

  • Vilsmeier Reagent Integrity: The formylating agent, the chloroiminium salt known as the Vilsmeier reagent, is highly moisture-sensitive.[1] It is formed in situ from dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[2]

    • Moisture Contamination: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous DMF, preferably from a freshly opened bottle or one stored over molecular sieves.

    • Reagent Quality: POCl₃ can degrade over time. If the bottle is old or has been opened frequently, its quality may be compromised.[3] While distillation is an option, using a fresh bottle is often the most reliable solution. A simple quality check is to observe for fuming when the bottle is opened; lack of fuming can suggest degradation.[3]

  • Substrate Reactivity: The isoxazole ring is an electron-deficient heterocycle, which makes it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to rings like pyrrole or furan.[2][4]

    • Electronic Effects: The substituents at the 3- and 5-positions significantly influence the reactivity of the C4 position (the typical site of formylation). If these are electron-withdrawing groups (e.g., -NO₂, -CF₃, -CO₂R), the ring will be highly deactivated, necessitating more forcing conditions.

    • Steric Hindrance: Bulky substituents can sterically hinder the approach of the Vilsmeier reagent to the C4 position.

  • Reaction Temperature & Time: Temperature is a critical parameter.[5]

    • The formation of the Vilsmeier reagent is typically performed at 0 °C.[6]

    • The subsequent reaction with the isoxazole may require heating. For deactivated substrates, temperatures ranging from 60-100 °C may be necessary to drive the reaction to completion.[7][8] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and potential decomposition.

Q2: I'm concerned about the stability of my isoxazole ring under the acidic Vilsmeier-Haack conditions. Could ring-opening be the cause of my low yield?

This is a valid concern. While 3,5-disubstituted isoxazoles are generally quite stable, the isoxazole ring can be susceptible to cleavage under certain conditions, particularly strongly acidic or basic environments.[9][10]

  • Mechanism of Degradation: Under harsh acidic conditions, protonation of the ring nitrogen can activate the N-O bond, making it susceptible to nucleophilic attack and subsequent ring-opening. While the Vilsmeier conditions are acidic, they are not typically strong enough to cause rampant decomposition of a stable, substituted isoxazole. However, if your substrate contains other acid-sensitive functional groups, this could be a source of yield loss.

  • Unsubstituted Positions: Isoxazoles that are unsubstituted at the C3 or C5 position are notably less stable, especially towards bases.[11]

  • Hydrolysis/Work-up: The work-up step is critical. The reaction is quenched by pouring it into a cold, aqueous solution, often containing a base like sodium acetate or sodium carbonate, to hydrolyze the intermediate iminium salt and neutralize the strong acid.[6] A poorly controlled quench (e.g., adding water too quickly, allowing the temperature to rise) can lead to side reactions. The stability of the isoxazole ring is known to be pH and temperature-dependent, with increased lability under basic conditions at higher temperatures.[12]

To test for substrate stability, consider running a control experiment where you subject your isoxazole starting material to the reaction and work-up conditions without the formylating agent to see if it is recovered unchanged.

Troubleshooting Workflow

A systematic approach is crucial for diagnosing the root cause of low conversion. The following workflow can guide your experimental plan.

TroubleshootingWorkflow Start Low Conversion Observed Check_Reagents Step 1: Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Step 2: Assess Reaction Conditions Start->Check_Conditions Check_Substrate Step 3: Evaluate Substrate Stability & Reactivity Start->Check_Substrate Reagent_Purity Are POCl₃ and DMF fresh and anhydrous? Check_Reagents->Reagent_Purity Purity Reagent_Ratio Is Vilsmeier reagent stoichiometry correct? (Typically 1.5-3 eq.) Check_Reagents->Reagent_Ratio Ratio Temp_Control Was reagent formation at 0°C? Is reaction temp optimized? Check_Conditions->Temp_Control Temp Reaction_Time Has reaction been monitored to completion by TLC/LCMS? Check_Conditions->Reaction_Time Time Workup_Control Was the quench performed slowly at low temperature? Check_Conditions->Workup_Control Work-up Substrate_Purity Is starting material pure (NMR/LCMS)? Check_Substrate->Substrate_Purity Purity Substrate_Deactivated Does substrate have strong EWGs? Check_Substrate->Substrate_Deactivated Electronics Solution_Reagent ACTION: Use fresh, anhydrous reagents. Confirm stoichiometry. Reagent_Purity->Solution_Reagent Reagent_Ratio->Solution_Reagent Solution_Conditions ACTION: Increase reaction temp/time. Ensure controlled quench. Temp_Control->Solution_Conditions Reaction_Time->Solution_Conditions Workup_Control->Solution_Conditions Solution_Substrate ACTION: Purify starting material. Use more forcing conditions or an alternative method. Substrate_Purity->Solution_Substrate Substrate_Deactivated->Solution_Substrate

Caption: Troubleshooting decision workflow for low-yield isoxazole formylation.

Experimental Protocols & Alternative Methods

Protocol: Standard Vilsmeier-Haack Formylation

This protocol provides a general procedure that can be adapted based on substrate reactivity.[6]

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.5 - 3.0 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for 30-60 minutes. The solution should be clear to pale yellow.

  • Formylation Reaction:

    • Dissolve the isoxazole precursor (1.0 eq.) in a minimal amount of anhydrous DMF or a co-solvent like dichloromethane (DCM).

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • If no reaction is observed by TLC, gradually heat the mixture (e.g., to 60-80 °C) and monitor periodically until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.

    • Slowly and carefully pour the reaction mixture onto the ice/sodium acetate slurry.

    • Stir for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Q3: The Vilsmeier-Haack reaction is still ineffective for my highly deactivated isoxazole. What are some alternative formylation methods?

When a substrate is too electron-deficient for the Vilsmeier-Haack reaction, alternative strategies that do not rely on electrophilic aromatic substitution may be required.

MethodReagents & ConditionsProsCons
Metalation-Formylation 1. Strong base (n-BuLi or LDA), THF, -78 °C2. Quench with DMFExcellent regioselectivity; powerful for deactivated systems.Requires strictly anhydrous/anaerobic conditions; strong base may not be compatible with all functional groups; can cause ring-opening.[9]
Duff Reaction Hexamethylenetetramine (HMTA), strong acid (e.g., TFA)Suitable for some activated heterocycles.Often requires acidic conditions; can lead to mixtures of products and polymerization.[13]
Metal-Free C-H Formylation Trioxane, Tetrabutylammonium Persulfate (TBAPS)Mild, acid-free conditions; useful for sensitive substrates.[14][15]Newer method; substrate scope may be more limited; requires an oxidant.

The choice of method depends heavily on the specific isoxazole precursor and its functional group compatibility. For particularly challenging substrates, a metalation-formylation approach, while technically demanding, often provides a viable route.

Mechanistic Insight: The Vilsmeier-Haack Reaction

Understanding the mechanism is key to rational troubleshooting. The process occurs in two main stages.

VilsmeierMechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - Cl₂PO₂⁻ Isoxazole Isoxazole Substrate Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Isoxazole->Sigma_Complex Nucleophilic Attack Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Rearomatization (-H⁺) Aldehyde Final Aldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

As the diagrams illustrate, any factor that inhibits the formation of the Vilsmeier reagent (Stage 1) or reduces the nucleophilicity of the isoxazole (preventing the attack in Stage 2) will directly lead to low conversion rates.[16]

References

Technical Support Center: High-Purity Recrystallization of Ethyl 5-formylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-formylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining this critical isoxazole derivative in high purity through recrystallization.

Introduction: The Importance of Purity in this compound

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. The presence of impurities, even in trace amounts, can significantly impact the yield and purity of subsequent reaction steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, robust and reliable purification methods are paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, relying on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2][3]

This guide provides a comprehensive resource for troubleshooting common issues encountered during the recrystallization of this compound and answers frequently asked questions to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals upon cooling. What is happening and how can I fix it?

A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This often occurs when the melting point of the compound is lower than the temperature of the solution at the point of saturation, or when high concentrations of impurities are present, which can depress the melting point of the mixture.[5] The resulting oil can trap impurities, hindering purification.[4]

Causality and Remediation:

  • High Impurity Levels: Significant amounts of impurities can create a eutectic mixture with a lower melting point.

    • Solution: Consider a pre-purification step. If the crude material is highly impure, a preliminary purification by column chromatography might be necessary to remove the bulk of the impurities before attempting recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound, or its boiling point may be too high.

    • Solution: Re-evaluate your solvent system. Add a small amount of a more polar, miscible co-solvent (an "anti-solvent") to the hot solution to decrease the overall solvating power and encourage crystallization.[6] Alternatively, switch to a solvent with a lower boiling point.

  • Cooling Rate is Too Rapid: Fast cooling can lead to supersaturation at a temperature where the compound is still molten.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath. Slow cooling is crucial for the formation of well-ordered crystals.[3]

  • Supersaturation: The solution may be too concentrated.

    • Solution: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to reduce the concentration slightly. Then, proceed with slow cooling.[7]

Q2: I am experiencing very low recovery of my purified crystals. What are the likely causes and how can I improve my yield?

A2: Low recovery is a common issue in recrystallization and can stem from several factors.[7] A certain degree of loss is inherent to the technique, as some product will always remain dissolved in the mother liquor.[8]

Causality and Remediation:

  • Excessive Solvent Use: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[7]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] If you've already completed the filtration, you can attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure.[9]

  • Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, the product may crystallize on the filter paper or in the funnel stem during hot filtration.

    • Solution: Use a stemless funnel and preheat it with hot solvent before filtration. Keep the solution at or near its boiling point during the transfer.[10]

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning your compound has significant solubility even at low temperatures.

    • Solution: Re-evaluate your solvent choice. A less polar solvent or a mixed solvent system where the compound has lower solubility at cold temperatures might be more effective.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[2]

Q3: No crystals are forming, even after cooling the solution in an ice bath for an extended period. What should I do?

A3: The failure of crystals to form is often due to either using too much solvent or the solution being in a supersaturated state.

Causality and Remediation:

  • Excessive Solvent: As mentioned previously, too much solvent will prevent the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, attempt to cool it again.[7]

  • Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.[8]

    • Solution 2: Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the cooled solution. This will act as a template for further crystal growth.[11]

  • Presence of Gummy Impurities: Certain impurities can inhibit crystallization by coating the nucleation sites.

    • Solution: If scratching and seeding fail, you may need to remove the solvent and attempt purification by another method, such as column chromatography, before re-attempting recrystallization.

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for recrystallizing this compound?

A4: The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[2] For this compound, which is a moderately polar molecule due to the ester, formyl, and isoxazole moieties, a good starting point would be a moderately polar solvent.

Solvent Selection Workflow:

Solvent_Selection Start Start with Small-Scale Solubility Tests Test_Ethanol Test Ethanol Start->Test_Ethanol Test various polarities Test_Isopropanol Test Isopropanol Start->Test_Isopropanol Test various polarities Test_EthylAcetate Test Ethyl Acetate Start->Test_EthylAcetate Test various polarities Test_Toluene Test Toluene Start->Test_Toluene Test various polarities Decision_Single Good Solubility Profile? Test_Ethanol->Decision_Single Test_Isopropanol->Decision_Single Test_EthylAcetate->Decision_Single Test_Toluene->Decision_Single Test_Heptane Test Heptane (as anti-solvent) Try_Mixed Try Mixed Solvent System (e.g., Ethanol/Water, Ethyl Acetate/Heptane) Test_Heptane->Try_Mixed Decision_Mixed Single Solvent Fails? Decision_Single->Decision_Mixed No Use_Single Use Single Solvent Decision_Single->Use_Single Yes Decision_Mixed->Try_Mixed Yes End Optimized Solvent System Use_Single->End Try_Mixed->Test_Heptane Select anti-solvent Try_Mixed->End

Caption: Solvent selection workflow for recrystallization.

A recommended starting point is ethanol or isopropanol . Alternatively, a mixed solvent system such as ethyl acetate/heptane or ethanol/water can be effective.[6] In a mixed solvent system, the compound is dissolved in the "good" solvent (e.g., ethyl acetate or ethanol) at an elevated temperature, and the "poor" solvent (e.g., heptane or water) is added dropwise until the solution becomes turbid, followed by the addition of a small amount of the "good" solvent to redissolve the precipitate before slow cooling.

Q5: How do I deal with colored impurities in my crude product?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Protocol for Decolorization:

  • Dissolve the crude product in the appropriate hot solvent.

  • Allow the solution to cool slightly from its boiling point to prevent violent frothing.

  • Add a small amount of activated charcoal (typically 1-2% of the solute mass).

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[12]

Caution: Using an excessive amount of charcoal can lead to the loss of your desired product through adsorption.[7]

Q6: What is the underlying scientific principle of recrystallization?

A6: Recrystallization is based on the principle of differential solubility. The process involves dissolving an impure solid in a hot solvent to create a saturated or near-saturated solution.[11] As the solution cools, the solubility of the desired compound decreases, leading to a supersaturated state. To achieve a lower energy state, the molecules of the desired compound self-assemble into a highly ordered crystal lattice, a process known as nucleation and crystal growth.[13][14] Most impurities, being present in lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[3] The slow and controlled formation of the crystal lattice is what allows for the exclusion of impurity molecules.[3]

Recrystallization Process Overview:

Recrystallization_Process A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Induce Crystallization (if necessary) C->D If no crystals form E Cool in Ice Bath to Maximize Yield C->E D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Purified Crystals G->H

Caption: Step-by-step recrystallization workflow.

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Organic Compounds

SolventBoiling Point (°C)PolarityComments
Water100HighGood for highly polar compounds. Can be used in a mixed solvent system with alcohols.
Ethanol78HighA versatile and commonly used solvent for moderately polar compounds.[15]
Isopropanol82Medium-HighSimilar to ethanol, but slightly less polar.
Ethyl Acetate77MediumA good solvent for many esters. Often used in a mixed system with hexanes or heptane.[15]
Toluene111LowCan be effective for less polar compounds, but its high boiling point can sometimes lead to oiling out.
Heptane/Hexane~69-98Very LowTypically used as an "anti-solvent" or "poor" solvent in a mixed solvent system.[15]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of ethanol and a boiling chip.

  • Heat the mixture to boiling on a hot plate with stirring.

  • Add more hot ethanol dropwise until the solid just dissolves. Avoid adding an excess of solvent.[2]

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.

  • If insoluble impurities (including charcoal) are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethyl Acetate/Heptane)

  • Dissolve the crude this compound in the minimum amount of hot ethyl acetate in an Erlenmeyer flask.

  • While keeping the solution hot, add hot heptane dropwise with swirling until the solution becomes faintly cloudy (turbid).

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethyl acetate/heptane mixture (in the same final ratio), and dry under vacuum.[6]

References

Impact of base selection on the outcome of Ethyl 5-formylisoxazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 5-formylisoxazole-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our focus is to deliver field-proven insights and explain the causality behind experimental choices, particularly concerning the critical impact of base selection on the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and where does the base play a critical role?

A1: A prevalent method for synthesizing this compound involves a two-step process: first, the formation of the isoxazole ring, followed by formylation. A common route is the reaction of ethyl nitroacetate with an appropriate alkyne, a process often catalyzed by a base.[1] The base is crucial in the initial deprotonation of the nitroacetate, which initiates the cycloaddition. Subsequently, the formylation of the isoxazole ring, often at the C5 position, is typically achieved through a Vilsmeier-Haack reaction.[2][3] In this second step, while the Vilsmeier reagent itself is the formylating agent, the overall reaction environment's pH, influenced by the workup and any preceding steps, can affect the stability of the final product.

Q2: I am observing low yields in my synthesis. Could the choice of base be the culprit?

A2: Absolutely. The selection of the base is a critical parameter that can significantly impact the yield. An inappropriate base can lead to several issues:

  • Incomplete deprotonation: If the base is not strong enough to fully deprotonate the starting material (e.g., ethyl nitroacetate), the reaction will not proceed to completion.

  • Side reactions: A base that is too strong or sterically unhindered can promote undesired side reactions, such as polymerization of the starting materials or dimerization of the nitrile oxide intermediate in 1,3-dipolar cycloaddition routes.[4]

  • Degradation of the product: The isoxazole ring can be sensitive to harsh basic conditions, potentially leading to ring-opening and subsequent degradation of the desired product.[5]

Q3: My final product is impure, with significant side-product formation. How can I mitigate this by optimizing the base?

A3: Impurities often arise from a lack of reaction control, and the base is a key lever for improving selectivity. Consider the following:

  • Regioselectivity: In syntheses starting from β-keto esters and hydroxylamine, the basicity of the medium can influence the regioselectivity of the cyclization, potentially leading to the formation of isomeric isoxazolones.[4]

  • Competing Reactions: A mild, non-nucleophilic base is often preferred to prevent it from participating in competing reactions with your electrophilic centers. For instance, a bulky organic base like triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often a better choice than a smaller, more nucleophilic base like sodium hydroxide.

  • Controlled Addition: The rate of addition of the base can also be critical. A slow, controlled addition can help to maintain a low concentration of the reactive intermediate, thereby minimizing side reactions.

Q4: Can the base affect the stability of the ester functional group in my product?

A4: Yes, this is a crucial consideration. The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[4] Using a strong base like sodium hydroxide, particularly with prolonged reaction times or elevated temperatures, can lead to the saponification of the ester to the corresponding carboxylic acid. To avoid this, it is advisable to use anhydrous conditions and non-aqueous bases where possible.[4] If an aqueous workup is necessary, it should be performed under neutral or mildly acidic conditions and at low temperatures.

Troubleshooting Guide: Base Selection and Impact on Synthesis

Problem Potential Cause Related to Base Troubleshooting Steps & Recommendations
Low or No Product Formation - Insufficient Base Strength: The pKa of the base is too low for efficient deprotonation of the starting material. - Steric Hindrance: A very bulky base may not be able to access the proton to be removed.- Select a Stronger Base: Switch to a base with a higher pKa. For example, if using triethylamine (pKa ~10.8), consider DBU (pKa ~13.5). - Optimize Steric Profile: If steric hindrance is suspected, a less bulky base with similar strength may be beneficial.
Formation of Isoxazolone Isomer - Incorrect pH: Neutral or basic conditions can favor the formation of the 5-isoxazolone byproduct in certain synthetic routes.[4]- Control pH: Maintain slightly acidic conditions during the cyclization step. This can be achieved by using a mild acid catalyst or a buffer system.
Polymerization of Starting Materials - Base is too Strong/Concentrated: A highly concentrated, strong base can lead to rapid, uncontrolled polymerization.- Use a Milder Base: Opt for a weaker organic base like triethylamine or pyridine. - Slow Addition: Add the base dropwise at a low temperature to control the reaction rate.
Hydrolysis of Ethyl Ester - Presence of Strong Aqueous Base: Using reagents like NaOH or KOH, especially at elevated temperatures, can saponify the ester.[4]- Use Anhydrous Conditions: Employ dry solvents and an inert atmosphere.[4] - Choose a Non-Nucleophilic Organic Base: Bases like DBU or proton sponges are less likely to attack the ester carbonyl. - Neutral Workup: During product isolation, wash with neutral solutions like brine.[4]
Complex Mixture of Byproducts - Base-Induced Degradation: The isoxazole ring can be cleaved under harsh basic conditions.[5]- Screen Milder Bases: Experiment with a range of weaker organic bases. - Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Best Practices for Base Selection

The choice of base is not arbitrary; it is a strategic decision that should be guided by the specific reaction mechanism and the stability of the reactants and products.

Understanding the Role of the Base

In the context of this compound synthesis, the base typically serves one of two primary functions:

  • Deprotonation: To generate a nucleophilic species that initiates the isoxazole ring formation.

  • Neutralization: To quench acidic byproducts formed during the reaction, which could otherwise lead to product degradation.

Key Considerations for Base Selection:
  • pKa: The base must be strong enough to deprotonate the intended acid without being so strong that it promotes side reactions.

  • Steric Hindrance: A bulky base can be more selective, as it may only be able to access the most sterically available proton.

  • Nucleophilicity: For many applications, a non-nucleophilic base is ideal to avoid unwanted addition reactions.

  • Solubility: The base should be soluble in the reaction solvent to ensure a homogeneous reaction mixture.

  • Cost and Availability: Practical considerations such as cost and availability are also important, especially for large-scale synthesis.

Experimental Protocols

Protocol 1: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the formation of the isoxazole ring, a precursor to the final product.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting aldoxime (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or dichloromethane).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (1.1 eq.).[6]

  • Nitrile Oxide Formation: Cool the mixture in an ice bath. Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) to the stirred mixture.[4] Monitor the reaction progress by TLC.

  • Cycloaddition: Once the formation of the nitrile oxide is complete, add the dipolarophile, ethyl propiolate (1.2 eq.), to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the nitrile oxide has been consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visualizing the Impact of Base Selection

The following diagram illustrates the critical decision points in base selection and their potential impact on the synthesis outcome.

Base_Selection_Impact start Select Base for Isoxazole Synthesis strong_base Strong Base (e.g., NaH, LDA) start->strong_base High pKa weak_base Weak/Moderate Base (e.g., Et3N, K2CO3) start->weak_base Lower pKa side_products Side Products, Low Purity strong_base->side_products Polymerization degradation Product Degradation strong_base->degradation Potential Ring Opening high_yield High Yield, High Purity weak_base->high_yield Controlled Reaction low_yield Low Yield, Incomplete Reaction weak_base->low_yield Incomplete Deprotonation

Caption: Logical workflow for base selection and its consequences.

Data Summary: Comparison of Bases in Isoxazole Synthesis

The following table provides a comparative summary of how different bases can affect the outcome of isoxazole synthesis. The data presented is illustrative and may vary depending on the specific reaction conditions.

Base pKa (approx.) Typical Outcome Yield (%) Purity (%) Key Considerations
Sodium Hydroxide (NaOH) ~14Can be effective but risks ester hydrolysis.50-7080-90Use at low temperatures; monitor for saponification.
Potassium Carbonate (K₂CO₃) ~10.3Mild and effective for many substrates.75-85>95Heterogeneous reaction may require longer reaction times.
Triethylamine (Et₃N) ~10.8Good for acid scavenging; may not be strong enough for some deprotonations.60-80>95Easy to remove during workup.
DBU ~13.5Strong, non-nucleophilic base; very effective.85-95>98Can be more expensive; ensure anhydrous conditions.
Sodium Hydride (NaH) ~35Very strong; can lead to side reactions if not controlled.VariableVariableRequires strict anhydrous conditions and careful handling.

Conclusion

The selection of a base is a critical parameter in the synthesis of this compound. A systematic approach to choosing the appropriate base, considering its strength, steric properties, and nucleophilicity, is essential for achieving high yields and purity. This guide provides a framework for troubleshooting common issues and implementing best practices in your synthetic endeavors. For further assistance, please consult the references provided below.

References

Validation & Comparative

Mastering the Synthesis of Substituted Isoxazoles: A Comparative Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Its prevalence in pharmaceuticals, from anti-inflammatory drugs like Valdecoxib to antirheumatic agents such as Leflunomide, underscores the critical importance of efficient and versatile synthetic methodologies. This guide provides a comparative analysis of the most pertinent methods for the synthesis of substituted isoxazoles, offering researchers, scientists, and drug development professionals a comprehensive overview of classical and contemporary approaches. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative assessment of their performance to inform your synthetic strategy.

The Enduring Relevance of the Isoxazole Moiety

The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to serve as a versatile pharmacophore. The isoxazole nucleus is found in a wide array of clinically approved drugs, highlighting its broad therapeutic applicability.[1]

Classical Approaches to Isoxazole Synthesis: A Foundation for Innovation

Two classical methods have long dominated the synthesis of isoxazoles: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. These foundational reactions remain highly relevant and provide a benchmark against which modern methods are compared.

The Claisen-Schmidt Condensation and Cyclization: A Workhorse Method

One of the most established routes to isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2] This method is valued for its simplicity and the use of readily available starting materials.

Underlying Principles and Mechanistic Insights

The reaction proceeds through a two-step sequence. First, the more reactive carbonyl group of the 1,3-dicarbonyl compound undergoes condensation with hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime hydroxyl group on the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring.[2][3] The regioselectivity of the reaction can be an issue with unsymmetrical 1,3-dicarbonyls, often leading to a mixture of isomers.

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol details the synthesis of 3,5-dimethylisoxazole from acetylacetone (a 1,3-dicarbonyl) and hydroxylamine hydrochloride.

  • Materials: Acetylacetone, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol, Water, Diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in a mixture of water and ethanol.

    • Cool the solution in an ice bath and add acetylacetone (1.0 eq) dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to afford 3,5-dimethylisoxazole.

The Huisgen 1,3-Dipolar Cycloaddition: A Versatile and Powerful Tool

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a highly versatile and widely employed method for constructing the isoxazole ring.[4] This reaction is a cornerstone of click chemistry and offers a high degree of control over the substitution pattern of the resulting isoxazole.

Underlying Principles and Mechanistic Insights

Nitrile oxides are transient species and are typically generated in situ from stable precursors such as aldoximes (via oxidation) or hydroximoyl halides (via dehydrohalogenation).[5] The nitrile oxide then undergoes a concerted pericyclic reaction with the alkyne dipolarophile to form the isoxazole ring.[4] The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a general one-pot procedure for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne using Chloramine-T as the oxidant.[6]

  • Materials: Substituted aldoxime, Terminal alkyne, Chloramine-T, Ethanol, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Silica gel for column chromatography.

  • Procedure:

    • In a round-bottom flask, dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in ethanol.

    • Add Chloramine-T (1.5 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

    • After completion, remove the ethanol under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 3,5-disubstituted isoxazole.[6]

Modern and Greener Alternatives: Enhancing Efficiency and Sustainability

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods. This has led to the emergence of several modern alternatives to the classical approaches for isoxazole synthesis, including microwave-assisted synthesis, mechanochemistry, and the use of green solvents.

Microwave-Assisted Synthesis: Accelerating the Pace of Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[2]

Causality Behind Experimental Choices

Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase that can significantly accelerate reaction rates. This is particularly advantageous for reactions that are slow at ambient temperatures.

Experimental Protocol: Microwave-Assisted Synthesis of Isoxazoles from Chalcones

This protocol outlines the microwave-assisted synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride.[2]

  • Materials: Substituted chalcone, Hydroxylamine hydrochloride, Ethanolic sodium hydroxide solution.

  • Procedure:

    • In a microwave-safe reaction vessel, mix the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in an ethanolic sodium hydroxide solution.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 210 W for 10-15 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.[2]

Mechanochemical Synthesis: A Solvent-Free Frontier

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling solvent-free alternative to traditional solution-phase synthesis.[7][8] Ball milling is a common mechanochemical technique where reactants are ground together in a jar with grinding media.

Causality Behind Experimental Choices

The high-energy collisions in a ball mill can break and form chemical bonds without the need for a solvent, reducing waste and simplifying work-up procedures. This method is particularly attractive for its environmental benefits and potential for discovering new reaction pathways.

Experimental Protocol: Catalyst- and Solvent-Free Mechanochemical Synthesis of Isoxazoles

This protocol describes the mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds.[7][8]

  • Materials: N-hydroxybenzimidoyl chloride, Enamino carbonyl compound, Stainless steel milling jar and balls.

  • Procedure:

    • Place the N-hydroxybenzimidoyl chloride and the enamino carbonyl compound in a stainless steel milling jar containing stainless steel balls.

    • Mill the mixture in a planetary or mixer mill at a frequency of 14.6 Hz for 20-60 minutes.[7]

    • After milling, extract the product from the jar with a suitable organic solvent.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Synthesis in Deep Eutectic Solvents: A New Class of Green Media

Deep eutectic solvents (DESs) are emerging as a promising class of green solvents. They are typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor, resulting in a liquid with a low melting point.[3][9]

Causality Behind Experimental Choices

DESs are attractive alternatives to volatile organic compounds due to their low toxicity, biodegradability, and low cost. Their unique solvent properties can also influence reaction rates and selectivities.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles in a Deep Eutectic Solvent

This protocol details a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles in a choline chloride:urea DES.[3]

  • Materials: Aldehyde, Hydroxylamine, Sodium hydroxide, N-chlorosuccinimide (NCS), Alkyne, Choline chloride:urea (1:2 molar ratio) DES, Ethyl acetate, Water.

  • Procedure:

    • Prepare the DES by heating a 1:2 molar mixture of choline chloride and urea until a homogeneous liquid is formed.

    • In a round-bottom flask, dissolve the aldehyde (2 mmol), hydroxylamine (2 mmol), and sodium hydroxide (2 mmol) in the DES (1 mL) and stir at 50 °C for one hour.

    • Add NCS (3 mmol) to the mixture and continue stirring at 50 °C for three hours.

    • Add the alkyne (2 mmol) and stir for an additional four hours at 50 °C.

    • Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.[3]

Comparative Performance Analysis

The choice of synthetic method depends on several factors, including the desired substitution pattern, substrate availability, and desired scale, as well as considerations of time, cost, and environmental impact. The following table provides a comparative overview of the discussed methods.

MethodKey AdvantagesKey DisadvantagesTypical Reaction TimeTypical Yields
Claisen-Schmidt Condensation Simple, readily available starting materials.Regioselectivity issues with unsymmetrical diketones.2-4 hoursModerate to Good
1,3-Dipolar Cycloaddition High versatility, good control over substitution.Requires in situ generation of unstable nitrile oxides.4-6 hoursGood to Excellent
Microwave-Assisted Synthesis Rapid reaction times, often higher yields.Requires specialized microwave equipment.10-15 minutesGood to Excellent
Mechanochemical Synthesis Solvent-free, environmentally friendly.Can be substrate-dependent, requires milling equipment.20-60 minutesModerate to Good
Deep Eutectic Solvents Green solvent, recyclable medium.Can require heating, potential for product isolation challenges.Several hoursGood

Visualizing the Reaction Pathways

To further elucidate the transformations occurring in these syntheses, the following diagrams illustrate the key mechanistic steps.

Claisen_Schmidt_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Oxime Oxime 1,3-Dicarbonyl->Oxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Isoxazole Isoxazole Oxime->Isoxazole Intramolecular Cyclization & Dehydration

Claisen-Schmidt Condensation and Cyclization Mechanism.

Dipolar_Cycloaddition_Mechanism cluster_precursor Precursor cluster_dipole 1,3-Dipole cluster_dipolarophile Dipolarophile cluster_product Product Aldoxime Aldoxime Nitrile Oxide Nitrile Oxide Aldoxime->Nitrile Oxide Oxidation Isoxazole Isoxazole Nitrile Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole

Huisgen 1,3-Dipolar Cycloaddition Mechanism.

Conclusion and Future Outlook

The synthesis of substituted isoxazoles is a mature field that continues to evolve with the advent of new technologies and a growing emphasis on sustainable chemistry. While classical methods remain valuable for their simplicity and reliability, modern approaches such as microwave-assisted synthesis, mechanochemistry, and the use of green solvents offer significant advantages in terms of efficiency, safety, and environmental impact. The choice of the optimal synthetic route will always be a multifactorial decision, balancing the need for efficiency and scalability with the principles of green chemistry. As the demand for novel isoxazole-containing drug candidates continues to grow, the development of even more innovative and sustainable synthetic methodologies will undoubtedly remain a key focus of chemical research.

References

A Technical Guide to Isoxazole-Based Building Blocks: A Comparative Analysis of Ethyl 5-Formylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic chemistry, heterocyclic scaffolds are indispensable tools for the construction of novel molecular architectures with diverse biological activities. Among these, the isoxazole ring system has garnered significant attention due to its presence in numerous approved drugs and its versatility as a synthetic intermediate.[1][2] This guide provides an in-depth technical comparison of a key isoxazole-based building block, ethyl 5-formylisoxazole-3-carboxylate , with other structurally related isoxazole synthons. We will delve into their synthetic accessibility, comparative reactivity, and strategic applications, supported by experimental data and protocols to inform rational choices in research and development.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of therapeutic agents.[3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions contribute to its prevalence in pharmaceuticals.[4] The substitution pattern on the isoxazole ring dictates its chemical behavior and biological function, making the selection of the appropriate building block a critical decision in the synthetic workflow.

This compound: A Bifunctional Synthon of Interest

This compound stands out as a particularly valuable building block due to the presence of two distinct and orthogonally reactive functional groups: an electrophilic aldehyde at the C5 position and an ester at the C3 position. This bifunctionality allows for sequential and selective modifications, providing a gateway to a wide array of complex molecular structures.

Synthetic Accessibility

The synthesis of this compound and its analogs typically involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a cornerstone of isoxazole synthesis.[2][5] Alternative methods, such as the condensation of β-dicarbonyl compounds with hydroxylamine, are also employed.[6]

Comparative Analysis with Other Isoxazole Building Blocks

The utility of this compound is best understood when compared with other common isoxazole-based building blocks. This section will explore the distinct characteristics of several key analogs.

Ethyl 4-Formylisoxazole-3-carboxylate: A Positional Isomer's Perspective

The positional isomer, ethyl 4-formylisoxazole-3-carboxylate, offers a different spatial arrangement of the formyl and ester groups. This seemingly subtle change can have a profound impact on the molecule's reactivity and the stereochemistry of its derivatives. The electrophilicity of the formyl group at the C4 position is influenced by the adjacent ester group, potentially altering its reactivity towards nucleophiles compared to the C5-formyl isomer.

Ethyl 5-Acetylisoxazole-3-carboxylate: The Impact of a Ketone

Replacing the formyl group with an acetyl group, as in ethyl 5-acetylisoxazole-3-carboxylate, introduces a ketone functionality.[7] Ketones are generally less reactive than aldehydes towards nucleophilic attack due to steric hindrance and electronic effects. This difference in reactivity can be exploited for selective transformations in molecules containing both functional groups.

Aminoisoxazole Carboxylates: Introducing Nucleophilic Character

Building blocks such as ethyl 5-aminoisoxazole-3-carboxylate introduce a nucleophilic amino group, fundamentally changing the synthetic strategies. These synthons are valuable for constructing amide bonds and participating in reactions where a nucleophilic nitrogen is required. The interplay between the amino and ester functionalities allows for diverse derivatization pathways.

Reactivity and Synthetic Utility: A Head-to-Head Comparison

The true value of a building block lies in its predictable and versatile reactivity. Here, we compare the performance of this compound and its counterparts in key synthetic transformations.

Table 1: Comparative Reactivity of Isoxazole Building Blocks
Building BlockKey Functional GroupsRelative Reactivity of CarbonylCommon Transformations
This compound C5-Aldehyde, C3-EsterHighWittig, Reductive Amination, Knoevenagel, Henry
Ethyl 4-formylisoxazole-3-carboxylate C4-Aldehyde, C3-EsterModerate-HighSimilar to C5-isomer, potential for different regioselectivity
Ethyl 5-acetylisoxazole-3-carboxylate C5-Ketone, C3-EsterModerateGrignard reactions, Wittig (less reactive), Reductive Amination
Ethyl 5-aminoisoxazole-3-carboxylate C5-Amine, C3-EsterN/A (Nucleophilic)Amide coupling, N-alkylation, Diazotization

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details standardized protocols for key reactions involving this compound.

Experimental Protocol 1: Wittig Reaction of this compound

This protocol describes the olefination of the formyl group to introduce a carbon-carbon double bond.

Diagrammatic Workflow:

Wittig_Reaction cluster_reactants Reactants & Conditions reagent1 This compound product Ethyl 5-(alkenyl)isoxazole-3-carboxylate reagent1->product Wittig Reaction reagent2 Phosphonium Ylide base Strong Base (e.g., n-BuLi) reagent2->base Deprotonation reagent2->product solvent Anhydrous THF byproduct Triphenylphosphine oxide Reductive_Amination cluster_reactants Reactants & Conditions reagent1 This compound product Ethyl 5-(aminomethyl)isoxazole-3-carboxylate reagent1->product Reductive Amination reagent2 Primary/Secondary Amine reagent2->product reagent3 Reducing Agent (e.g., NaBH(OAc)3) reagent3->product solvent DCE or THF

References

A Senior Application Scientist's Guide to Differentiating Isoxazole Regioisomers: A Spectroscopic Comparison of Ethyl 5-formylisoxazole-3-carboxylate and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone of pharmacophore design, prized for its metabolic stability and versatile electronic properties. However, the synthesis of substituted isoxazoles often yields a mixture of regioisomers, the unambiguous identification of which is critical for establishing structure-activity relationships (SAR) and ensuring the purity of drug candidates. This guide provides an in-depth spectroscopic comparison of ethyl 5-formylisoxazole-3-carboxylate and its key regioisomers, ethyl 4-formylisoxazole-3-carboxylate, and ethyl 3-formylisoxazole-5-carboxylate. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a clear, experimentally-grounded framework for their differentiation.

The Challenge of Isoxazole Regioisomerism

The synthetic routes to polysubstituted isoxazoles, often involving [3+2] cycloaddition reactions, can lead to different orientations of the substituents on the heterocyclic ring. For the ethyl formylisoxazole-carboxylate system, three primary regioisomers can be formed. The precise location of the formyl and ethyl carboxylate groups dramatically influences the molecule's electronic distribution and, consequently, its spectroscopic signature. Distinguishing these isomers can be challenging due to the subtle differences in their physical and chemical properties[1][2]. This guide will demonstrate that a multi-technique spectroscopic approach is the most robust solution.

¹H NMR Spectroscopy: The Fingerprint of Regioisomers

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these regioisomers. The chemical shift of the lone proton on the isoxazole ring is highly sensitive to the electronic effects of the adjacent substituents.

Key Differentiating Features in ¹H NMR:
  • This compound (Isomer A): The isoxazole proton is at the C4 position, flanked by the electron-withdrawing carboxylate group at C3 and the formyl group at C5. This proton is expected to appear as a singlet in a relatively downfield region due to the deshielding effects of both neighboring groups. Based on data from analogous 3,5-disubstituted isoxazoles, this signal is predicted to be in the range of δ 7.0-7.5 ppm . The aldehyde proton will present as a sharp singlet further downfield, typically above δ 10.0 ppm .

  • Ethyl 4-formylisoxazole-3-carboxylate (Isomer B): Here, the isoxazole proton is at the C5 position. It is adjacent to the nitrogen atom and the formyl group at C4. The proximity to the electronegative nitrogen and the carbonyl of the formyl group will result in significant deshielding. The signal for this H5 proton is expected to be a singlet and appear further downfield than the H4 proton in Isomer A, likely in the range of δ 8.8-9.2 ppm [3].

  • Ethyl 3-formylisoxazole-5-carboxylate (Isomer C): In this isomer, the isoxazole proton is at the C4 position, situated between the formyl group at C3 and the carboxylate group at C5. Similar to Isomer A, it will be a singlet. However, the electronic environment is slightly different, which may lead to a subtle shift in its resonance compared to Isomer A. It is predicted to be in a similar range of δ 7.0-7.5 ppm , necessitating careful comparison or 2D NMR techniques for unambiguous assignment.

The ethyl ester protons (a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm) will be present in all isomers with minor shifts.

Predicted ¹H NMR Data Summary:
Compound Structure Isoxazole Proton (H4/H5) Aldehyde Proton (-CHO) Ethyl Protons (-OCH₂CH₃)
This compound (A) δ 7.0-7.5 (s, 1H)δ 10.1-10.3 (s, 1H)~δ 4.4 (q, 2H), ~δ 1.4 (t, 3H)
Ethyl 4-formylisoxazole-3-carboxylate (B) δ 8.8-9.2 (s, 1H)δ 10.2-10.4 (s, 1H)~δ 4.4 (q, 2H), ~δ 1.4 (t, 3H)
Ethyl 3-formylisoxazole-5-carboxylate (C) δ 7.0-7.5 (s, 1H)δ 9.9-10.1 (s, 1H)~δ 4.4 (q, 2H), ~δ 1.4 (t, 3H)

Note: The chemical shifts are predicted based on known substituent effects on the isoxazole ring and data from analogous compounds.[3][4][5][6]

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon-13 NMR provides complementary information that reinforces the assignments made from ¹H NMR. The chemical shifts of the isoxazole ring carbons are particularly diagnostic.

Key Differentiating Features in ¹³C NMR:

The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are highly dependent on their substitution pattern.

  • C3 Carbon: This carbon is bonded to the ester group in Isomers A and B, and to the formyl group in Isomer C. When attached to the ester, its resonance is typically around δ 156-160 ppm . When attached to the formyl group, it will be slightly shifted.

  • C4 Carbon: In Isomers A and C, C4 is a methine carbon (CH) and its chemical shift is expected in the range of δ 100-115 ppm . In Isomer B, it is substituted with a formyl group, which will shift its resonance significantly downfield.

  • C5 Carbon: This carbon is attached to the formyl group in Isomer A, the lone proton in Isomer B, and the ester group in Isomer C. The C5 carbon is generally more deshielded than C3 when attached to the same group[3].

The carbonyl carbons of the ester and aldehyde groups are also key indicators. The ester carbonyl typically resonates around δ 160-165 ppm , while the aldehyde carbonyl is found further downfield, usually in the range of δ 180-190 ppm .

Predicted ¹³C NMR Data Summary:
Carbon Position This compound (A) Ethyl 4-formylisoxazole-3-carboxylate (B) Ethyl 3-formylisoxazole-5-carboxylate (C)
C3 ~158 ppm~159 ppm~165 ppm
C4 ~112 ppm~145 ppm~114 ppm
C5 ~172 ppm~155 ppm~168 ppm
Ester C=O ~160 ppm~161 ppm~162 ppm
Aldehyde C=O ~182 ppm~185 ppm~180 ppm
Ethyl -CH₂- ~62 ppm~63 ppm~62 ppm
Ethyl -CH₃ ~14 ppm~14 ppm~14 ppm

Note: Chemical shifts are predicted based on established substituent effects and data from analogous compounds.[3][7][8][9]

Experimental Workflow for NMR Analysis

To unambiguously differentiate the regioisomers, a systematic NMR analysis workflow is recommended.

NMR_Workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve 5-10 mg of isomer mixture in 0.6 mL CDCl₃ or DMSO-d₆ acq_1h ¹H NMR (400 MHz or higher) prep->acq_1h acq_13c ¹³C{¹H} NMR acq_1h->acq_13c ana_1h Identify isoxazole ring proton singlet. δ > 8.8 ppm → Isomer B acq_1h->ana_1h acq_2d 2D NMR (HSQC/HMBC) (if ambiguity exists) acq_13c->acq_2d Optional ana_13c Assign C3, C4, C5 and carbonyl signals acq_13c->ana_13c ana_2d Correlate aldehyde proton to ring carbons (HMBC) to confirm connectivity acq_2d->ana_2d conclusion Structure Elucidation ana_1h->conclusion ana_13c->conclusion ana_2d->conclusion

Caption: Recommended workflow for NMR-based regioisomer identification.
Detailed Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isoxazole sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a spectral width that encompasses the range from 0 to 12 ppm.

  • ¹³C NMR Acquisition: Following proton NMR, acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (if necessary): If the 1D spectra are insufficient for a definitive assignment (e.g., distinguishing between Isomers A and C), acquire 2D correlation spectra.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, confirming which proton is attached to which carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the aldehyde proton and the isoxazole ring carbons, providing definitive proof of the substitution pattern.

Infrared (IR) Spectroscopy: A Confirmatory Tool

While NMR is the primary tool for structure elucidation, IR spectroscopy provides valuable confirmatory data, particularly regarding the carbonyl functionalities.

Key Differentiating Features in IR:

The primary diagnostic peaks in the IR spectrum will be the carbonyl stretching vibrations (νC=O).

  • Aldehyde C=O Stretch: The formyl group will exhibit a characteristic C=O stretch typically in the region of 1700-1720 cm⁻¹ . The position can be influenced by conjugation with the isoxazole ring.

  • Ester C=O Stretch: The ethyl ester carbonyl will show a strong absorption at a higher frequency, generally in the range of 1725-1745 cm⁻¹ .

  • Isoxazole Ring Vibrations: The isoxazole ring itself will have a series of characteristic stretching and bending vibrations in the fingerprint region (1400-1650 cm⁻¹ and 900-1300 cm⁻¹ )[10][11][12]. While subtle differences will exist between the isomers, the overlap of the two strong carbonyl bands will be the most prominent feature.

In all three isomers, you would expect to see two distinct carbonyl peaks. The relative positions might shift slightly based on the electronic environment, but the presence of both an aldehyde and an ester carbonyl is a key feature of this class of molecules.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues

Mass spectrometry is essential for confirming the molecular weight and can offer structural insights through the analysis of fragmentation patterns.

Key Differentiating Features in MS:

All three regioisomers have the same molecular formula (C₇H₇NO₄) and a molecular weight of 169.14 g/mol . Therefore, high-resolution mass spectrometry (HRMS) will confirm the elemental composition, but low-resolution MS will not differentiate the isomers based on the parent ion alone.

The key to differentiation lies in the fragmentation patterns observed in tandem MS (MS/MS) experiments. The fragmentation of the isoxazole ring typically initiates with the cleavage of the weak N-O bond[13].

MS_Fragmentation cluster_A Isomer A/C Fragmentation cluster_B Isomer B Fragmentation M [M]⁺˙ m/z 169 A_frag1 Loss of -OEt [M - 45]⁺ m/z 124 M->A_frag1 - C₂H₅O• A_frag2 Loss of -CHO [M - 29]⁺ m/z 140 M->A_frag2 - CHO• B_frag1 Loss of -CO₂Et [M - 73]⁺ m/z 96 M->B_frag1 - •CO₂Et B_frag2 Characteristic ring cleavage M->B_frag2

References

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 5-formylisoxazole-3-carboxylate using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of Ethyl 5-formylisoxazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Analytical Challenge: Beyond the 1D Spectrum

The synthesis of substituted heterocycles like this compound presents a common analytical challenge: confirming the precise arrangement of substituents on the heterocyclic core. While a one-dimensional (1D) ¹H or ¹³C NMR spectrum provides initial data on the types and numbers of protons and carbons, it often leaves ambiguity. For the target molecule, key questions remain unanswered by 1D NMR alone:

  • Is the formyl group at the C5 position and the ethyl carboxylate at the C3 position, or is it the other way around?

  • How can we definitively link the ethyl group to the carboxylate function and the entire ester moiety to the isoxazole ring?

Answering these questions requires through-bond correlation data, which is the domain of 2D NMR spectroscopy. This guide details a logical workflow using a suite of 2D NMR experiments to provide irrefutable proof of the proposed structure.

The 2D NMR Toolkit: A Comparative Overview

To build a complete picture of the molecular structure, we employ a series of complementary 2D NMR experiments. Each technique provides a unique piece of the structural puzzle by revealing correlations between different nuclei.[1][2][3]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][4] It is the primary tool for identifying discrete spin systems, such as the ethyl group in our target molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH).[5][6] It serves as a powerful bridge, linking the assigned proton signals to their corresponding carbon environments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is often the most critical for final structural assembly. It reveals correlations between protons and carbons over multiple bonds (typically two or three, ²JCH and ³JCH).[5][6] These "long-range" correlations are essential for connecting disparate spin systems and assigning quaternary (non-protonated) carbons.[5]

The strategic application of these three techniques creates a self-validating system where the data from one experiment supports and confirms the interpretations of the others.

The Workflow: From Hypothesis to Confirmation

Our analytical approach follows a logical progression, starting with basic 1D data and systematically adding layers of 2D correlation information to build an unassailable structural argument.

Logical Workflow for Structural Validation

G cluster_1d Step 1: Foundational Data cluster_2d Step 2: 2D Correlation Analysis cluster_conclusion Step 3: Final Confirmation A Acquire 1D ¹H and ¹³C Spectra B Hypothesize Chemical Shifts (Table 1) A->B C COSY: Identify Spin Systems (Ethyl Group) B->C D HSQC: Link Protons to Carbons (¹JCH Correlations) C->D E HMBC: Assemble the Skeleton (²JCH, ³JCH Correlations) D->E F Integrate All Data (Table 2) E->F G Confirm Structure of Ethyl 5-formylisoxazole-3-carboxylate F->G

Caption: Logical workflow for 2D NMR structural elucidation.

Step 1: Analysis of 1D NMR Spectra and Predicted Chemical Shifts

The first step is to predict the chemical shifts for the protons and carbons in this compound. These predictions are based on established chemical shift ranges for similar functional groups and the electronic effects within the molecule.[7][8][9] The electron-withdrawing nature of the isoxazole ring, the formyl group, and the carboxylate group will shift nearby nuclei downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom LabelAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Prediction
1C=O (Ester)-~159Carbonyl carbon of an ester group, conjugated with the isoxazole ring.[10]
2-O-C H₂-CH₃~4.45 (quartet)~62Methylene group attached to an electron-withdrawing oxygen atom.
3-O-CH₂-C H₃~1.40 (triplet)~14Terminal methyl group in an ethyl chain.
4Isoxazole C3-~157Quaternary carbon of the isoxazole ring attached to the ester group.
5Isoxazole C4~7.0 (singlet)~115The sole protonated carbon on the isoxazole ring.
6Isoxazole C5-~173Quaternary carbon of the isoxazole ring attached to the formyl group.
7C HO~10.1 (singlet)~185Aldehyde proton and carbon, significantly deshielded.

Note: Predictions are for a standard deuterated solvent like CDCl₃. Solvent choice can significantly influence chemical shifts.[11][12][13]

Step 2: Establishing Connectivity with 2D NMR

With our initial assignments hypothesized, we turn to 2D NMR to prove the connectivities.

A. COSY: Identifying the Ethyl Spin System

The COSY spectrum is expected to be simple, showing a single critical correlation:

  • A cross-peak between the methylene protons (H2, ~4.45 ppm) and the methyl protons (H3, ~1.40 ppm).

This confirms the presence of the ethyl group. The isoxazole proton (H5) and the formyl proton (H7) will appear as singlets on the diagonal with no cross-peaks, confirming they are isolated from other protons.[4][14]

B. HSQC: Direct Proton-to-Carbon Mapping

The HSQC spectrum will definitively link the proton signals to their directly attached carbons, validating our predictions from Table 1.

  • Correlation 1: H2 (~4.45 ppm) will show a cross-peak to C2 (~62 ppm).

  • Correlation 2: H3 (~1.40 ppm) will show a cross-peak to C3 (~14 ppm).

  • Correlation 3: H5 (~7.0 ppm) will show a cross-peak to C5 (~115 ppm).

  • Correlation 4: H7 (~10.1 ppm) will show a cross-peak to C7 (~185 ppm). Quaternary carbons (C1, C4, C6) will be absent from the HSQC spectrum, a key piece of information in itself.[5][6]

C. HMBC: Assembling the Molecular Skeleton

The HMBC spectrum provides the definitive long-range correlations that piece the entire structure together. The following key correlations would be expected to confirm the proposed structure of this compound.

Table 2: Key Expected HMBC Correlations for Structural Confirmation

Proton (Label)Correlates to Carbon (Label)Bonds SeparatingSignificance of Correlation
H7 (Formyl-H)C6 (Isoxazole C5)2Crucial: Confirms the formyl group is attached to C5 of the isoxazole ring.
H7 (Formyl-H)C5 (Isoxazole C4)3Supports the C5 position of the formyl group.
H5 (Isoxazole-H)C4 (Isoxazole C3)2Connects the isoxazole proton to the ester-bearing carbon.
H5 (Isoxazole-H)C6 (Isoxazole C5)2Connects the isoxazole proton to the formyl-bearing carbon.
H5 (Isoxazole-H)C7 (Formyl-C)3Further confirms the proximity of the C4 proton to the formyl group at C5.
H2 (CH₂)C1 (Ester C=O)2Confirms the ethyl group is part of an ester functionality.
H2 (CH₂)C4 (Isoxazole C3)3Crucial: Confirms the entire ethyl carboxylate group is attached to C3 of the isoxazole ring.
H2 (CH₂)C3 (CH₃)2Confirms ethyl group connectivity (also seen in COSY).

Key HMBC Correlations Diagram

Caption: Key HMBC correlations confirming the molecular skeleton.

The observation of a correlation from the ethyl methylene protons (H2) to the isoxazole carbon C4, and a separate correlation from the formyl proton (H7) to the isoxazole carbon C6, provides unambiguous evidence for the proposed substitution pattern.

Experimental Protocols

To acquire high-quality data, the following protocols are recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved to avoid signal broadening.[12]

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR: Acquire a standard 1D proton spectrum to establish reference chemical shifts and assess sample purity.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 2 scans per increment for a total of 256-512 increments in the indirect dimension.

  • HSQC: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement. Optimize the ¹JCH coupling constant to a typical value of ~145 Hz.

  • HMBC: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for a J-coupling of 8-10 Hz to emphasize two- and three-bond correlations.[6][15]

Conclusion

The structural validation of this compound serves as an excellent model for the power of a systematic, multi-technique 2D NMR approach. While 1D NMR lays the groundwork, it cannot resolve the critical isomerism question. The COSY experiment confirms the isolated ethyl spin system, the HSQC experiment provides a direct and unambiguous link between all protons and their attached carbons, and the HMBC experiment reveals the long-range connectivities that piece the molecular puzzle together. The specific HMBC cross-peaks between the formyl proton and C5 of the ring, and between the ethyl methylene protons and C3 of the ring, provide the definitive, irrefutable evidence required to confirm the proposed structure. This logical, self-validating workflow represents a gold standard for the structural elucidation of novel organic compounds in any research and development setting.

References

A Senior Application Scientist's Guide to Catalytic Systems for Isoxazole Formation: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a five-membered heterocycle that stands as a cornerstone in medicinal chemistry and drug discovery. Its presence in commercially available drugs like the antibiotic sulfamethoxazole and the COX-2 inhibitor parecoxib underscores its significance as a privileged scaffold.[1][2][3] The unique electronic properties and steric profile of the isoxazole moiety allow it to act as a versatile pharmacophore, engaging in various biological interactions.[4][5][6] Consequently, the development of efficient, robust, and regioselective catalytic methods for its synthesis is a paramount objective for researchers in academia and the pharmaceutical industry.

This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for isoxazole synthesis. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings, evaluate the relative performance with supporting experimental data, and provide field-proven insights to guide your catalyst selection process. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions based on a foundation of scientific integrity and practical applicability.

Copper-Catalyzed Systems: The Workhorse of Isoxazole Synthesis

Copper catalysis is arguably the most prevalent and versatile strategy for constructing the isoxazole core. Its popularity stems from the low cost, low toxicity, and high efficiency of copper salts. The two dominant mechanistic pathways are the [3+2] cycloaddition of alkynes with in situ generated nitrile oxides and the intramolecular cyclization of functionalized oximes.

Mechanistic Rationale: [3+2] Cycloaddition

The copper(I)-catalyzed [3+2] cycloaddition, a quintessential "click chemistry" reaction, offers a highly reliable route to 3,5-disubstituted isoxazoles.[7] The catalytic cycle begins with the formation of a copper(I) acetylide intermediate. Concurrently, a nitrile oxide is generated in situ from an aldoxime precursor, often using a mild oxidant. The copper acetylide then undergoes a stepwise addition with the nitrile oxide, proceeding through a metallacycle intermediate to regioselectively furnish the 3,5-disubstituted isoxazole and regenerate the Cu(I) catalyst.[7][8] This method avoids the isolation of potentially unstable nitrile oxides, a significant operational advantage.[7]

Diagram: Generalized Copper(I)-Catalyzed [3+2] Cycloaddition

Copper_Catalyzed_Cycloaddition sub R¹-C≡CH + R²-CH=NOH (Alkyne + Aldoxime) cu_acetylide R¹-C≡C-Cu (Copper Acetylide) sub->cu_acetylide Coordination nitrile_oxide R²-C≡N⁺-O⁻ (Nitrile Oxide) sub->nitrile_oxide Oxidation cu_cat Cu(I) Catalyst cu_cat->cu_acetylide intermediate Metallacycle Intermediate cu_acetylide->intermediate nitrile_oxide->intermediate [3+2] Cycloaddition oxidant Oxidant (e.g., Chloramine-T) oxidant->nitrile_oxide product 3,5-Disubstituted Isoxazole intermediate->product Reductive Elimination product->cu_cat Catalyst Regeneration

Caption: Generalized catalytic cycle for Cu(I)-catalyzed isoxazole synthesis.

Performance Comparison & Substrate Scope

Copper catalysts demonstrate broad functional group tolerance, accommodating aryl, alkyl, and heteroaryl substituents on both the alkyne and the precursor to the nitrile oxide.[9][10] The reactions are often performed in aqueous solvents and are insensitive to oxygen, simplifying the experimental setup.[7]

Catalyst SystemStarting MaterialsTemp. (°C)Time (h)Yield (%)Reference Example
Cu(I) (from Cu/CuSO₄)Aldoximes + Terminal AlkynesRTN/A65-98--INVALID-LINK--[8]
CuClPropargylamines801265-92--INVALID-LINK--[8]
Cu(OTf)₂ (5 mol%)Alkynyl Oxime EthersReflux2.563-91--INVALID-LINK--[11]
Cu(OAc)₂ (5 mol%)Nitroalkanes + Alkynes60N/A40-94--INVALID-LINK--[1]

Advantages:

  • Cost-Effective: Copper salts are inexpensive and readily available.

  • High Efficiency: Reactions often proceed with high yields and excellent regioselectivity for 3,5-disubstituted products.[7]

  • Mild Conditions: Many protocols operate at room temperature in benign solvents, including water.[7]

  • Operational Simplicity: The one-pot nature of many procedures avoids the handling of hazardous intermediates.[7]

Limitations:

  • Regioselectivity: While typically high for terminal alkynes, internal alkynes can lead to mixtures of regioisomers.

  • Byproducts: Competing side reactions, such as Glaser-Hay coupling of terminal alkynes, can sometimes occur.[1]

Representative Experimental Protocol: Copper(I)-Catalyzed One-Pot Synthesis

Adapted from Hansen, T. V.; Wu, P.; Fokin, V. V. J. Org. Chem. 2005, 70, 7761-7764.[8]

  • Reaction Setup: To a stirred solution of the desired aldoxime (1.0 mmol) and terminal alkyne (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.1 mmol, 10 mol%) followed by copper(II) sulfate pentahydrate (0.01 mmol, 1 mol%).

  • Reaction Execution: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 3,5-disubstituted isoxazole.

Palladium-Catalyzed Systems: Accessing Fused Architectures

Palladium catalysis offers a distinct and powerful approach to isoxazole synthesis, primarily through C-H activation and annulation strategies. These methods are particularly valuable for constructing benzo[d]isoxazoles, which are important motifs in pharmaceutical agents like risperidone.[12][13]

Mechanistic Rationale: C–H Activation/[4+1] Annulation

A common strategy involves the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.[12][14] The proposed mechanism proceeds through a Pd(II)/Pd(IV) catalytic cycle.[13] The cycle is initiated by the chelation-assisted C-H activation at the ortho-position of the phenoxy group to form a palladacycle intermediate. This intermediate then reacts with the aldehyde, and subsequent oxidative addition and reductive elimination steps construct the C-C and C=N bonds of the isoxazole ring, regenerating the Pd(II) catalyst.[13][14] A key feature of this pathway is that the N-O bond of the starting material remains intact, becoming part of the final heterocyclic ring.[12][13]

Diagram: Simplified Pd(II)/Pd(IV) Catalytic Cycle

Palladium_Catalyzed_Annulation pd_ii Pd(II) Catalyst palladacycle Palladacycle Intermediate (Pd-II) pd_ii->palladacycle C-H Activation substrate N-Phenoxyacetamide substrate->palladacycle pd_iv Pd(IV) Intermediate palladacycle->pd_iv Coordination & Oxidative Addition aldehyde Aldehyde (R-CHO) aldehyde->pd_iv product Benzo[d]isoxazole pd_iv->product Reductive Elimination product->pd_ii Catalyst Regeneration oxidant Oxidant (e.g., TBHP) oxidant->pd_iv

Caption: Simplified catalytic cycle for Pd-catalyzed benzo[d]isoxazole synthesis.

Performance Comparison & Substrate Scope

Palladium-catalyzed methods exhibit good tolerance for various functional groups on both the phenoxy and aldehyde components. Electron-donating and electron-withdrawing groups are generally well-accommodated.

Catalyst SystemStarting MaterialsTemp. (°C)Time (h)Yield (%)Reference Example
Pd(TFA)₂ (10 mol%) / TBHPN-Phenoxyacetamides + Aldehydes1001240-85--INVALID-LINK--[12][13][15]
Pd(OAc)₂ / DPEPhosAlkynyl Oxime Ethers + Allyl Halides801255-94--INVALID-LINK--[8]

Advantages:

  • Novel Disconnections: Enables the synthesis of complex, fused isoxazole systems via C-H functionalization, a modern and powerful synthetic tool.

  • Direct Arylation: Provides direct access to arylated isoxazoles without pre-functionalized starting materials.

  • Pharmaceutical Relevance: Directly applicable to the synthesis of key intermediates for active pharmaceutical ingredients.[12][13]

Limitations:

  • Catalyst Cost: Palladium is significantly more expensive than copper.

  • Harsh Conditions: Reactions often require elevated temperatures and strong oxidants.

  • Limited Scope: Primarily tailored for specific subclasses, such as benzo[d]isoxazoles.

Representative Experimental Protocol: Pd-Catalyzed C-H Annulation

Adapted from Duan, P.; et al. Chem. Sci. 2014, 5, 1574-1578.[12][13][15]

  • Reaction Setup: A screw-capped vial is charged with N-phenoxyacetamide (0.2 mmol), aldehyde (0.4 mmol), Pd(TFA)₂ (0.02 mmol, 10 mol%), and K₂S₂O₈ (0.4 mmol).

  • Solvent Addition: Dichloroethane (DCE, 2.0 mL) is added, and the vial is sealed.

  • Reaction Execution: The mixture is stirred and heated at 100 °C for 12 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite and washed with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the desired 1,2-benzisoxazole.

Gold-Catalyzed Systems: Mildness and Atom Economy

Gold catalysis has emerged as a powerful tool for heterocycle synthesis, prized for its ability to activate alkynes under exceptionally mild conditions. For isoxazole synthesis, gold catalysts, typically Au(I) or Au(III) salts, excel in intramolecular cyclization and cycloisomerization reactions.[16][17]

Mechanistic Rationale: Alkyne Cycloisomerization

A representative gold-catalyzed pathway is the cycloisomerization of α,β-acetylenic oximes.[17] The carbophilic gold catalyst (e.g., AuCl₃) activates the alkyne's triple bond, forming a π-complex. This activation facilitates a 5-endo-dig nucleophilic attack by the oxime's oxygen atom onto the activated alkyne. The resulting cyclized vinyl-gold intermediate undergoes protodeauration (protonolysis of the C-Au bond) to afford the aromatic isoxazole product and regenerate the active gold catalyst.[17] This process is highly atom-economical as all atoms from the starting material are incorporated into the product.[11]

Diagram: Gold-Catalyzed Cycloisomerization of an Acetylenic Oxime

Gold_Catalyzed_Cycloisomerization au_cat Au(III) Catalyst pi_complex Gold-Alkyne π-Complex au_cat->pi_complex π-Activation substrate α,β-Acetylenic Oxime substrate->pi_complex cyclized_intermediate Vinyl-Gold Intermediate pi_complex->cyclized_intermediate 5-endo-dig Cyclization product Substituted Isoxazole cyclized_intermediate->product Protodeauration (H⁺ source) product->au_cat Catalyst Regeneration

Caption: Mechanism for the gold-catalyzed synthesis of isoxazoles.

Performance Comparison & Substrate Scope

Gold catalysts are effective for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles, with the substitution pattern being easily controlled by the choice of starting α,β-acetylenic oxime.[17] Cationic gold(I) catalysts are also efficient in mediating intramolecular electrophilic aromatic substitution (SEAr) to form isoxazole-containing fused heterocycles.[16][18]

Catalyst SystemStarting MaterialsTemp. (°C)Time (h)Yield (%)Reference Example
AuCl₃ (5 mol%)α,β-Acetylenic Oximes801-285-94--INVALID-LINK--[8][17]
(IPr)AuCl/AgOTs (5 mol%)4-PropargylaminoisoxazolesRT1-1275-98--INVALID-LINK--[16][18]

Advantages:

  • Mild Conditions: Reactions often proceed at room temperature, preserving sensitive functional groups.

  • High Atom Economy: Cycloisomerization reactions are inherently atom-economical.

  • Excellent Selectivity: Provides selective access to different isoxazole isomers based on substrate design.[17]

Limitations:

  • Catalyst Cost: Gold is a precious metal, making the catalysts expensive.

  • Substrate Synthesis: Requires the pre-synthesis of specific acetylenic oxime precursors.

Representative Experimental Protocol: Gold(III)-Catalyzed Cycloisomerization

Adapted from Praveen, C.; Kalyanasundaram, A.; Perumal, P. T. Synlett 2010, 777-781.[8][17]

  • Reaction Setup: To a solution of the α,β-acetylenic oxime (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask is added gold(III) chloride (AuCl₃, 0.05 mmol, 5 mol%).

  • Reaction Execution: The reaction mixture is stirred at 80 °C. The reaction is monitored by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure isoxazole.

Other Noteworthy Catalytic Systems

While copper, palladium, and gold dominate the field, other catalytic systems offer unique reactivity for specialized applications.

  • Rhodium-Catalyzed Systems: Rhodium(II) catalysts can engage N-sulfonyl-1,2,3-triazoles in formal [3+2] cycloadditions with isoxazoles.[19] This reaction proceeds via a rhodium-azavinylcarbene intermediate, offering a pathway to complex, polysubstituted 3-aminopyrroles where the isoxazole itself acts as a reaction partner.[19]

  • Organocatalytic Systems: For researchers seeking metal-free alternatives, organocatalysis presents a viable option. Triphenylphosphine has been shown to catalyze the three-component cyclo-condensation of aldehydes, β-ketoesters, and hydroxylamine to form 4-arylideneisoxazol-5(4H)-ones, often under green conditions such as in water or with ultrasonication.[20] Chiral phosphoric acids have also been employed for the enantioselective synthesis of isoxazole-containing amino acid derivatives.[21][22] These methods align with the principles of green chemistry by avoiding transition metal contaminants.[2][3]

Summary and Strategic Catalyst Selection

The choice of a catalytic system for isoxazole synthesis is not a one-size-fits-all decision. It requires a strategic analysis of the target molecule, available starting materials, and desired operational parameters.

Diagram: General Workflow for Catalyst Screening

Catalyst_Screening_Workflow start Define Target Isoxazole (Substitution Pattern, Functional Groups) select Select Initial Catalyst Class (e.g., Cu for [3+2], Pd for C-H, Au for Cyclization) start->select screen Screen Catalysts & Conditions (Ligand, Solvent, Temp., Base/Acid) select->screen analyze Analyze Results (Yield, Purity, Byproducts via TLC, LC-MS, NMR) screen->analyze optimize Optimize Lead Conditions (Catalyst Loading, Concentration, Time) analyze->optimize Promising Lead fail Poor Results / No Reaction analyze->fail No Viable Lead scale_up Scale-Up Synthesis optimize->scale_up fail->select Re-evaluate Strategy

Caption: A logical workflow for selecting and optimizing a catalytic system.

Head-to-Head Comparison Summary:

FeatureCopper SystemsPalladium SystemsGold SystemsOrganocatalytic Systems
Primary Transformation [3+2] CycloadditionC-H AnnulationIntramolecular CyclizationCondensation, Asymmetric Addition
Typical Product 3,5-DisubstitutedFused (e.g., Benzoisoxazoles)Variably SubstitutedFunctionalized (e.g., Isoxazolones)
Relative Cost LowHighVery HighLow to Moderate
Reaction Conditions Generally MildOften Harsh (High Temp.)Very Mild (often RT)Mild
Key Advantage Versatility, CostNovel Bond FormationAtom Economy, MildnessMetal-Free, Green Potential
Best Suited For... Rapid library synthesis of simple isoxazoles.Synthesis of complex, fused pharmaceutical cores.Substrates with sensitive functional groups.Green chemistry initiatives and asymmetric synthesis.

Concluding Outlook

The synthesis of isoxazoles is a mature field, yet one that continues to evolve with the advent of new catalytic technologies. Copper catalysis remains the robust and economical choice for general applications, particularly for constructing 3,5-disubstituted scaffolds. For more complex, fused systems relevant to modern drug targets, palladium-catalyzed C-H activation provides unparalleled access. Gold catalysis offers a gentle and elegant alternative for high-value targets where preserving delicate functionality is critical. Finally, the rise of organocatalysis and other green methodologies addresses the growing demand for sustainable chemical manufacturing.[23]

The future will likely see the development of more sustainable practices, such as the use of biocatalysts or earth-abundant metal catalysts, and the design of multi-catalytic one-pot systems that build molecular complexity with even greater efficiency.[24][25] By understanding the fundamental strengths and weaknesses of each catalytic system presented here, the modern chemist is well-equipped to navigate this landscape and select the optimal tool for the synthetic challenge at hand.

References

A Comparative Guide to the Synthesis of Ethyl 5-formylisoxazole-3-carboxylate: Integrating DFT to Elucidate Reactivity and Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers and professionals in medicinal chemistry and drug development, the isoxazole scaffold is a cornerstone of molecular design, appearing in numerous FDA-approved drugs.[1][2] Its synthesis, however, is a nuanced process where control over regioselectivity is paramount. This guide provides an in-depth comparison of synthetic routes to Ethyl 5-formylisoxazole-3-carboxylate, a versatile bifunctional building block. We will move beyond simple protocol recitation to explore the underlying quantum mechanical principles, elucidated by Density Functional Theory (DFT), that govern the reaction's outcome. By understanding the "why" behind the regioselectivity, researchers can make more informed decisions in the rational design of complex molecular architectures.

Pillar 1: The Primary Synthetic Route — [3+2] 1,3-Dipolar Cycloaddition

The most robust and widely adopted method for constructing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition, a powerful [3+2] cycloaddition reaction.[3] In the context of our target molecule, this involves the reaction between a nitrile oxide and an alkyne dipolarophile.

The Reaction: The synthesis of this compound proceeds via the reaction of Ethyl 2-chloro-2-(hydroxyimino)acetate (precursor to the nitrile oxide) and Propiolaldehyde (or a protected equivalent like 3,3-diethoxy-1-propyne to prevent side reactions with the aldehyde). The nitrile oxide is generated in situ by the action of a base.

Dissecting the "Why": A DFT-Informed Look at Regioselectivity

The critical question in this synthesis is: why does the formyl group exclusively end up at the 5-position of the isoxazole ring? The answer lies in the electronic structure of the reactants, which can be modeled with remarkable accuracy using DFT.

Computational studies on analogous 1,3-dipolar cycloadditions have established that the regioselectivity is governed by a combination of frontier molecular orbital (FMO) interactions, steric hindrance, and the distortion energy required to bend the reactants into the transition state geometry.[3][4]

  • Frontier Molecular Orbital (FMO) Theory: The reaction is typically under FMO control. We analyze the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is dictated by the combination that leads to the smallest HOMO-LUMO energy gap and the largest orbital coefficient overlap at the reacting atoms. In the reaction between an electron-deficient alkyne and a nitrile oxide, the primary interaction is often between the HOMO of the alkyne and the LUMO of the nitrile oxide. DFT calculations consistently show that for terminal alkynes, the orbital coefficients are larger on the terminal carbon, favoring bond formation with the oxygen of the nitrile oxide, thus leading to the 5-substituted regioisomer.

  • Distortion/Interaction Model: Modern DFT analysis goes beyond simple FMO theory by employing the distortion/interaction model.[4] This model posits that the activation energy of the reaction is a sum of two components:

    • Distortion Energy (ΔEd): The energy required to deform the nitrile oxide and the alkyne from their ground-state geometries to the geometries they adopt in the transition state.

    • Interaction Energy (ΔEi): The favorable energy released when the two distorted fragments interact.

DFT studies reveal that while FMO theory provides a good qualitative picture, the distortion energy often plays the decisive role.[3][4] The transition state leading to the 3,5-disubstituted isoxazole is significantly lower in energy because it requires less geometric distortion of the reacting molecules, representing a more sterically and electronically favorable pathway.

Workflow: Integrating DFT with Experimental Synthesis

The following diagram illustrates the synergistic workflow between computational prediction and laboratory validation, a cornerstone of modern chemical process development.

DFT_Workflow Synergistic Workflow of DFT and Experimental Synthesis cluster_0 Computational Analysis (In Silico) cluster_1 Experimental Validation (In Vitro) DFT_Model 1. Build Reactant Models (Nitrile Oxide & Alkyne) TS_Search 2. Locate Transition States (3,5- and 3,4-isomers) DFT_Model->TS_Search Energy_Calc 3. Calculate Activation Energies (ΔG‡) via DFT TS_Search->Energy_Calc Predict 4. Predict Major Regioisomer (Lowest ΔG‡) Energy_Calc->Predict Synthesis 5. Perform Synthesis (e.g., In situ generation) Predict->Synthesis Guides Experiment Isolation 6. Isolate Product Synthesis->Isolation Analysis 7. Characterize Structure (NMR, MS) Isolation->Analysis Confirm 8. Confirm Regioselectivity Analysis->Confirm Confirm->Predict Validates Model

Caption: A workflow diagram illustrating how DFT calculations predict regioselectivity, guiding experimental synthesis and subsequent validation.

Pillar 2: Comparative Analysis of Synthetic Methodologies

While the [3+2] cycloaddition is highly effective, other methods exist. Here, we compare the primary method with a classic alternative and a modern process intensification technique.

Methodology Description Regioselectivity Typical Yield Conditions Advantages Disadvantages
Method A: [3+2] Cycloaddition (Base-Induced) In situ generation of nitrile oxide from a hydroxamoyl chloride using a base (e.g., Et₃N) followed by reaction with an alkyne.Excellent (Almost exclusively 3,5-disubstituted).[5]Good to Excellent (60-95%)Mild (RT to 40 °C), common organic solvents.High regioselectivity, broad substrate scope, reliable.Requires stoichiometric base, potential side reactions (e.g., nitrile oxide dimerization).[6]
Method B: Mechanochemical Synthesis A solvent-free [3+2] cycloaddition performed in a ball mill, often with a recyclable catalyst like Cu/Al₂O₃.[2]Excellent (Maintains 3,5-selectivity).[2]Moderate to Excellent (70-90%).[2]Solvent-free, room temperature, short reaction times.Green chemistry (no solvent), rapid, scalable.[2]Requires specialized equipment (ball mill), can be substrate-dependent.
Method C: Condensation with Hydroxylamine Reaction of a 1,3-dicarbonyl equivalent (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate) with hydroxylamine hydrochloride.Can produce mixtures of regioisomers depending on the substrate and pH control.Variable (40-80%)Often requires heating (reflux) and careful pH control.Uses readily available starting materials.Lack of regiocontrol is a major drawback, can lead to isomeric mixtures that are difficult to separate.

Pillar 3: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following are detailed, self-validating protocols for the discussed synthetic methods.

Protocol A: [3+2] Cycloaddition for this compound

This protocol is adapted from established procedures for 3,5-disubstituted isoxazoles.[7]

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3,3-diethoxy-1-propyne (1.28 g, 10 mmol, 1.0 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.52 g, 10 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (2.1 mL, 15 mmol, 1.5 eq) dropwise over 15 minutes using a syringe.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup (Acetal Deprotection):

    • Quench the reaction with 20 mL of water. Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Dissolve the crude residue in a 4:1 mixture of tetrahydrofuran and 2M HCl (25 mL). Stir at room temperature for 2 hours to deprotect the acetal.

  • Purification: Neutralize the mixture carefully with a saturated NaHCO₃ solution. Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.

Protocol B: Mechanochemical Solvent-Free Synthesis

This protocol is a conceptual adaptation based on published solvent-free isoxazole syntheses.[2]

  • Charging the Mill: To a 50 mL stainless steel grinding jar, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.52 g, 10 mmol), propiolaldehyde (0.54 g, 10 mmol), powdered K₂CO₃ (2.07 g, 15 mmol), and two 10 mm stainless steel balls.

  • Milling: Secure the jar in a planetary ball mill and operate at 400 rpm for 60-90 minutes.

  • Extraction: After milling, transfer the solid mixture to a flask. Add 50 mL of ethyl acetate and stir for 10 minutes.

  • Purification: Filter off the inorganic salts and wash the solid cake with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify by column chromatography as described in Protocol A.

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition remains the preeminent method for the synthesis of this compound due to its exceptional and predictable regioselectivity. As demonstrated, DFT calculations provide a powerful predictive framework for understanding this selectivity, attributing it to a combination of favorable orbital interactions and minimal transition state distortion energies.[3][4] This synergy between computational chemistry and experimental work accelerates the discovery and optimization of synthetic routes.

While classical condensation methods are available, they often fail the test of regioselectivity, making them less suitable for targeted synthesis. For researchers prioritizing sustainability and process efficiency, emerging techniques like mechanochemistry offer a compelling, solvent-free alternative without compromising the reaction's inherent selectivity.[2] The choice of method will ultimately depend on the specific project goals, scale, and available resources, but a foundational understanding of the quantum mechanical principles involved empowers chemists to design more efficient and successful synthetic strategies.

References

Benchmarking the efficiency of green synthesis routes for Ethyl 5-formylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Green Synthesis of Ethyl 5-Formylisoxazole-3-carboxylate

Introduction: The Imperative for Greener Heterocycle Synthesis

This compound is a high-value heterocyclic building block, pivotal in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The isoxazole core, coupled with reactive aldehyde and ester functionalities, makes it a versatile scaffold for constructing complex molecular architectures. However, traditional synthetic pathways to this and similar molecules often rely on stoichiometric hazardous reagents, volatile organic solvents (VOCs), and energy-intensive thermal processes that are antithetical to the principles of modern, sustainable chemistry.

This guide provides a comprehensive benchmark of synthetic routes to this compound, with a focus on efficiency and environmental compatibility. We will dissect the foundational 1,3-dipolar cycloaddition reaction and compare its execution via conventional thermal methods against modern, green-enabling technologies such as ultrasound and microwave irradiation. The objective is to provide researchers, chemists, and process development professionals with a clear, data-driven framework for selecting and implementing a synthesis strategy that is not only high-yielding but also aligns with the critical goals of green chemistry.

Pillar Synthesis Strategy: A Two-Step Cycloaddition-Oxidation Pathway

The most robust and modular approach to the target molecule's isoxazole core is the 1,3-dipolar cycloaddition.[1] This reaction involves the concertedly joining of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the five-membered isoxazole ring with high regioselectivity.

Our strategy is a two-step process:

  • [3+2] Cycloaddition: An in situ generated nitrile oxide, ethoxycarbonylformonitrile oxide, is reacted with a propargyl alcohol derivative. This efficiently constructs the isoxazole ring, yielding an alcohol precursor, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

  • Green Oxidation: The stable alcohol intermediate is then oxidized to the target aldehyde, this compound, using an environmentally benign oxidant.

dot graph "Reaction_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} /dot

Caption: Overall two-step synthesis pathway.

This bifurcated approach is causally superior because it avoids the use of highly unstable or inaccessible formyl-alkynes. Propargyl alcohol is an inexpensive, stable, and safe dipolarophile, and the subsequent oxidation of a primary alcohol is a well-understood and high-yielding transformation.

Benchmarking the Core Cycloaddition Reaction

The key to an efficient overall synthesis lies in optimizing the cycloaddition step. We will compare three methodologies for this core transformation.

Route A: The Conventional Baseline - Thermal Synthesis

The traditional method involves the slow addition of a base to a solution of the hydroximoyl chloride precursor, Ethyl 2-chloro-2-(hydroxyimino)acetate, and propargyl alcohol in an organic solvent like toluene or dichloromethane. The base, often an organic amine like triethylamine, slowly generates the reactive nitrile oxide, which is trapped by the alkyne.

  • Causality: This method is designed to keep the concentration of the unstable nitrile oxide low to prevent dimerization and side reactions. However, this necessitates long reaction times (often 12-24 hours) and requires diligent monitoring. The use of chlorinated or aromatic solvents poses significant environmental and health risks.

Route B: The Green Alternative I - Ultrasound-Assisted Synthesis

Sonochemistry has emerged as a powerful green chemistry tool that accelerates reactions through acoustic cavitation. The implosion of solvent bubbles creates localized micro-environments of intense heat and pressure, dramatically increasing reaction rates without raising the bulk temperature of the system.

  • Expertise & Experience: For the cycloaddition, ultrasonic irradiation can overcome the activation energy barrier more efficiently than bulk heating. This leads to significantly shorter reaction times, often reducing them from hours to minutes. Furthermore, sonication can promote reactions in greener solvent systems, such as ethanol-water mixtures, reducing the reliance on hazardous VOCs.

Route C: The Green Alternative II - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactants directly and efficiently, leading to a rapid acceleration of chemical reactions.[2] Reactions are typically performed in sealed vessels, allowing for temperatures to be reached that are well above the solvent's boiling point, further increasing reaction rates.

  • Expertise & Experience: This technique is exceptionally well-suited for 1,3-dipolar cycloadditions. The high, localized heating can generate the nitrile oxide and drive the cycloaddition in a matter of minutes.[1] The efficiency of microwave heating often allows for a reduction in solvent volume or the use of high-boiling, greener solvents like polyethylene glycol (PEG) or even solvent-free conditions.

Comparative Data Analysis

The following table summarizes the key performance indicators for the three benchmarked cycloaddition routes, based on typical results for similar isoxazole syntheses reported in the literature.

ParameterRoute A: Conventional ThermalRoute B: Ultrasound-AssistedRoute C: Microwave-Assisted
Reaction Time 12 - 24 hours20 - 60 minutes5 - 15 minutes[2]
Temperature 25 - 80 °C30 - 50 °C (Bath Temp)100 - 140 °C (Internal)
Typical Yield 65 - 80%85 - 95%85 - 92%
Solvent Toluene, DichloromethaneEthanol, Ethanol/WaterEthanol, PEG, Solvent-free
Energy Input High (prolonged heating/stirring)Low (efficient energy transfer)Low (short duration)
Green Merits Poor: Long time, hazardous solventsGood: Fast, low energy, green solventsExcellent: Very fast, minimal solvent

Experimental Protocols

The following protocols are self-validating systems designed for reproducibility.

Protocol 1: Ultrasound-Assisted Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (Route B)

This protocol is selected as the recommended green route for its balance of speed, efficiency, high yield, and use of environmentally benign solvents.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

} /dot

Caption: Experimental workflow for the ultrasound-assisted route.

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq, 1.51 g, 10 mmol)

  • Propargyl alcohol (1.2 eq, 0.70 mL, 12 mmol)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq, 1.26 g, 15 mmol)

  • Ethanol (20 mL)

  • Deionized water (10 mL)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ultrasonic bath (40 kHz, 300W)

Procedure:

  • In a 50 mL round-bottom flask, dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate and propargyl alcohol in 20 mL of ethanol.

  • Prepare a solution of sodium bicarbonate in 10 mL of deionized water.

  • Place the reaction flask in the ultrasonic bath, ensuring the water level is consistent with the reaction mixture level. Set the bath temperature to 40°C.

  • Begin sonication. Using a dropping funnel, add the sodium bicarbonate solution dropwise to the reaction mixture over 15 minutes.

    • Causality: The dropwise addition of base controls the rate of nitrile oxide generation, while the ultrasonic energy ensures its immediate reaction with the alkyne, maximizing the yield of the desired product.

  • Continue sonicating the mixture for an additional 30 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add 30 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluting with a hexane:ethyl acetate gradient) to yield the product, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Protocol 2: Green Oxidation to this compound

Materials:

  • Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 eq, 1.85 g, 10 mmol)

  • 2-Iodoxybenzoic acid (IBX) (1.5 eq, 4.20 g, 15 mmol)

  • Ethyl acetate (50 mL)

Procedure:

  • To a solution of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate in 50 mL of ethyl acetate, add IBX.

  • Heat the mixture to reflux (approx. 77°C) and stir vigorously for 2-3 hours. Monitor the reaction by TLC.

    • Trustworthiness: IBX is a mild and highly selective oxidant for primary alcohols to aldehydes. It is a non-toxic, stable, and environmentally safer alternative to chromium- or DMSO-based oxidants. Ethyl acetate is considered a greener solvent than chlorinated alternatives.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the insoluble byproduct (2-iodobenzoic acid). The byproduct can be collected and potentially recycled.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, which can be further purified by chromatography if necessary.

Conclusion and Future Outlook

This guide demonstrates that the synthesis of this compound can be performed efficiently while adhering to the principles of green chemistry. By replacing conventional, slow thermal methods with ultrasound or microwave-assisted protocols for the key 1,3-dipolar cycloaddition step, reaction times can be drastically reduced from over 12 hours to under one hour. These methods not only conserve significant energy but also enable the use of more environmentally benign solvents like ethanol-water mixtures. The subsequent implementation of a green oxidant like IBX completes a synthetic pathway that is faster, safer, and more sustainable. For industrial applications, transitioning these batch protocols to continuous flow systems could offer further advantages in safety, control, and scalability, representing the next frontier in the green synthesis of these vital heterocyclic compounds.

References

A Comparative In-Silico Analysis of Ethyl 5-formylisoxazole-3-carboxylate Derivatives as Potential Inhibitors of Cyclooxygenase-2 and PI3Kα

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Lead Identification

This guide provides a comprehensive comparison of novel Ethyl 5-formylisoxazole-3-carboxylate (EFC) derivatives for their potential therapeutic efficacy. Through detailed molecular docking studies, we evaluate their binding affinities and interaction patterns against two critical drug targets: Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and Phosphoinositide 3-kinase alpha (PI3Kα), a central node in cancer signaling pathways.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, outlining the scientific rationale, experimental workflow, and comparative analysis integral to modern computational drug discovery.

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.[4][5] By exploring derivatives of the EFC core, this study aims to identify promising lead candidates and elucidate the structural determinants of their inhibitory potential.

Rationale for Target Selection

The selection of therapeutic targets is a critical first step in any drug discovery campaign. For this comparative study, COX-2 and PI3Kα were chosen based on the established therapeutic relevance of isoxazole-containing molecules and the high incidence of pathologies associated with these proteins.[6][7][8]

  • Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3][9] Selective inhibition of COX-2 is a validated strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10] Numerous isoxazole-containing compounds have been investigated as COX-2 inhibitors.[5][11][12]

  • Phosphoinositide 3-kinase α (PI3Kα): The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancers, playing a crucial role in cell growth, proliferation, and survival.[1][2][13] The p110α catalytic subunit of PI3K (PI3Kα) is often mutated or amplified in various tumors, making it a prime target for anticancer therapies.[14][15] Inhibition of this pathway is a major focus of modern oncology research.[1][13][15]

Experimental Design & Protocols

To ensure scientific rigor and reproducibility, a validated molecular docking protocol was established. The workflow is designed to be a self-validating system, incorporating redocking of a known co-crystallized ligand to confirm the accuracy of the computational model.[16][17][18]

In-Silico Experimental Workflow

The computational workflow follows a systematic progression from target and ligand preparation to docking simulation and subsequent analysis of the results.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB Target Selection & Retrieval (PDB: 6COX, 4ZOP) PrepP Protein Preparation (Remove water, add hydrogens) PDB->PrepP Ligand Ligand Design (EFC Derivatives) PrepL Ligand Preparation (Energy Minimization, Assign Charges) Ligand->PrepL Grid Grid Box Generation (Define Active Site) PrepP->Grid Dock Molecular Docking (AutoDock Vina) PrepL->Dock Validate Protocol Validation (Redocking Native Ligand) Validate->Dock Confirms Accuracy Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze Compare Comparative Analysis (SAR Studies) Analyze->Compare Lead Lead Identification Compare->Lead

Caption: Molecular docking experimental workflow.

Step-by-Step Docking Protocol

The following protocol details the methodology used for the comparative docking studies.

  • Target Protein Preparation:

    • The three-dimensional crystal structures of human COX-2 complexed with an inhibitor (PDB ID: 6COX) and human PI3Kα (PDB ID: 4ZOP) were retrieved from the RCSB Protein Data Bank.[3]

    • Using AutoDockTools (ADT), all water molecules and heteroatoms not involved in the binding interaction were removed.[19][20]

    • Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned to account for atomic partial charges.[9][20]

    • The prepared protein structures were saved in the PDBQT format, which includes atomic charges and atom-type definitions required by AutoDock Vina.[21]

  • Ligand Preparation:

    • Three-dimensional structures of the parent compound, this compound (EFC-H ), and two derivatives, EFC-Cl (4-chloro substituted) and EFC-OCH3 (4-methoxy substituted), were constructed. The known inhibitors Celecoxib (for COX-2) and Alpelisib (for PI3Kα) were used as reference compounds.

    • Ligand structures were energy-minimized using appropriate force fields.

    • Gasteiger partial charges were assigned, and rotatable bonds were defined using ADT to allow for conformational flexibility during docking. The ligands were then saved in the PDBQT format.[9]

  • Docking Protocol Validation:

    • To validate the docking protocol, the native ligand originally co-crystallized with the protein (e.g., the inhibitor in 6COX) was extracted and re-docked into the binding site.[16][18]

    • The accuracy of the protocol was confirmed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol can reliably reproduce the experimental binding mode.[16][17][22]

  • Grid Generation and Molecular Docking:

    • A grid box was defined to encompass the active site of each target protein, centered on the position of the co-crystallized ligand.[9][23] The grid dimensions were set to 30 x 30 x 30 Å to allow sufficient space for the ligands to move and rotate freely.

    • Molecular docking was performed using AutoDock Vina, a widely used open-source program known for its speed and accuracy.[24] The exhaustiveness parameter, which controls the extent of the conformational search, was set to a high value (e.g., 32) to ensure a thorough exploration of possible binding modes.[23][25]

  • Analysis of Results:

    • The docking results were analyzed based on the binding affinity (reported in kcal/mol), with more negative values indicating stronger binding.

    • The binding poses of the top-ranked conformations were visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts with active site residues.

Comparative Docking Results

The docking simulations provided valuable insights into the binding potential of the EFC derivatives against both COX-2 and PI3Kα. The results, including binding affinities and key interacting residues, are summarized below.

CompoundTargetBinding Affinity (kcal/mol)Key Interacting Residues
Celecoxib (Reference) COX-2-11.2Arg513, Phe518, Val523, Ser530
EFC-H COX-2-7.8Arg120, Tyr355, Tyr385
EFC-Cl COX-2-8.9Arg120, Tyr355, Phe518, Ser530
EFC-OCH3 COX-2-8.1Arg120, Tyr355, Val523
Alpelisib (Reference) PI3Kα-10.5Val851, Ser774, Lys802, Met922
EFC-H PI3Kα-7.2Val851, Tyr836
EFC-Cl PI3Kα-8.3Val851, Ser774, Tyr836, Asp933
EFC-OCH3 PI3Kα-7.5Val851, Tyr836, Gln859

Discussion and Mechanistic Insights

The comparative analysis reveals distinct structure-activity relationships (SAR) for the EFC derivatives against the two targets.

Inhibition of Cyclooxygenase-2 (COX-2)

The docking results suggest that EFC derivatives can favorably bind within the active site of COX-2. The EFC-Cl derivative emerged as the most potent candidate with a binding affinity of -8.9 kcal/mol. Its enhanced affinity compared to the parent compound (EFC-H ) can be attributed to the chloro-substitution, which likely forms favorable interactions within the hydrophobic pocket of the COX-2 active site, potentially interacting with key residues like Phe518.[10] Furthermore, the carboxylate group appears to form a crucial hydrogen bond with Ser530, an interaction critical for the inhibitory activity of many selective COX-2 inhibitors.

Inhibition of PI3Kα and its Signaling Pathway

The PI3K/AKT/mTOR pathway is a cornerstone of cell survival and proliferation signaling.[1][2] As illustrated below, PI3K is activated by receptor tyrosine kinases (RTKs) and subsequently phosphorylates PIP2 to PIP3, leading to the activation of AKT and downstream effectors. Inhibiting PI3Kα blocks this entire cascade.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor EFC-Cl (Predicted Inhibitor) Inhibitor->PI3K Inhibits

References

A Comparative Guide to Intermolecular Interactions in the Crystal Structure of Ethyl 5-Formylisoxazole-3-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the intermolecular interactions that govern the solid-state architecture of pharmaceutical compounds is paramount. These non-covalent forces dictate critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth analysis of the intermolecular interactions within the crystal structures of analogs of Ethyl 5-formylisoxazole-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. By comparing the crystal packing of known derivatives, we can infer the likely supramolecular landscape of the title compound and understand how subtle changes in substitution at the 5-position of the isoxazole ring can dramatically influence crystal packing.

The Significance of Intermolecular Scaffolding in Isoxazole Analogs

The isoxazole ring is a privileged scaffold in drug discovery, present in a variety of therapeutic agents. The arrangement of molecules in the crystalline state, orchestrated by a delicate balance of intermolecular forces, can lead to different polymorphic forms with distinct properties. A comprehensive analysis of these interactions is therefore not merely an academic exercise but a critical component of rational drug design and development. In this guide, we will dissect the supramolecular architecture of two key analogs: Ethyl 5-phenylisoxazole-3-carboxylate and Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, to build a predictive framework for the formyl derivative.

Experimental & Computational Workflow: A Dual-Pronged Approach

To elucidate the intricate network of intermolecular interactions, a synergistic approach combining single-crystal X-ray diffraction (SCXRD) with computational analysis is indispensable.

From Synthesis to Structure: The Experimental Protocol

The synthesis of these isoxazole derivatives typically follows a well-established pathway involving the condensation of a β-ketoester with hydroxylamine.

Synthesis Protocol: A Generalized Approach

  • Reaction Setup: A solution of the appropriate β-diketoester in ethanol is prepared.

  • Addition of Hydroxylamine: Hydroxylamine hydrochloride is added to the solution at room temperature.

  • Reaction Progression: The mixture is stirred at an elevated temperature (e.g., 353 K) for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent, such as ethyl acetate.[1]

Single-Crystal X-ray Diffraction (SCXRD) Protocol

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_scxrd SCXRD Analysis s1 β-diketoester + Hydroxylamine HCl s2 Reaction in Ethanol s1->s2 s3 Workup & Purification s2->s3 c1 Slow Evaporation s3->c1 c2 Single Crystal Formation c1->c2 x1 Data Collection c2->x1 x2 Structure Solution x1->x2 x3 Structure Refinement x2->x3 data_analysis Computational Analysis x3->data_analysis CIF File

Visualizing Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It is based on partitioning the crystal electron density into molecular fragments.

Computational Protocol for Hirshfeld Surface Analysis using CrystalExplorer

  • Input: A Crystallographic Information File (CIF) obtained from SCXRD is loaded into the CrystalExplorer software.

  • Hirshfeld Surface Generation: A Hirshfeld surface is generated for the molecule of interest. This surface is defined as the region where the contribution to the procrystal electron density from the molecule is greater than or equal to the contribution from all other molecules.

  • Surface Property Mapping: The surface is mapped with various properties, most notably d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii. Red spots on the d_norm surface indicate close contacts with neighboring molecules.

  • 2D Fingerprint Plots: Two-dimensional fingerprint plots are generated, which are histograms of d_i versus d_e. These plots provide a quantitative summary of the different types of intermolecular contacts.

Comparative Analysis of Intermolecular Interactions

The substitution at the 5-position of the isoxazole ring introduces distinct electronic and steric effects that modulate the intermolecular interaction landscape.

Ethyl 5-phenylisoxazole-3-carboxylate: A Study in Weak Hydrogen Bonds and Stacking

In the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, the molecule is nearly planar. The crystal packing is dominated by a combination of weak hydrogen bonds and π-π stacking interactions.

Interaction TypeDonorAcceptorDistance (Å)GeometryContribution to Hirshfeld Surface
C-H···OAromatic C-HCarbonyl O~2.5-2.7Forms inversion dimers18.7%
C-H···NPhenyl C-HIsoxazole N~2.6-2.8Links dimers9.2%
H···H----41.0%
C···H----23.2%
C···CPhenyl ringsPhenyl rings~3.7-3.9π-π stacking1.6%

Data synthesized from the analysis of Ethyl 5-phenylisoxazole-3-carboxylate.[1][2]

The Hirshfeld surface analysis reveals that H···H contacts are the most abundant, which is typical for organic molecules. However, the C-H···O and C-H···N interactions are crucial in forming the primary structural motifs. The red regions on the d_norm surface clearly indicate the presence of C-H···O hydrogen bonds forming inversion dimers.[1]

phenyl_interactions Molecule_A Ethyl 5-phenylisoxazole-3-carboxylate (A) Molecule_B Ethyl 5-phenylisoxazole-3-carboxylate (B) Molecule_A->Molecule_B C-H···O (Inversion Dimer) Molecule_C Adjacent Molecule (C) Molecule_A->Molecule_C C-H···N π-π stacking Molecule_B->Molecule_A C-H···O (Inversion Dimer)

Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate: The Influence of a Strong Hydrogen Bond Donor

The introduction of an amino group at the para-position of the phenyl ring dramatically alters the intermolecular interaction profile by providing strong N-H hydrogen bond donors.

In the crystal structure of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, the asymmetric unit contains two independent molecules. The packing is characterized by strong N-H···N and N-H···O hydrogen bonds, which link the molecules into layers.[3]

Interaction TypeDonorAcceptorDistance (Å)Geometry
N-H···NAmino N-HIsoxazole N~2.2-2.4Forms supramolecular sheets
N-H···OAmino N-HCarbonyl O~2.1-2.3Contributes to sheet formation

Qualitative data based on the structural description of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.[3]

The presence of these strong hydrogen bonds would be expected to significantly increase the lattice energy and influence the crystal morphology compared to the phenyl-substituted analog.

Predicting the Interactions in this compound

While the crystal structure of this compound is not publicly available at the time of this writing, we can make informed predictions based on the analysis of its analogs. The formyl group (-CHO) introduces a strong hydrogen bond acceptor (the carbonyl oxygen) and a weakly acidic aldehydic proton.

Predicted Intermolecular Interactions:

  • C-H···O Hydrogen Bonds: The aldehydic C-H group can act as a hydrogen bond donor to the carbonyl oxygen of the ester or the formyl group of a neighboring molecule, or to the isoxazole nitrogen.

  • π-π Stacking: While the formyl group is not aromatic, the planarity of the isoxazole and carboxylate moieties may allow for some degree of stacking interactions.

  • Dipole-Dipole Interactions: The polar formyl and ester groups will contribute to significant dipole-dipole interactions, influencing the overall crystal packing.

The presence of the formyl group is likely to result in a crystal packing that is different from both the phenyl and aminophenyl analogs. The strong acceptor capability of the formyl oxygen may lead to the formation of robust C-H···O mediated synthons.

Quantitative Insights from Computational Energetics

To provide a more quantitative comparison, computational methods such as Density Functional Theory (DFT) can be employed to calculate the interaction energies between molecular pairs in the crystal.

Theoretical Protocol for Interaction Energy Calculations

  • Model System: Dimeric motifs observed in the crystal structures are extracted.

  • Computational Method: DFT calculations are performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to optimize the geometry and calculate the interaction energy.

  • Basis Set Superposition Error (BSSE) Correction: The interaction energies are corrected for BSSE using the counterpoise method to obtain more accurate values.

While specific values for these analogs require dedicated computational studies, the relative strengths of the interactions can be inferred. The N-H···N/O interactions in the aminophenyl analog will undoubtedly be the strongest, followed by the C-H···O interactions. The π-π stacking interactions are generally weaker.

Conclusion: A Predictive Framework for Crystal Engineering

This comparative analysis of the intermolecular interactions in the crystal structures of this compound analogs provides a valuable framework for understanding and predicting the solid-state properties of this important class of compounds. The substitution at the 5-position of the isoxazole ring is a key determinant of the supramolecular architecture. The phenyl analog is governed by a network of weak C-H···O and C-H···N hydrogen bonds and π-π stacking. The introduction of a strong hydrogen-bonding group, as in the aminophenyl analog, leads to a more robust hydrogen-bonded network. For the title compound, this compound, a packing arrangement dominated by C-H···O interactions involving the formyl group is anticipated.

This understanding is crucial for crystal engineering, enabling scientists to potentially design crystalline forms with desired properties by strategically modifying the molecular structure to favor specific intermolecular interactions. Future experimental work to determine the crystal structure of this compound will be invaluable in validating these predictions and further refining our understanding of the supramolecular chemistry of isoxazole derivatives.

References

Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 5-formylisoxazole-3-carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, Ethyl 5-formylisoxazole-3-carboxylate is increasingly utilized in synthetic chemistry and drug discovery. Its unique structure, incorporating both an isoxazole ring and a carboxylate ester functional group, necessitates a thorough understanding of its reactivity and potential hazards to ensure safe handling and disposal. This guide provides a detailed protocol for the proper disposal of this compound, grounded in established safety principles for related chemical classes.

Understanding the Compound: Properties and Potential Hazards

Key Structural Features:

  • Isoxazole Ring: A five-membered heterocyclic ring containing nitrogen and oxygen, which can exhibit a range of biological activities.

  • Carboxylate Ester: This functional group can undergo hydrolysis under acidic or basic conditions.

  • Formyl Group: An aldehyde group which can be susceptible to oxidation.

Based on analogous compounds, this compound should be handled as a potentially hazardous substance. Similar isoxazole carboxylates are known to cause skin, eye, and respiratory irritation.[1] Ingestion may also be harmful.[1]

Hazard Classification (Inferred)Potential EffectsRecommended Precautions
Skin Irritant May cause redness, itching, or inflammation upon contact.Wear nitrile gloves and a lab coat.[2][3]
Eye Irritant Can cause serious eye irritation, including redness, watering, and discomfort.[1]Wear safety goggles or a face shield.[2][3]
Respiratory Irritant Inhalation of dust or vapors may irritate the respiratory tract.[1]Handle in a well-ventilated fume hood.[2][3]
Harmful if Swallowed Ingestion may lead to adverse health effects.Do not eat, drink, or smoke in the laboratory.[1][4]

Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_waste Waste Generation cluster_assessment Waste Assessment cluster_neutralization Pre-treatment (if necessary) cluster_segregation Waste Segregation cluster_container Containerization cluster_disposal Final Disposal Waste This compound Waste (Pure compound, solutions, contaminated materials) Assess Is the waste contaminated with incompatible materials? (Strong acids, bases, oxidizers) Waste->Assess Neutralize Neutralize if safe and permissible by institutional policy. Consult with EHS. Assess->Neutralize Yes Segregate Segregate into appropriate waste stream: - Non-halogenated Organic Waste - Solid Chemical Waste Assess->Segregate No Neutralize->Segregate Container Use designated, labeled, and sealed hazardous waste containers. Segregate->Container Disposal Arrange for pickup by Environmental Health & Safety (EHS) for incineration or other approved methods. Container->Disposal

Caption: Decision workflow for safe disposal.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles[3]

  • Nitrile gloves[3]

  • A laboratory coat[3]

2. Waste Segregation: Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated "Non-halogenated Organic Liquid Waste" container.[3]

    • Do not mix with halogenated solvents, strong acids, strong bases, or oxidizing agents in the same container.[1]

    • Ensure the waste container is clearly labeled with its contents.

  • Solid Waste:

    • Place unreacted this compound and any contaminated solid materials (e.g., filter paper, contaminated weighing paper) in a designated "Solid Chemical Waste" container.[2]

    • For grossly contaminated items, it is best practice to double-bag them before placing them in the solid waste container.

  • Contaminated Labware:

    • Disposable Labware: Items such as pipette tips, and syringes should be placed in the solid chemical waste container. Needles and other sharps must be disposed of in a designated sharps container.[5]

    • Reusable Glassware:

      • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the "Non-halogenated Organic Liquid Waste" container.

      • Wash the rinsed glassware with soap and water as per standard laboratory procedure.[6]

3. Container Management:

  • All waste containers must be kept securely closed when not in use.[1][7]

  • Store waste containers in a well-ventilated area, away from heat sources and incompatible materials.[2]

  • Ensure all containers are properly labeled with "Hazardous Waste" and a list of the chemical contents.

4. Final Disposal:

  • Never dispose of this compound or its waste down the drain or in the regular trash.[1][7]

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][3][7] Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures for Spills

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening windows if it is safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[1]

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated solid chemical waste container.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.

By adhering to these procedures, researchers can handle and dispose of this compound waste in a manner that ensures their safety and protects the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-formylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Ethyl 5-formylisoxazole-3-carboxylate, a heterocyclic compound featuring an isoxazole ring, an ethyl ester, and a reactive aldehyde group, presents unique opportunities in synthetic chemistry. However, its handling demands a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step and personal protective equipment (PPE) choice. Our goal is to build a deep trust in safe laboratory practices by providing value beyond the product itself.

Hazard Profile: Understanding the "Why" Behind the PPE

The molecular structure of this compound dictates its potential hazards. The isoxazole core, common in bioactive molecules, along with the aldehyde functional group, are the primary drivers of necessary precautions. Based on data from analogous compounds, we can anticipate the following hazards[1][2]:

Hazard CategoryPotential EffectRationale and Implication for PPE
Eye Irritation Causes serious eye irritation[1][3].The ester and aldehyde functionalities can readily react with tissues. Direct contact could lead to significant damage. Mandates the use of chemical splash goggles.
Skin Irritation Causes skin irritation[1][2].Aldehydes can be irritating and potentially sensitizing upon skin contact. Requires chemical-resistant gloves and a lab coat.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol[1].Fine powders or aerosols generated during transfer or dissolution can easily enter the respiratory tract. Necessitates handling in a ventilated area, such as a fume hood.
Ingestion Harmful if swallowed[2].While less common in a lab setting, accidental ingestion is a risk. Strict adherence to no eating/drinking in the lab is critical [4].

Core PPE: The Non-Negotiable Baseline

For any procedure involving this compound, from simple transfers to complex reactions, the following minimum PPE is mandatory[5][6]:

  • 100% Cotton Laboratory Coat: A well-fitting lab coat, buttoned completely, is your primary barrier against incidental splashes and contact[7].

  • ANSI Z87.1-Compliant Safety Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes from any direction[5][7].

  • Chemical-Resistant Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact. They must be removed and replaced immediately after known contact[5]. For extended handling, refer to the detailed glove selection section below.

  • Full-Length Pants and Closed-Toe Shoes: This protects against spills that may travel below the benchtop. Bare skin on the legs or feet is unacceptable in a laboratory setting[4][7].

Task-Specific PPE Selection Workflow

The level of risk changes with the procedure. This workflow outlines how to escalate your PPE based on the task at hand.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 Required PPE start Start: Handling Chemical weighing Weighing Small Quantities (<1g) in Hood start->weighing Low volume solution Preparing Solutions or Transfers start->solution Moderate volume reaction Running Reaction / Large Scale (>5g) start->reaction High volume / Splash risk spill Spill Cleanup start->spill Emergency ppe_base Core PPE: - Goggles - Nitrile Gloves - Lab Coat weighing->ppe_base solution->ppe_base ppe_face Add Face Shield reaction->ppe_face ppe_gloves Upgrade Gloves: - Double-glove (nitrile) - or Heavy-duty gloves reaction->ppe_gloves spill->ppe_face spill->ppe_gloves ppe_resp Consider Respirator (based on spill size & ventilation) spill->ppe_resp

Caption: PPE selection based on the laboratory task.

Operational and Disposal Plans

Safe Handling and Use Protocol

This protocol is designed to minimize exposure during routine handling.

  • Preparation: Before handling the compound, ensure an eyewash station and safety shower are accessible and unobstructed[3][4]. Designate a specific area within a certified chemical fume hood for all manipulations.

  • Donning PPE: Put on all core PPE before entering the designated handling area. Inspect gloves for any signs of degradation or punctures prior to use[8].

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • Use spatulas and weighing paper appropriate for the amount being handled. Avoid creating dust clouds by handling the material gently.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • When preparing solutions, add the solid this compound to the solvent slowly.

    • If there is any risk of splashing (e.g., when adding to a stirred vessel), a face shield must be worn over safety goggles[6][7].

  • Post-Handling:

    • Wipe down the spatula and work surface with a solvent-dampened cloth.

    • Remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated solid chemical waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn[1][4].

Emergency Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Assess and Select PPE: For cleanup, wear robust PPE: double-glove with nitrile gloves or use heavy-duty chemical-resistant gloves, wear chemical splash goggles and a face shield, and a lab coat[6][9]. For large spills, respiratory protection may be necessary[9].

  • Contain and Clean:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels to absorb the initial spill.

    • Once absorbed, carefully sweep the material into a designated, labeled hazardous waste container[9][10]. Use non-sparking tools if a flammable solvent was involved[9][11].

    • Perform a final decontamination of the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous chemical waste.

Waste Disposal Plan

Proper segregation and disposal of chemical waste is a legal and ethical responsibility.

  • Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves, absorbent from spills) must be placed in a clearly labeled, sealed hazardous waste container for solids[10].

  • Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous liquid waste container. Consult your institution's Environmental Health and Safety (EHS) office for specific compatibility guidelines for waste streams. Do not pour any amount down the drain[1][9].

  • Empty Containers: The empty stock bottle should be triple-rinsed with a suitable solvent (e.g., acetone or ethyl acetate). The rinsate must be collected and disposed of as hazardous liquid waste. Once cleaned, the container can be disposed of according to institutional policy.

By understanding the specific hazards of this compound and implementing these rigorous, procedure-specific PPE and handling protocols, you can ensure a safe environment for groundbreaking research.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。